Benzyl-PEG8-amine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H41NO8 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C23H41NO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22,24H2 |
InChI Key |
AWISSOVIVVELIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl-PEG8-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzyl-PEG8-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This guide provides an in-depth overview of its synthesis, physicochemical properties, and common applications. The molecule incorporates a benzyl group, which imparts hydrophobicity and stability, a hydrophilic octaethylene glycol (PEG8) spacer that enhances water solubility and reduces immunogenicity, and a terminal primary amine for conjugation to various biomolecules and surfaces.[1] This unique combination of features makes this compound a versatile tool for the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in solution and for designing effective bioconjugation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₁NO₈ | |
| Molecular Weight | 459.57 g/mol | |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane. | |
| pKa of Terminal Amine | 9-11 (estimated for primary aliphatic amines on a PEG chain) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process starting from the commercially available Benzyl-PEG8-alcohol. This process involves the conversion of the terminal hydroxyl group to a good leaving group (tosylate), followed by nucleophilic substitution with an azide, and finally, reduction of the azide to the desired primary amine.
Experimental Protocols
Step 1: Synthesis of Benzyl-PEG8-tosylate from Benzyl-PEG8-alcohol
This protocol describes the conversion of the terminal hydroxyl group of Benzyl-PEG8-alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
Benzyl-PEG8-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve Benzyl-PEG8-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG8-tosylate.
-
The crude product can be purified by column chromatography if necessary.
-
Step 2: Synthesis of Benzyl-PEG8-azide from Benzyl-PEG8-tosylate
This protocol details the nucleophilic substitution of the tosylate group with an azide group.
-
Materials:
-
Benzyl-PEG8-tosylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve Benzyl-PEG8-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl-PEG8-azide.
-
Step 3: Synthesis of this compound from Benzyl-PEG8-azide
This protocol describes the reduction of the azide group to a primary amine using catalytic hydrogenation.
-
Materials:
-
Benzyl-PEG8-azide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Celite pad).
-
-
Procedure:
-
Dissolve Benzyl-PEG8-azide (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; keep the filter cake moist.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Applications in Drug Development
The primary amine of this compound is a versatile functional group for conjugation to various molecules of interest in drug development. It readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
Experimental Protocol: Conjugation to an NHS Ester
This protocol provides a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
This compound
-
Molecule of interest with an NHS ester functional group
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the chosen anhydrous solvent.
-
Dissolve this compound in the reaction buffer.
-
Add the solution of the NHS ester dropwise to the this compound solution with gentle stirring. A slight molar excess of the amine may be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) if necessary.
-
Purify the resulting conjugate using an appropriate chromatographic technique.
-
Conclusion
This compound is a valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive amine handle, allows for the precise engineering of bioconjugates with improved pharmacokinetic and pharmacodynamic properties. The synthetic route is straightforward, and its application in forming stable amide bonds is a cornerstone of modern bioconjugation chemistry. This guide provides the foundational knowledge for the effective synthesis and utilization of this compound in a variety of research and development settings.
References
The Versatility of Benzyl-PEG8-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG8-amine is a heterobifunctional linker that has emerged as a critical tool in contemporary biomedical research, particularly in the fields of targeted drug delivery and protein degradation. Its unique chemical architecture, comprising a hydrophobic benzyl group, a hydrophilic octaethylene glycol (PEG8) spacer, and a reactive primary amine, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, relevant experimental protocols, and the logical framework of its application in targeted therapeutics, supplemented with structured data and visual diagrams to facilitate a comprehensive understanding.
Introduction: The Molecular Anatomy and Utility of this compound
This compound is a bifunctional molecule designed for bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.[1] Its structure is carefully crafted to balance hydrophobicity and hydrophilicity, provide a defined spatial separation between conjugated molecules, and offer a reactive handle for covalent bond formation.
-
The Benzyl Group: This terminal aromatic group imparts hydrophobicity and stability to the molecule.[1] In some synthetic strategies, it can also serve as a protecting group for a hydroxyl functionality, which can be deprotected via hydrogenolysis.[2][3][4]
-
The PEG8 Spacer: The core of the molecule consists of eight repeating ethylene glycol units. This polyethylene glycol chain is hydrophilic, which can enhance the aqueous solubility of the final conjugate, a crucial property for drug delivery. The PEG8 spacer also reduces the immunogenicity of the conjugated biomolecule and provides a precise and flexible linker of a defined length, which is critical for optimizing the biological activity of complex molecules like PROTACs.
-
The Amine Group: The terminal primary amine (NH2) is a versatile functional group for bioconjugation. It readily reacts with molecules containing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), aldehydes, and other carbonyl compounds to form stable amide or imine bonds.
Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound in current research is as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
A PROTAC molecule consists of three key components:
-
A "warhead" that binds to the target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The linker is not merely a passive connector; its length, flexibility, and chemical composition are critical for the proper formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. This compound, with its defined length and flexibility, is an ideal candidate for this purpose.
The PROTAC Mechanism of Action
The signaling pathway of a PROTAC can be visualized as a catalytic cycle where the PROTAC acts as a molecular matchmaker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Physicochemical and Bioconjugation Properties
While specific quantitative data for this compound is not extensively published, we can infer its properties based on its structure and the general characteristics of PEG linkers. The following table summarizes these expected properties.
| Property | Expected Value/Characteristic | Significance in Research Applications |
| Molecular Weight | ~459.57 g/mol | A defined molecular weight ensures the synthesis of homogenous conjugates with consistent pharmacological profiles. |
| Solubility | Soluble in water and common organic solvents such as DMSO, DMF, and DCM. | Facilitates reaction setup in a variety of solvent systems and improves the solubility of hydrophobic drug molecules, enhancing their bioavailability. |
| Spacer Arm Length | Approximately 29-30 Å | Provides a defined spatial separation between the conjugated molecules, which is critical for optimizing the formation of the ternary complex in PROTACs and reducing steric hindrance. |
| Reactivity | The primary amine reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes, ketones). | Enables versatile and efficient conjugation to a wide range of biomolecules and small molecule drugs under mild reaction conditions. |
| Biocompatibility | High | The PEG component is well-known for its biocompatibility, reducing the immunogenicity and antigenicity of the resulting conjugate, leading to improved in vivo performance. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are often specific to the molecules being conjugated. However, the following sections provide generalized yet detailed methodologies for the key steps in the synthesis of a PROTAC using this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific applications.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular approach. This involves the sequential coupling of the linker to the E3 ligase ligand and the target protein warhead.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol for Amide Bond Formation
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.
Materials and Reagents:
-
This compound
-
Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand) (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product should be purified using flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography) to yield the desired conjugate.
Characterization of the Final Conjugate
The final product should be thoroughly characterized to confirm its identity and purity.
| Characterization Technique | Expected Outcome | Purpose |
| ¹H NMR | Peaks corresponding to the protons of the benzyl group, the PEG chain, the conjugated molecules, and the newly formed amide bond should be present in the expected chemical shift regions and with the correct integration. | Confirms the chemical structure of the final conjugate and the successful formation of the desired covalent bonds. |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio for the final PROTAC molecule. | Assesses the purity of the sample and confirms its molecular weight. |
| HPLC | A single, sharp peak in the chromatogram, indicating a high degree of purity. | Quantifies the purity of the final product, which is crucial for subsequent biological assays to ensure that the observed activity is due to the intended molecule. |
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, which combines the benefits of a hydrophilic PEG spacer with a reactive amine and a hydrophobic benzyl group, makes it particularly well-suited for the synthesis of complex bioconjugates. Its primary application as a linker in PROTACs highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the effective utilization of this compound in innovative research endeavors. As the field of targeted therapeutics continues to evolve, the demand for sophisticated and well-characterized linkers like this compound is expected to grow, further solidifying its role as a key enabling technology.
References
Solubility of Benzyl-PEG8-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG8-amine in organic solvents. While specific quantitative public data is limited, this document outlines the expected solubility based on the physicochemical properties of its constituent parts, provides detailed experimental protocols for determining precise solubility values, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for laboratory professionals, enabling them to effectively utilize this compound in a variety of research and development applications, including its use as a PROTAC linker.
Introduction to this compound
This compound is a heterobifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a benzyl group, a discrete polyethylene glycol (PEG) chain of eight ethylene oxide units, and a terminal primary amine. This composition imparts a unique solubility profile, with the benzyl group contributing hydrophobicity and the PEG chain enhancing hydrophilicity. Understanding its solubility in various organic solvents is critical for its handling, reaction setup, purification, and formulation.
Predicted Solubility Profile
Based on the general principles of solubility ("like dissolves like") and data from structurally similar molecules, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the polar amine and the ether linkages of the PEG chain suggests solubility in polar aprotic and protic solvents. The benzyl group may enhance solubility in aromatic and some less polar solvents.
Commercial suppliers of analogous compounds, such as Benzyl-PEG5-amine and Amino-PEG8-amine, report solubility in water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][2][3][4][5] This strongly indicates that this compound will also be soluble in these solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a broad range of organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility values, which will be crucial for ensuring reproducibility and accuracy in future experiments.
| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |
| Dichloromethane (DCM) | Chlorinated | Soluble | |
| Acetonitrile | Polar Aprotic | Likely Soluble | |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | |
| Methanol | Polar Protic | Likely Soluble | |
| Ethanol | Polar Protic | Likely Soluble | |
| Toluene | Aromatic | Moderately Soluble | |
| Hexanes | Nonpolar | Sparingly Soluble |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended. The choice of method may depend on factors such as the amount of material available, the required accuracy, and the available equipment.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound and is considered the gold standard.
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specific temperature to reach equilibrium.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination (Solvent Addition/Titration Method)
This method is a faster alternative for screening the solubility in multiple solvents.
Objective: To determine the concentration at which this compound precipitates from a solution upon addition of an anti-solvent or the amount of solvent required to dissolve a fixed amount of the compound.
Materials:
-
This compound
-
Selected organic solvents
-
Vials or multi-well plates
-
Automated liquid handler or manual pipettes
-
Nephelometer or a plate reader capable of detecting light scattering or turbidity.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Titration: In a series of vials or wells, add increasing volumes of the stock solution to a fixed volume of the test solvent (the anti-solvent).
-
Precipitation Detection: After each addition, mix and monitor the solution for the first sign of precipitation (cloudiness). This can be done visually or instrumentally by measuring turbidity.
-
Solubility Determination: The concentration at which precipitation is first observed is considered the kinetic solubility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
- 1. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 2. m-PEG8-NHS ester, 756525-90-3 | BroadPharm [broadpharm.com]
- 3. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 4. Benzyl-PEG5-amine, 86770-77-6 | BroadPharm [broadpharm.com]
- 5. Amino-PEG8-amine, 82209-36-7 | BroadPharm [broadpharm.com]
Benzyl-PEG8-amine as a Hydrophilic Spacer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, particularly in the realm of bioconjugation and targeted therapies, the role of linkers has become increasingly critical. These molecular bridges, which connect distinct functional moieties, significantly influence the overall efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Among the various classes of linkers, hydrophilic spacers have gained prominence for their ability to enhance the aqueous solubility and bioavailability of often hydrophobic drug molecules. This technical guide provides a comprehensive overview of Benzyl-PEG8-amine, a bifunctional hydrophilic spacer, with a focus on its applications, physicochemical properties, and the experimental methodologies for its use.
This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a benzyl-protected hydroxyl group at one terminus and a primary amine at the other, connected by an eight-unit polyethylene glycol chain. This structure imparts a unique combination of hydrophilicity from the PEG chain and a stable, protected terminus that can be deprotected for further conjugation. The primary amine allows for straightforward coupling to carboxylic acids, activated esters, and other carbonyl-containing molecules, making it a versatile tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related PEG8 Spacers
| Property | This compound | General PEG8 Backbone | Notes |
| Molecular Formula | C₂₃H₄₁NO₈ | C₁₆H₃₄O₉ | The benzyl group adds C₇H₇. |
| Molecular Weight | 459.58 g/mol | ~370.4 g/mol | |
| Spacer Arm Length | ~38.3 Å | ~29.8 Å | Estimated length. |
| Number of PEG Units | 8 | 8 | |
| LogD (pH 7.4) | Not available | -2.27 to -2.50 | Values for ⁶⁸Ga-NOTA-PEG₂-RM26 and ⁶⁸Ga-NOTA-PEG₆-RM26, respectively. Increasing PEG length generally increases hydrophilicity (lower LogD). The benzyl group in this compound would likely increase the LogD compared to an unprotected PEG8-amine. |
Core Applications
The primary application of this compound is as a flexible and hydrophilic linker in the construction of complex therapeutic molecules. Its bifunctional nature allows for the sequential or convergent synthesis of these molecules.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is frequently utilized as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3] The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[4] The hydrophilic PEG8 chain in this compound enhances the solubility of the often-hydrophobic PROTAC molecule, which can improve its cell permeability and overall pharmacokinetic properties.[4]
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, hydrophilic linkers like this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the solubility of the ADC, reduce aggregation, and potentially shield the payload from premature degradation or clearance. While less common than in PROTACs, the principles of its application are similar.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and use of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of this compound
The synthesis of this compound typically starts from commercially available oligoethylene glycol with a benzyl-protected terminus. The terminal hydroxyl group is then converted to an amine.
Materials:
-
1-(Benzyloxy)-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane (Benzyl-PEG8-OH)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Mesylation/Tosylation: Dissolve Benzyl-PEG8-OH (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add MsCl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.
-
Azide Formation: Dissolve the crude intermediate (1.0 eq) in anhydrous DMF. Add sodium azide (3.0 eq) and heat the reaction to 60-80 °C overnight. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude Benzyl-PEG8-azide.
-
Reduction to Amine:
-
Staudinger Reaction: Dissolve the crude Benzyl-PEG8-azide (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v). Add PPh₃ (1.2 eq) and stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
-
Catalytic Hydrogenation: Dissolve the crude Benzyl-PEG8-azide (1.0 eq) in ethanol or THF. Add a catalytic amount of 10% Pd/C. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the benzyl group, the PEG chain, and the terminal amine. The characteristic peaks for the ethylene glycol units are typically found around 3.6 ppm in ¹H NMR.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
Protocol 2: Amide Bond Formation with this compound
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule (1.0 eq)
-
This compound (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Base (e.g., DIPEA or TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.2 eq) and the base (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Characterization:
The final conjugate should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the formation of the amide bond and the integrity of the coupled molecules.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the final conjugate.
-
HPLC: To assess the purity of the final product.
Mandatory Visualizations
Conclusion
This compound serves as a valuable and versatile hydrophilic spacer in the field of drug development. Its well-defined structure, combining a hydrophilic PEG8 chain with a reactive amine and a stable benzyl protecting group, makes it an ideal component for the synthesis of complex bioconjugates, particularly PROTACs. The incorporation of this linker can significantly improve the physicochemical properties of therapeutic molecules, leading to enhanced solubility, stability, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a foundation for the synthesis and application of this compound, empowering researchers to leverage its advantages in the design and development of next-generation targeted therapies. Further optimization of these methods for specific molecular contexts will be crucial for achieving the desired therapeutic outcomes.
References
Introduction: The Strategic Importance of the Benzyl Group
An In-depth Technical Guide to the Role of the Benzyl Group in Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterobifunctional linker widely utilized in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It consists of three key components: a reactive primary amine (-NH₂), a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a terminal benzyl group (C₆H₅CH₂-). While the amine provides a reactive handle for conjugation and the PEG spacer enhances solubility and optimizes spatial orientation, the benzyl group is not merely a passive capping agent. It plays a crucial and multifaceted role in modulating the physicochemical and biological properties of the final conjugate, influencing everything from cell permeability to the stability of critical biological complexes.[1][2]
This technical guide elucidates the core functions of the benzyl group in this compound, providing quantitative data, detailed experimental protocols, and visual workflows to inform the rational design of advanced therapeutics.
Core Functions of the Benzyl Group
The inclusion of a benzyl group at the terminus of the PEG linker imparts several strategic advantages:
-
Hydrophobicity and Cell Permeability : The PEG chain is inherently hydrophilic. The benzyl group introduces a hydrophobic aromatic moiety, creating an amphiphilic linker.[2] This hydrophobicity is critical for enhancing the cell membrane permeability of large molecules like PROTACs, a necessary step for them to reach their intracellular targets.[3][4] While PEG linkers improve solubility, hydrophobic linkers are known to improve cellular permeability. The benzyl group provides a balance, mitigating the high polarity of the PEG chain.
-
Conformational Rigidity : Unlike flexible alkyl or PEG chains, the aromatic ring of the benzyl group provides conformational restriction. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein:PROTAC:E3 Ligase), effectively pre-organizing the molecule into a more favorable conformation for binding.
-
Stabilizing π-Stacking Interactions : The electron-rich aromatic ring of the benzyl group can participate in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pockets of the target protein or the E3 ligase. A well-documented example is the interaction between a benzyl linker fragment and a key tyrosine residue (Y98) in the Von Hippel-Lindau (VHL) E3 ligase, which enhances the stability of the ternary complex.
-
Chemically Stable Terminus : The benzyl group serves as a robust, chemically inert cap for one end of the linker. This ensures that the this compound molecule is monofunctional, with reactions occurring specifically at the primary amine terminus. While benzyl ethers can be cleaved under harsh conditions (e.g., hydrogenolysis), they are stable throughout the standard coupling and purification steps used in bioconjugation.
Data Presentation: Impact of Linker Composition on PROTAC Performance
The choice of linker significantly affects the biological activity of a PROTAC. The following tables summarize representative data from literature, illustrating how the inclusion of hydrophobic and rigid elements, such as a benzyl group, can influence key performance metrics compared to purely flexible or polar linkers.
Table 1: Effect of Linker Hydrophobicity on Cell Permeability
*Papp (Apparent Permeability Coefficient) is a measure of in vitro cell permeability. Higher values indicate better permeability. Data is representative and compiled to illustrate principles from referenced studies.
Table 2: Influence of Linker Composition on Protein Degradation Efficacy
*DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum degradation achieved. Data is representative and compiled to illustrate principles from referenced studies.
Experimental Protocols
The most common application of this compound is its use as a linker building block in the synthesis of a PROTAC. This typically involves forming a stable amide bond between the primary amine of the linker and a carboxylic acid on a ligand for either the target protein or the E3 ligase.
Protocol: Amide Bond Coupling of this compound to a Carboxylic Acid-Containing Ligand
This protocol describes a standard procedure for conjugating this compound to a protein of interest (POI) ligand that features a carboxylic acid group, using HATU as the coupling agent.
Materials and Reagents:
-
This compound
-
POI-Ligand-COOH (Protein of Interest ligand with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Analytical and Preparative HPLC
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere (nitrogen or argon), dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the stirred solution of POI-Ligand-COOH, add DIPEA (3.0 equivalents).
-
Add the HATU solution to the reaction mixture and stir for 15 minutes at room temperature. This step activates the carboxylic acid.
-
Slowly add the this compound solution to the activated ligand mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by LC-MS. A successful reaction is indicated by the consumption of the starting materials and the appearance of a new peak with the expected mass of the conjugated product. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC to obtain the final, pure conjugate (POI-Ligand-PEG8-Benzyl).
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and verify the mass by high-resolution mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise coupling of molecules to create novel entities with enhanced functionalities. At the heart of many successful bioconjugates lies the polyethylene glycol (PEG) linker, a versatile tool that significantly influences the stability, solubility, and pharmacokinetic profile of the resulting molecule. This in-depth technical guide explores the core principles of PEG linkers in bioconjugation, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the design and development of next-generation bioconjugates.
Fundamental Properties and Advantages of PEG Linkers
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[1] Its widespread adoption in bioconjugation stems from a unique combination of properties that address common challenges in drug development.[2][3]
Key Benefits of PEGylation:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments, facilitating formulation and administration.[1]
-
Enhanced Stability: PEG linkers can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of protein and peptide therapeutics.[4]
-
Reduced Immunogenicity: By masking potential antigenic epitopes on the surface of a biomolecule, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an adverse immune response.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule leads to reduced renal clearance, resulting in a longer circulation time in the bloodstream and allowing for less frequent dosing.
-
Tunable Properties: The length, architecture, and functional end-groups of PEG linkers can be precisely controlled, allowing for the fine-tuning of the bioconjugate's properties to meet specific therapeutic goals.
Structural Diversity of PEG Linkers
The versatility of PEG linkers is reflected in their diverse structural architectures, each offering distinct advantages for specific applications.
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These consist of a single, straight chain of PEG units. They are the most common type of PEG linker and are available in a wide range of molecular weights and with various functional groups at their termini.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to even further reduced renal clearance and a longer in vivo half-life. Branched linkers also offer the potential for higher drug loading in antibody-drug conjugates (ADCs).
Homobifunctional vs. Heterobifunctional PEG Linkers
-
Homobifunctional PEG Linkers: These linkers possess the same reactive functional group at both ends of the PEG chain. They are typically used for intramolecular crosslinking or for polymerizing monomers.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive functional groups at their termini. This allows for the sequential and controlled conjugation of two different molecules, which is highly advantageous in the synthesis of complex bioconjugates like ADCs.
Cleavable vs. Non-Cleavable PEG Linkers
-
Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules. They are preferred when the payload should remain attached to the targeting moiety until the entire conjugate is internalized and degraded within the target cell.
-
Cleavable PEG Linkers: These linkers are designed to be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes within the target cell. This allows for the controlled release of the payload at the site of action, which can improve efficacy and reduce off-target toxicity.
Quantitative Impact of PEG Linkers on Bioconjugate Properties
The choice of PEG linker can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize key data from various studies, illustrating the effects of PEG linker length and architecture.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This table demonstrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of an ADC, with a plateau effect observed at around PEG8.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from a study on a trastuzumab-DM1 conjugate. This data suggests that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload of an ADC, leading to improved pharmacokinetics, especially at a high drug-to-antibody ratio (DAR).
Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 3.1 ± 0.2 | GRPR |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). This table illustrates that for certain receptor-ligand interactions, shorter PEG linkers can result in higher binding affinity (lower IC50 value).
Table 4: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| Cell Line | ADC Conjugate | IC50 (nM) |
| MDA-MB-468 (EGFR-high) | Ctx–Pt–PEG–CPT | 1.1 |
| MCF7 (EGFR-low) | Ctx–Pt–PEG–CPT | 130 |
| SK-BR-3 (HER2-high) | Tra–Pt–PEG–CPT | 0.4 |
| MDA-MB-453 (HER2-low) | Tra–Pt–PEG–CPT | 131 |
Data from a study on platinum-based linker ADCs. This data highlights the target-specific cytotoxicity of ADCs, which is a key goal of bioconjugation, and demonstrates how the potency can be measured.
Key Experimental Protocols in PEGylation and Bioconjugation
The successful synthesis and characterization of PEGylated bioconjugates rely on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation reactions and analytical techniques.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or extensive dialysis against an appropriate buffer.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC-MALS, and/or mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol details the site-specific conjugation of a PEG-maleimide to a free thiol group (e.g., cysteine residue) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Maleimide-PEG linker dissolved in DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If targeting cysteines involved in disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide-PEG Solution Preparation: Immediately before use, dissolve the Maleimide-PEG linker in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG-maleimide and reducing agent (if used).
-
Characterization: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and/or Ellman's assay to confirm conjugation and determine the degree of labeling.
Protocol 3: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of PEGylated proteins and their aggregates without the need for column calibration.
Materials:
-
HPLC or UHPLC system
-
Size-exclusion column appropriate for the expected size range of the conjugate
-
Multi-angle light scattering (MALS) detector
-
Refractive index (RI) detector
-
UV detector
-
Mobile phase (e.g., PBS)
Procedure:
-
System Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This analysis uses the signals from all three detectors to calculate the molar mass of the protein and the PEG components of the conjugate at each point across the elution peak, as well as the overall molar mass and degree of PEGylation.
Protocol 4: Peptide Mapping by LC-MS/MS for Site-Specific Analysis
Peptide mapping is used to identify the specific amino acid residues where the PEG linker is attached.
Materials:
-
Purified PEGylated protein
-
Denaturant (e.g., urea, guanidine HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system with a high-resolution mass spectrometer
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein, reduce the disulfide bonds with DTT, and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
LC Separation: Separate the resulting peptides using reversed-phase liquid chromatography.
-
MS and MS/MS Analysis: Analyze the eluting peptides by mass spectrometry to determine their mass-to-charge ratio. Select specific peptide ions for fragmentation (MS/MS) to obtain sequence information.
-
Data Analysis: Use bioinformatics software to search the MS/MS data against the protein's sequence to identify the peptides. The presence of a mass shift corresponding to the PEG linker on a specific peptide identifies the site of PEGylation.
Impact of PEGylation on Cellular Signaling Pathways
The conjugation of PEG to a therapeutic molecule can influence its interaction with cellular receptors and, consequently, the downstream signaling pathways.
PEGylated Interferon Signaling
Pegylated interferon-alpha (PEG-IFN-α) is a widely used antiviral and immunoregulatory drug. Its mechanism of action involves binding to the interferon-alpha receptor (IFNAR) and activating the JAK-STAT signaling pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that encode antiviral proteins. Additionally, PEG-IFN-α has been shown to inhibit the Wnt/β-catenin signaling pathway by upregulating RanBP3, a nuclear export factor for β-catenin. This inhibition of Wnt signaling may contribute to its anti-tumor effects.
PEGylated G-CSF Signaling
Pegylated recombinant human granulocyte colony-stimulating factor (PEG-rhG-CSF) is used to stimulate the production of neutrophils. It binds to the G-CSF receptor, activating intracellular signaling pathways, including the JAK/STAT and MAPK pathways. This activation promotes the proliferation, differentiation, and survival of neutrophil progenitor cells.
Conclusion
PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of a wide range of molecules. By understanding the fundamental properties, structural diversity, and quantitative impact of different PEG linkers, researchers can make informed decisions in the design of novel bioconjugates. The detailed experimental protocols provided in this guide serve as a practical resource for the synthesis and characterization of these complex molecules. As our understanding of the interplay between PEG linkers and biological systems continues to grow, so too will the potential to develop more effective and safer therapies for a multitude of diseases.
References
The Strategic Application of Benzyl-PEG8-amine in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are meticulously engineered with three key components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects these two elements. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence. This guide provides a comprehensive technical overview of Benzyl-PEG8-amine, a specific and versatile linker, in the context of PROTAC development.
Core Principles of this compound in PROTAC Design
This compound is a bifunctional linker characterized by a benzyl group at one terminus, an amine group at the other, and an eight-unit polyethylene glycol (PEG) chain in between. This unique combination of moieties imparts several desirable properties for PROTAC design:
-
Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for enhancing cell permeability and overall pharmacokinetic properties. The flexibility of the PEG chain can also allow the PROTAC to adopt conformations that shield its polar surface area, further aiding membrane traversal.
-
Precise Spatial Orientation : The eight-unit PEG chain provides a defined length, which is critical for optimizing the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is paramount for efficient ubiquitin transfer and subsequent protein degradation.
-
Chemical Versatility : The terminal amine group provides a reactive handle for straightforward conjugation to a ligand (either for the POI or the E3 ligase) that possesses a carboxylic acid or an activated ester, forming a stable amide bond. The benzyl group can be a point of attachment or a stable protecting group that can be removed in a later synthetic step if required.
Quantitative Insights into PEG Linker Performance
Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths Targeting Estrogen Receptor α (ERα)
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG (12 atoms) | >1000 | <20 | [1] |
| ERα | VHL | PEG (16 atoms) | 100-1000 | ~60 | [1] |
| ERα | VHL | PEG (20 atoms) | 10-100 | >80 | [1] |
Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths Targeting TANK-binding kinase 1 (TBK1)
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No Activity | N/A | [2] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 |
Table 3: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths Targeting Bromodomain-containing protein 4 (BRD4)
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG (0 units) | <500 | >80 | |
| BRD4 | CRBN | PEG (1-2 units) | >5000 | <20 | |
| BRD4 | CRBN | PEG (4-5 units) | <500 | >80 |
This data underscores that a "one-size-fits-all" approach to linker design is inadequate. The eight PEG units of this compound offer a specific length that may be optimal for certain target-ligase pairs, highlighting the necessity of empirical testing in PROTAC development.
Visualizing the Process: Diagrams and Workflows
To better understand the intricate processes involved in PROTAC development and function, the following diagrams illustrate key concepts.
Caption: PROTAC-mediated protein degradation pathway.
References
A Deep Dive into Protein PEGylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone of biopharmaceutical development. This modification can dramatically improve the therapeutic properties of proteins, leading to enhanced stability, prolonged circulatory half-life, reduced immunogenicity, and improved solubility. This guide provides a comprehensive technical overview of the core protein PEGylation techniques, complete with detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in this critical field.
The Evolution of PEGylation: From Random to Site-Specific Conjugation
PEGylation strategies have evolved significantly, moving from non-specific, random conjugation to highly specific, controlled methods. This progression has been driven by the need to create more homogenous and well-defined therapeutic products with optimized efficacy and safety profiles.
First-Generation PEGylation: This initial approach involved the random attachment of PEG chains to multiple reactive sites on the protein surface, primarily targeting the primary amino groups of lysine residues.[1] While effective in demonstrating the benefits of PEGylation, this method often resulted in a heterogeneous mixture of PEGylated isomers, each with potentially different biological activities and pharmacokinetic profiles.[2] This heterogeneity posed significant challenges for characterization, reproducibility, and regulatory approval.[2]
Second-Generation PEGylation: To address the limitations of the first-generation techniques, second-generation PEGylation focused on achieving greater site-specificity.[1][3] This was accomplished through the use of more selective PEGylating reagents and by targeting less abundant amino acid residues, such as the N-terminal α-amino group or the sulfhydryl group of cysteine residues. The use of branched PEG molecules also became more common, offering increased shielding of the protein surface with fewer attachment points.
Core PEGylation Chemistries: A Technical Overview
The choice of PEGylation chemistry is dictated by the available reactive functional groups on the protein and the desired characteristics of the final conjugate. The following sections detail the most common and effective techniques.
Amine-Reactive PEGylation: Targeting Lysine Residues
The most prevalent method for protein PEGylation targets the abundant primary amines on the side chains of lysine residues and the N-terminus of the protein. N-hydroxysuccinimidyl (NHS) esters of PEG are the most common reagents used for this purpose.
Materials:
-
Protein solution (e.g., 5-10 mg/mL of BSA)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)
-
PEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting column.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Reaction times and temperatures may need to be optimized for specific proteins and desired degrees of PEGylation.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts, and separate the different PEGylated species using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Thiol-Reactive PEGylation: Site-Specific Modification of Cysteine Residues
Targeting cysteine residues for PEGylation offers a high degree of site-specificity, as free sulfhydryl groups are relatively rare on the protein surface. PEG-maleimide is a commonly used reagent for this purpose, forming a stable thioether bond with the cysteine's sulfhydryl group.
Materials:
-
Cysteine-containing protein solution (1-10 mg/mL)
-
Degassed, thiol-free buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
PEG-maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Purification materials (SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed, thiol-free buffer. If the cysteine residue is involved in a disulfide bond, it may need to be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Prepare a 10 mM stock solution of PEG-maleimide in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted PEG-maleimide and purify the PEGylated protein using SEC or dialysis.
N-Terminal PEGylation: Reductive Amination
For highly specific mono-PEGylation, the α-amino group at the N-terminus of a protein can be targeted. Reductive amination using a PEG-aldehyde is a common method that preserves the positive charge of the N-terminus, which can be crucial for maintaining protein bioactivity.
Materials:
-
Protein solution
-
Buffer at a mildly acidic pH (e.g., pH 5.0-6.5)
-
PEG-aldehyde
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Purification materials (IEX or SEC)
Procedure:
-
Protein Preparation: Exchange the protein into the mildly acidic reaction buffer.
-
PEGylation Reaction: Add the PEG-aldehyde to the protein solution at a desired molar excess.
-
Reduction: Add the reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) for a specified time, which may range from a few hours to overnight.
-
Purification: Purify the N-terminally PEGylated protein from the reaction mixture using IEX or SEC.
Quantitative Impact of PEGylation on Protein Therapeutics
The following tables summarize the quantitative effects of PEGylation on key properties of therapeutic proteins.
| Pharmacokinetic Parameters | Unmodified Protein | PEGylated Protein | Fold Change | Reference |
| Circulatory Half-life (t½) | ||||
| Interferon-α2a | ~2-3 hours | ~60-80 hours | ~20-40x | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | ~4-23x | |
| Adenosine Deaminase (ADA) | <30 minutes | ~48-72 hours | >100x | |
| In Vivo Bioactivity | Unmodified Protein | PEGylated Protein | Relative Activity | Reference |
| Interferon-α2a (Antiproliferative Activity) | 100% | 7-30% (in vitro) | 0.07-0.3x | |
| Granulocyte Colony-Stimulating Factor (Neutrophil Count) | Daily injections required | Single injection per chemotherapy cycle | Comparable efficacy with reduced dosing | |
| Immunogenicity | Unmodified Protein | PEGylated Protein | Antibody Response | Reference |
| Uricase | High | Significantly Reduced | - | |
| Adenosine Deaminase | High in some patients | Reduced | - |
Note: The specific values can vary depending on the protein, the size and type of PEG used, and the degree of PEGylation.
Analytical Characterization and Purification of PEGylated Proteins
A critical aspect of developing PEGylated therapeutics is the rigorous characterization and purification of the final product to ensure homogeneity, purity, and potency.
Purification Techniques
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from the unreacted protein and free PEG based on their differences in hydrodynamic radius.
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile and allowing for the separation of species with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to purify PEGylated proteins, offering an alternative separation mechanism to IEX and SEC.
Analytical Characterization Methods
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the PEGylated protein, confirming the degree of PEGylation, and identifying the sites of PEG attachment.
-
ELISA: Enzyme-linked immunosorbent assays are used to assess the bioactivity of the PEGylated protein and to detect and quantify any anti-PEG antibodies that may be generated in vivo.
-
Chromatography (SEC, IEX, RP-HPLC): These techniques are used not only for purification but also for assessing the purity and heterogeneity of the PEGylated product.
Visualizing PEGylation Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in protein PEGylation.
Caption: A generalized workflow for the development of a PEGylated protein therapeutic.
Caption: First-generation PEGylation leading to a heterogeneous product mixture.
Caption: Site-specific PEGylation via a unique cysteine residue yielding a homogeneous product.
Conclusion
Protein PEGylation is a powerful and versatile technology that has revolutionized the development of biotherapeutics. By carefully selecting the appropriate PEGylation chemistry, reaction conditions, and purification strategies, researchers can significantly enhance the therapeutic potential of a wide range of proteins. The move towards site-specific PEGylation continues to drive the field forward, enabling the creation of more precisely defined and effective protein drugs. This guide provides a foundational understanding of the core techniques and methodologies essential for success in this dynamic area of drug development.
References
Surface Modification of Nanoparticles with PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in nanomedicine. It imparts "stealth" characteristics to nanoparticles, enabling them to evade the body's immune system and prolonging their circulation time in the bloodstream. This guide provides a comprehensive technical overview of the core principles, methodologies, and quantitative outcomes associated with nanoparticle PEGylation, designed to equip researchers and drug development professionals with the foundational knowledge for designing and executing effective nanoparticle surface modification strategies.
Core Principles of Nanoparticle PEGylation
PEGylation involves the attachment of PEG chains to the surface of a nanoparticle. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a nanoparticle, forms a hydrated layer on its surface.[1][2] This layer provides a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream.[1] Opsonization is a key process that marks foreign particles for recognition and clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By preventing opsonization, PEGylation significantly reduces MPS uptake, thereby extending the nanoparticle's systemic circulation half-life.[1][3]
The effectiveness of PEGylation is influenced by several key parameters:
-
PEG Molecular Weight (MW): The length of the PEG chain impacts the thickness of the hydrophilic corona. Generally, higher molecular weight PEGs (e.g., 2 kDa to 10 kDa) provide more effective shielding against protein adsorption.
-
PEG Grafting Density: The number of PEG chains per unit of surface area on the nanoparticle determines the conformation of the PEG layer. At low densities, PEG chains adopt a "mushroom" conformation. As the density increases, steric repulsion forces the chains to extend outwards, forming a more protective "brush" conformation.
-
Nanoparticle Properties: The core material, size, and surface charge of the nanoparticle also influence the outcome of PEGylation.
PEGylation Strategies: Chemistry and Workflows
There are two primary strategies for covalently attaching PEG linkers to nanoparticle surfaces: "grafting to" and "grafting from". The choice of strategy depends on the nanoparticle material, the desired PEG density, and the available functional groups.
"Grafting To" Approach
The "grafting to" method involves the attachment of pre-synthesized, functionalized PEG chains to the nanoparticle surface. This is the most common approach due to its simplicity and the ability to use well-characterized polymers.
Logical Workflow for "Grafting To" PEGylation
Caption: General workflow for the "grafting to" PEGylation method.
Common "grafting to" chemistries include:
-
Thiol-Maleimide/Thiol-Gold Chemistry: Thiol-functionalized PEGs react readily with maleimide groups on the nanoparticle surface or directly with the surface of gold nanoparticles.
-
Amine-NHS Ester Chemistry: Amine-functionalized PEGs react with N-hydroxysuccinimide (NHS) esters on the nanoparticle surface to form stable amide bonds. This is a widely used method for modifying nanoparticles with carboxyl groups on their surface.
-
Click Chemistry: Copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions offer high efficiency and specificity for PEG conjugation.
Signaling Pathway for NHS-Ester PEGylation
Caption: Reaction scheme for NHS-ester mediated PEGylation.
"Grafting From" Approach
In the "grafting from" method, initiator molecules are first attached to the nanoparticle surface. Polymerization of ethylene oxide monomers is then initiated directly from the surface, allowing for the growth of dense PEG brushes. This technique can achieve higher grafting densities than the "grafting to" approach.
Logical Workflow for "Grafting From" PEGylation
Caption: General workflow for the "grafting from" PEGylation method.
Quantitative Impact of PEGylation on Nanoparticle Properties
The following tables summarize the quantitative effects of PEGylation on key nanoparticle characteristics, compiled from various studies.
Table 1: Effect of PEGylation on Physicochemical Properties
| Nanoparticle Type | PEG MW (Da) | PEG Density (chains/nm²) | Hydrodynamic Diameter (nm) (Before) | Hydrodynamic Diameter (nm) (After) | Zeta Potential (mV) (Before) | Zeta Potential (mV) (After) | Reference |
| Chitosan | 2000 | 8.5% (DS) | ~112 | ~145 | +35 | +15 | |
| Chitosan | 5000 | 8.5% (DS) | ~112 | ~171 | +35 | +10 | |
| Gold | 5000 | ~0.65 | 5 | ~25 | -30 | +10 | |
| Polystyrene | 5000 | High | 108 | >120 | -22.4 | -2.9 | |
| Niosomes | - | - | ~150 | ~190 | -18 | -40 |
DS: Degree of Substitution
Table 2: Effect of PEGylation on Drug Loading and Release
| Nanoparticle System | Drug | PEGylated? | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Niosomes | Doxorubicin | No | 20 | Explosive release (~55% in 6h) | |
| Niosomes | Doxorubicin | Yes | 62 | Slower, more controlled release | |
| Niosomes | Curcumin | No | 80 | - | |
| Niosomes | Curcumin | Yes | 95 | - | |
| Chitosan | Methotrexate | Yes (High MW/Density) | - | More sustained release | |
| BSA | 5-FU | Yes | - | Slower release than bare nanoparticles |
Table 3: Effect of PEGylation on In Vitro and In Vivo Performance
| Nanoparticle Type | PEG MW (Da) | PEG Density | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Chitosan | 5000 | 8.5% (DS) | Elimination Half-life (in vivo) | Significantly increased vs. non-PEGylated | | | Chitosan | 10000 | - | Blood Circulation (in vivo) | Significantly extended vs. lower MW PEG | | | PEG-PPS | - | - | Macrophage Uptake (in vitro) | 100 nm particles showed highest uptake vs 30 & 40 nm | | | Immuno-MSN | 2000 | High ("Brush") | Macrophage Uptake (in vitro) | Significantly lower uptake vs. non-PEGylated | | | Gold | - | - | Blood Half-life (in vivo) | 57 hours | | | LCP | - | 20 mol% | Liver Accumulation (in vivo) | Significant uptake, primarily in hepatocytes | |
Experimental Protocols
This section provides detailed methodologies for common PEGylation procedures.
Protocol 1: Thiol-PEG Conjugation to Gold Nanoparticles (AuNPs)
Materials:
-
Colloidal gold nanoparticle suspension (e.g., citrate-stabilized)
-
Thiol-terminated PEG (e.g., SH-PEG-OCH₃), MW 2000-5000 Da
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of PEG Solution: Prepare a stock solution of SH-PEG-OCH₃ in deionized water at a concentration of 1 mg/mL.
-
Conjugation Reaction: To the colloidal AuNP suspension, add the SH-PEG-OCH₃ solution. The molar ratio of PEG to AuNPs should be optimized, but a starting point is a large molar excess of PEG.
-
Incubation: Gently mix the solution and allow it to react at room temperature for at least 4-12 hours, or overnight, to ensure complete ligand exchange and formation of the Au-S bond.
-
Purification: Remove excess, unbound PEG by repeated centrifugation. Pellet the PEGylated AuNPs, discard the supernatant, and resuspend the pellet in deionized water or PBS. Repeat this washing step 2-3 times.
-
Characterization: Characterize the purified PEGylated AuNPs using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI), and zeta potential measurement to assess surface charge changes. Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticle core.
Protocol 2: NHS-Ester PEGylation of Carboxylated PLGA Nanoparticles
Materials:
-
Carboxyl-terminated PLGA (Poly(lactic-co-glycolic acid))
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-terminated PEG (e.g., NH₂-PEG-OCH₃)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ether/methanol mixture for precipitation
Procedure:
-
Activation of PLGA: Dissolve PLGA-COOH in anhydrous DCM. In a separate vial, dissolve EDC and NHS in DCM. Add the EDC/NHS solution to the PLGA solution and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen) to form the PLGA-NHS ester.
-
Precipitation of Activated PLGA: Precipitate the PLGA-NHS by adding a cold ether/methanol mixture.
-
Purification of Activated PLGA: Collect the precipitate by centrifugation. Wash the pellet with the cold ether/methanol mixture to remove unreacted EDC and NHS. Dry the PLGA-NHS pellet under vacuum.
-
PEG Conjugation: Dissolve the dried PLGA-NHS in fresh anhydrous DCM. Add the NH₂-PEG-OCH₃ and a small amount of DIPEA (if needed). Allow the reaction to proceed overnight at room temperature with stirring.
-
Purification of PLGA-PEG: Precipitate the PLGA-PEG copolymer by adding cold methanol or ether. Wash the precipitate multiple times to remove unreacted PEG.
-
Nanoparticle Formulation: The resulting PLGA-PEG copolymer can then be used to formulate nanoparticles using methods such as nanoprecipitation or emulsification-solvent evaporation.
-
Characterization: Confirm the successful conjugation using techniques like ¹H NMR and FTIR spectroscopy. Characterize the final nanoparticles using DLS and zeta potential measurements.
Protocol 3: Post-Insertion Method for PEGylating Liposomes
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)
-
PEG-lipid conjugate (e.g., DSPE-PEG₂₀₀₀)
-
Buffer (e.g., HEPES-buffered saline, pH 7.4)
Procedure:
-
Prepare PEG-lipid Micelles: Disperse the DSPE-PEG₂₀₀₀ in the buffer to form micelles. This may require gentle heating (e.g., to 60°C, above the phase transition temperature of the lipids).
-
Incubation: Add the DSPE-PEG₂₀₀₀ micelle solution to the pre-formed liposome suspension. The amount of PEG-lipid to add is typically between 5-10 mol% of the total lipid in the liposomes.
-
Incubate at Elevated Temperature: Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1-2 hours with gentle stirring. This facilitates the insertion of the PEG-lipid into the liposome bilayer.
-
Cooling and Purification: Allow the mixture to cool to room temperature. Remove any non-inserted PEG-lipid micelles through size exclusion chromatography or dialysis.
-
Characterization: Measure the particle size and zeta potential of the PEGylated liposomes to confirm successful modification.
Conclusion
The surface modification of nanoparticles with PEG linkers is a critical enabling technology in drug delivery and nanomedicine. A thorough understanding of the principles of PEGylation, the available chemical strategies, and the quantitative impact of key parameters on nanoparticle performance is essential for the rational design of effective nanocarriers. By carefully selecting the PEGylation strategy, PEG linker properties, and purification methods, researchers can develop nanoparticles with optimized in vivo behavior, leading to improved therapeutic outcomes. The protocols and data presented in this guide serve as a foundational resource for scientists and developers working to harness the power of PEGylation in their research.
References
- 1. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Empowering Cancer Therapy: Comparing PEGylated and Non-PEGylated Niosomes Loaded with Curcumin and Doxorubicin on MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Benzyl-PEG8-amine: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides a comprehensive overview of the best practices for the storage and handling of Benzyl-PEG8-amine, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is paramount for ensuring the compound's stability, integrity, and the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals actively engaged in chemical synthesis and biomedical research.
Introduction to this compound
This compound is a valuable tool in the field of targeted protein degradation. It consists of a benzyl group, a hydrophilic octaethylene glycol (PEG8) spacer, and a terminal primary amine. This heterobifunctional architecture allows for the covalent linkage of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, thereby forming a PROTAC. The PEG spacer enhances solubility and optimizes the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex for ubiquitination and subsequent proteasomal degradation of the target protein. Given its reactive nature and role in sensitive biological assays, proper storage and handling are critical to prevent degradation and ensure experimental reproducibility.
Recommended Storage Conditions
The stability of this compound is influenced by temperature, moisture, and light. While specific supplier recommendations should always be followed, the general guidelines below are based on the properties of similar PEGylated and amine-containing compounds.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation and preserves the integrity of the PEG chain and amine group. |
| May be stored at 4°C for short-term use. | Suitable for immediate or frequent use, but prolonged storage at this temperature is not advised. | |
| Moisture | Store in a tightly sealed container with a desiccant. | The PEG chain is hygroscopic and the amine group can react with atmospheric moisture and carbon dioxide. |
| Light | Protect from light by storing in an amber vial or a dark location. | Benzyl groups can be susceptible to photo-oxidation, leading to impurities. |
| Inert Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the amine and benzyl groups. |
Note: These recommendations are compiled from general knowledge of similar chemical structures. Always refer to the supplier-specific Certificate of Analysis for the most accurate storage information.
Handling and Safety Precautions
This compound, like many amine-containing compounds, requires careful handling to avoid exposure and ensure the safety of the handler. The following precautions are based on the safety data sheet for Benzylamine, a structurally related compound, and general laboratory safety principles.
Table 2: Personal Protective Equipment (PPE) and Handling Guidelines
| Precaution | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile).[1][2] |
| Skin Protection | Wear a lab coat and ensure skin is not exposed.[1] |
| Respiratory Protection | If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator. |
| Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |
First Aid Measures
In the event of exposure, follow these first aid protocols, based on guidelines for benzylamine:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols and Solution Preparation
To ensure the integrity of this compound in experimental settings, it is crucial to follow meticulous protocols for solution preparation and use.
Preparation of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM). The choice of solvent will depend on the subsequent reaction conditions.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under an inert atmosphere, if possible, weigh the desired amount of the compound. c. Add the appropriate volume of anhydrous solvent to the compound to achieve the desired concentration. d. Vortex or sonicate briefly to ensure complete dissolution.
Storage of Stock Solutions
Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A product datasheet for a similar compound, Benzyl-PEG8-NHS ester, suggests that in DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C. Similar stability can be expected for this compound.
Stability and Degradation Pathways
The benzyl and amine functionalities, along with the polyether chain, are susceptible to specific degradation pathways.
-
Oxidative Degradation: The primary amine and the benzyl group can be susceptible to oxidation. This can be mitigated by storing under an inert atmosphere and protecting from light. Studies on benzyl amines have shown that oxidative degradation can occur at moderate temperatures, especially in the presence of oxygen.
-
Hygroscopicity and Reaction with CO2: The PEG chain is inherently hygroscopic. The primary amine can react with atmospheric carbon dioxide to form a carbamate salt, which can affect its reactivity in subsequent synthetic steps.
-
Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to the degradation of the PEG chain and potential side reactions involving the amine group.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Conclusion
The integrity of this compound is crucial for the success of research and development activities in targeted protein degradation. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can ensure the stability of the compound, promote a safe laboratory environment, and achieve reliable and reproducible experimental outcomes. Always consult the supplier-specific Safety Data Sheet and Certificate of Analysis for the most detailed and accurate information.
References
Commercial Sources and Technical Applications of Benzyl-PEG8-amine for Advanced Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-amine is a bifunctional crosslinker of significant interest in biomedical research and drug development. This monodisperse polyethylene glycol (PEG) derivative features a terminal primary amine and a benzyl-protected hydroxyl group. The eight repeating ethylene glycol units (PEG8) impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal amine allows for covalent attachment to various functional groups, while the benzyl group serves as a stable protecting group for the other terminus, which can be deprotected for further modification. This guide provides an in-depth overview of the commercial sources, key technical data, and experimental applications of this compound, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Commercial Availability and Specifications
Several commercial suppliers offer this compound and related derivatives for research purposes. The quality and specifications of the product can vary between suppliers, so it is crucial to consider these parameters when selecting a source. Below is a summary of key quantitative data from prominent suppliers.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | This compound | HY-132014 | 459.57 | >98% |
| AxisPharm | Benzyl-PEG-amine | Varies | Varies by PEG length | Not specified |
| BroadPharm | Benzyl-PEG-amine | Varies | Varies by PEG length | >95% |
| Alfa Chemistry | This compound | ACMA00017560 | 459.57 | Not specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective supplier's certificate of analysis for the most up-to-date and lot-specific information.
Key Applications and Signaling Pathways
This compound is a versatile tool in bioconjugation, primarily utilized as a linker in the construction of complex biomolecules such as PROTACs and ADCs.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a suitable building block, is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload upon internalization into the target cancer cell. The hydrophilicity of the PEG8 component in this compound can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Experimental Protocols
The primary amine of this compound is a versatile functional group for conjugation reactions. A common application is the formation of a stable amide bond with a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester.
General Workflow for Amide Coupling
The following diagram illustrates a typical workflow for conjugating this compound to a molecule containing a carboxylic acid.
Caption: Experimental workflow for amide bond formation.
Detailed Protocol: Amide Coupling with a Carboxylic Acid
This protocol provides a general method for the coupling of this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Molecule with a terminal carboxylic acid (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M MES buffer (pH 6.0)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Molecule-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM or DMF.
-
Add the activated Molecule-COOH solution to the this compound solution.
-
Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and bioconjugation. Its defined length, hydrophilicity, and reactive amine handle make it an ideal linker for the synthesis of advanced therapeutics like PROTACs and ADCs. The commercial availability from multiple suppliers provides researchers with options to source this critical reagent. The provided protocols and pathway diagrams serve as a foundational guide for the effective utilization of this compound in research and development.
Methodological & Application
Application Notes and Protocols for Benzyl-PEG8-amine Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of Benzyl-PEG8-amine to proteins. This process, a specific type of PEGylation, can be instrumental in enhancing the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles.[1][2] The covalent attachment of Polyethylene Glycol (PEG) chains can also reduce the immunogenicity of therapeutic proteins.[1][3]
The protocol described herein focuses on the conjugation of the terminal primary amine of this compound to the carboxyl groups present on aspartic acid and glutamic acid residues of the target protein. This is achieved through the use of a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to enhance reaction efficiency and stability.[4]
Reaction Mechanism
The bioconjugation process involves a two-step reaction. First, the carboxyl groups on the protein are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. To improve the efficiency and stability of the reaction, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment. This NHS ester then efficiently reacts with the amine group of the this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the bioconjugation of this compound to a target protein.
Materials and Reagents
-
Target protein with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Protocol for Protein Conjugation
The following workflow outlines the key steps in the bioconjugation process.
Step 1: Protein Preparation
-
Dissolve the protein in the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.
Step 2: Reagent Preparation
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Note: Prepare these stock solutions fresh before each use.
Step 3: Activation of Protein Carboxyl Groups
-
Add the EDC stock solution to the protein solution to a final concentration of 2-10 mM.
-
Immediately add the NHS stock solution to the protein solution to a final concentration of 5-20 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 4: Conjugation Reaction
-
Add the this compound stock solution to the activated protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 20:1 to 50:1 is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 5: Quenching the Reaction
-
Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 6: Purification of the Conjugate
-
Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.
-
The column should be equilibrated with a suitable storage buffer (e.g., PBS).
-
Monitor the elution profile by measuring absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein and smaller molecules.
Step 7: Characterization of the Conjugate
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Assess the degree of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
-
Perform functional assays to confirm that the biological activity of the protein is retained after conjugation.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (EDC:Protein) | 100:1 to 500:1 | Optimization may be required based on the number of carboxyl groups. |
| Molar Ratio (NHS:EDC) | 2:1 to 5:1 | NHS stabilizes the activated intermediate. |
| Molar Ratio (PEG:Protein) | 20:1 to 50:1 | Higher ratios increase the degree of PEGylation. |
| Activation pH | 6.0 | Optimal for EDC/NHS activation. |
| Conjugation pH | 7.2-7.5 | Optimal for the reaction with the primary amine. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer times may increase conjugation efficiency. |
| Quenching Agent | Tris or Hydroxylamine | Effectively stops the reaction. |
Table 2: Characterization Parameters
| Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | Increase in molecular weight corresponding to the number of attached PEG chains. |
| Mass Spectrometry (MALDI-TOF) | Mass of Conjugate | A distribution of peaks representing different degrees of PEGylation. |
| Size-Exclusion Chromatography (SEC) | Elution Volume | Decreased elution volume (earlier elution) compared to the unconjugated protein. |
| Functional Assay | Biological Activity | Retention of a significant percentage of the native protein's activity. |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Presence of amine-containing buffers- Insufficient molar ratio of reagents | - Use fresh EDC/NHS stock solutions.- Ensure the protein is in an amine-free buffer before activation.- Increase the molar ratio of EDC, NHS, and/or this compound. |
| Protein Precipitation | - High concentration of organic solvent- Over-modification of the protein | - Minimize the volume of the reagent stock solutions added.- Reduce the molar ratio of PEG and/or the reaction time. |
| Loss of Protein Activity | - PEGylation at or near the active site- Harsh reaction conditions | - Optimize the degree of PEGylation by reducing the PEG:protein ratio.- Perform the reaction at 4°C. |
Disclaimer: The information provided is for research use only. It is the responsibility of the user to validate the protocol for their specific application.
References
Application Notes and Protocols for Antibody Labeling with Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The attachment of PEG chains can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity. This document provides a detailed, step-by-step guide for the covalent attachment of Benzyl-PEG8-amine to an antibody.
The protocol described herein employs a two-step carbodiimide crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the antibody for subsequent reaction with the primary amine of this compound. This method facilitates the formation of a stable amide bond between the antibody and the PEG linker.
Reaction Mechanism
The conjugation process involves two main stages:
-
Activation of Antibody Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues of the antibody, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which is less susceptible to hydrolysis.
-
Conjugation with this compound: The amine group (-NH2) of this compound nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) at a concentration of 1-10 mg/mL
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol
1. Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.
-
Exchange the antibody buffer to the Activation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
2. Activation of Antibody Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
Add EDC and NHS to the antibody solution. The molar ratio of EDC and NHS to the antibody is a critical parameter to optimize. A starting point is a 50-200 fold molar excess of EDC and NHS over the antibody.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Preparation of this compound Solution:
-
Dissolve this compound in the Conjugation Buffer . A 10-50 fold molar excess of the PEG linker relative to the antibody is a good starting point for optimization.
4. Conjugation Reaction:
-
Immediately after the activation step, remove excess EDC and NHS by buffer exchange into the Conjugation Buffer using a desalting column. This step is crucial to prevent the reaction of EDC/NHS with the amine group of the PEG linker.
-
Add the prepared this compound solution to the activated antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
5. Quenching of the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
6. Purification of the PEGylated Antibody:
-
Remove unreacted this compound and other byproducts by size-exclusion chromatography (SEC) or dialysis. Desalting columns can also be used for rapid purification.
7. Characterization of the Conjugate:
-
Concentration Measurement: Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm (A280).
-
Degree of Labeling (DOL): The average number of PEG molecules conjugated to each antibody can be determined by methods such as MALDI-TOF mass spectrometry, which measures the mass shift upon PEGylation.[1] SDS-PAGE can also provide a qualitative assessment of conjugation, where a shift in the molecular weight of the antibody bands will be observed.[2][3]
-
Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess purity and the presence of aggregates.
Quantitative Data Summary
The optimal reaction conditions and resulting degree of labeling (DOL) can vary depending on the specific antibody and desired level of PEGylation. The following table provides a summary of typical quantitative parameters for antibody PEGylation using an amine-terminated PEG linker and EDC/NHS chemistry.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| EDC:Antibody Molar Ratio | 50:1 to 200:1 | Activates carboxyl groups on the antibody. |
| NHS:Antibody Molar Ratio | 50:1 to 200:1 | Stabilizes the activated intermediate. |
| This compound:Antibody Molar Ratio | 10:1 to 50:1 | Drives the conjugation reaction. |
| Activation Reaction Time | 15-30 minutes | Sufficient time for carboxyl activation. |
| Conjugation Reaction Time | 2 hours to overnight | Allows for efficient coupling of the PEG linker. |
| Expected Degree of Labeling (DOL) | 2-8 | The average number of PEG molecules per antibody. |
Visualizations
Caption: Experimental workflow for antibody labeling.
Caption: Chemical reaction mechanism.
References
- 1. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aboligo.com [aboligo.com]
- 3. Antibody-drug conjugate model fast characterization by LC-MS following IdeS proteolytic digestion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. Their unique optical and electronic properties, combined with their biocompatibility, make them ideal candidates for these applications. Surface functionalization of AuNPs is crucial for their in vivo stability and for imparting specific functionalities, such as targeting moieties or therapeutic agents. Polyethylene glycol (PEG) is a commonly used surface coating that enhances the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the reticuloendothelial system.
This document provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with Benzyl-PEG8-amine. This process involves a ligand exchange reaction where the citrate ions on the surface of the AuNPs are replaced by the amine group of the this compound. The benzyl group can serve as a hydrophobic anchor or a point for further chemical modification.
Data Presentation
The functionalization of gold nanoparticles with this compound results in significant changes to their physicochemical properties. The following table summarizes the expected quantitative data before and after functionalization. These values are representative and may vary depending on the initial nanoparticle size, concentration, and specific reaction conditions.
| Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (this compound-AuNPs) | Characterization Technique |
| Core Diameter (TEM) | 15 nm (typical) | 15 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter (DLS) | ~20 nm | ~30-40 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | ~520 nm | ~525-530 nm (red-shift) | UV-Vis Spectroscopy |
| Zeta Potential | -30 to -50 mV | +20 to +40 mV | Dynamic Light Scattering (DLS) |
| Appearance | Ruby Red Solution | Ruby Red Solution | Visual Inspection |
Experimental Protocols
This section outlines the detailed methodology for the functionalization of gold nanoparticles with this compound.
Materials
-
Citrate-stabilized gold nanoparticles (15 nm, aqueous solution)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol for Functionalization
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in nuclease-free water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add 1 mL of the citrate-stabilized gold nanoparticle solution.
-
To this, add a calculated amount of the this compound stock solution. A common starting point is a 1000-fold molar excess of the PEG ligand relative to the gold nanoparticles. The optimal ratio may need to be determined experimentally.
-
Incubate the mixture at room temperature for 4-24 hours with gentle shaking or stirring to facilitate the ligand exchange process.
-
-
Purification of Functionalized Nanoparticles:
-
After incubation, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 12,000 x g for 20 minutes for 15 nm AuNPs).
-
Carefully remove the supernatant, which contains unbound this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any residual unbound ligands.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the pellet of this compound functionalized AuNPs in a desired volume of PBS or other suitable buffer.
-
Store the functionalized nanoparticles at 4°C for short-term storage. For long-term storage, consult specific stability studies.
-
Characterization of Functionalized Nanoparticles
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the functionalized AuNPs. A red-shift in the surface plasmon resonance (SPR) peak compared to the initial citrate-stabilized AuNPs indicates successful surface modification.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and zeta potential of the nanoparticles. An increase in hydrodynamic diameter is expected due to the PEG layer, and a shift in zeta potential from negative to positive confirms the presence of the amine groups on the surface.
-
Transmission Electron Microscopy (TEM): Image the nanoparticles to confirm that their core size and morphology have not changed during the functionalization process and that they are well-dispersed.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the surface chemistry of the nanoparticles. The appearance of characteristic PEG and amine peaks will confirm the presence of the this compound on the gold surface.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for functionalizing gold nanoparticles.
Ligand Exchange Mechanism
Caption: Ligand exchange on the gold nanoparticle surface.
Application Notes and Protocols for Benzyl-PEG8-amine in Amine-Reactive Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-amine is a versatile, heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. It features a terminal primary amine group and a benzyl-protected hydroxyl group at the other end of a discrete eight-unit polyethylene glycol (PEG) chain. The primary amine allows for covalent conjugation to various functional groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. The PEG8 spacer enhances hydrophilicity, reduces immunogenicity, and provides a defined distance between conjugated molecules.[1] This document provides detailed application notes and protocols for the use of this compound in amine-reactive chemistry.
Key Features of this compound:
-
Amine-Reactivity: The primary amine group serves as a nucleophile for reactions with various electrophilic groups.
-
Hydrophilic PEG Spacer: The eight-unit PEG chain imparts water solubility to the linker and conjugated molecules, which can mitigate aggregation and improve pharmacokinetic profiles.[2]
-
Defined Length: As a discrete PEG compound, this compound ensures homogeneity in the final conjugate, which is crucial for therapeutic applications.
-
Benzyl Protection: The benzyl group provides a stable protecting group for the terminal hydroxyl, which can be removed under specific conditions if further functionalization is required.[3]
Applications
The amine-reactive nature of this compound makes it a valuable tool in several research and development areas:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to monoclonal antibodies, creating targeted cancer therapeutics. The amine group can be conjugated to an activated ester on a drug molecule, or the drug-linker conjugate can be further reacted with the antibody.
-
PROTACs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[4]
-
Surface Modification: Immobilization of this compound onto surfaces with activated carboxyl groups (e.g., nanoparticles, beads, or sensor chips) can be used to create a hydrophilic and biocompatible coating that reduces non-specific binding.[5]
-
Bioconjugation: General purpose linker for conjugating proteins, peptides, and other biomolecules.
Data Presentation
Table 1: Typical Reaction Conditions for Amine-Reactive Conjugation of this compound
| Parameter | Recommended Conditions | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for reaction with NHS esters. Higher pH increases the rate of amine acylation but also the competing hydrolysis of the NHS ester. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes). Reactions at 4°C can proceed for longer (2-4 hours or overnight) to minimize degradation of sensitive biomolecules. |
| Molar Ratio | 10-50 fold molar excess of the activated molecule (e.g., NHS ester) to this compound | The optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and the specific reactants. The progress of the reaction can be monitored by techniques like HPLC or mass spectrometry. |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Borate buffer | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the desired reaction. |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | This compound and activated esters should be dissolved in a dry, water-miscible organic solvent immediately before use to prevent hydrolysis. |
Table 2: Representative Conjugation Efficiency of Amine-PEG Linkers
| Application | Substrate | Reported Conjugation Efficiency | Factors Influencing Efficiency |
| Surface Modification | Carboxylated Polystyrene Beads | > 80% | Activation of carboxyl groups (EDC/NHS), reaction time, and quenching of unreacted sites. |
| Bioconjugation | NHS-activated small molecule | Near-quantitative | Molar ratio of reactants, pH control, and absence of competing nucleophiles. |
| ADC Synthesis | Antibody (via lysine residues) | Variable (controlled by stoichiometry) | Molar excess of linker-drug, antibody concentration, and reaction time. The Drug-to-Antibody Ratio (DAR) is a key parameter to control. |
Note: The efficiencies in Table 2 are representative values for amine-reactive PEG linkers and may vary for specific applications of this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Surface (e.g., Nanoparticles, Beads)
This protocol describes a two-step process involving the activation of surface carboxyl groups followed by reaction with this compound.
Materials:
-
Carboxylated nanoparticles or beads
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation:
-
Resuspend the carboxylated nanoparticles/beads in Activation Buffer.
-
Sonicate briefly to ensure a homogeneous suspension.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle/bead suspension. A 2-5 fold molar excess of EDC/NHS over the available carboxyl groups is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles/beads and discard the supernatant.
-
Wash the pellet twice with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Immediately resuspend the activated nanoparticles/beads in Coupling Buffer.
-
Add this compound (10-50 fold molar excess) dissolved in a minimal amount of DMSO or DMF.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to block any unreacted NHS-ester groups. Incubate for 30 minutes.
-
Centrifuge and wash the conjugated nanoparticles/beads three times with Washing Buffer.
-
-
Storage:
-
Resuspend the final this compound functionalized nanoparticles/beads in a suitable storage buffer (e.g., PBS with a preservative).
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a general strategy where a drug molecule containing a carboxylic acid is first activated and then conjugated to this compound. The resulting drug-linker conjugate is then activated and reacted with the lysine residues of a monoclonal antibody.
Part A: Synthesis of Drug-PEG8-Benzyl Conjugate
-
Drug Activation:
-
Dissolve the carboxylic acid-containing drug molecule, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Add this compound (1.5 equivalents) to the activated drug solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Purify the Drug-PEG8-Benzyl conjugate by reverse-phase HPLC.
-
Part B: Deprotection and Activation of Drug-PEG8-OH
-
Benzyl Deprotection:
-
Dissolve the Drug-PEG8-Benzyl conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture (e.g., using a balloon of hydrogen gas) until deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and evaporate the solvent to obtain the Drug-PEG8-OH.
-
-
Activation of the Terminal Hydroxyl Group:
-
The terminal hydroxyl group can be converted to a more reactive species for antibody conjugation (e.g., a maleimide for reaction with thiols, or activated as an NHS ester after converting to a carboxylic acid). For this protocol, we will assume conversion to a maleimide. This is a multi-step synthesis that typically involves reaction with a maleimide-containing linker.
-
Part C: Conjugation to Antibody
-
Antibody Reduction (if targeting cysteines):
-
If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP or DTT.
-
Purify the reduced antibody using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated Drug-PEG8 conjugate in a co-solvent system (e.g., PBS with a small percentage of DMSO).
-
Add the activated drug-linker to the reduced antibody solution at a desired molar ratio.
-
Incubate at 4°C for 4-16 hours.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker.
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.
-
Visualizations
Caption: Amine-reactive chemistry of this compound.
References
Application Notes and Protocols for Enzyme Bioconjugation with Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of enzymes with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic and biotechnological potential of enzymes. The covalent attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic properties of enzymes by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability against proteolysis and temperature fluctuations, and reduced immunogenicity.[1][2]
This document provides detailed application notes and protocols for the bioconjugation of enzymes with Benzyl-PEG8-amine. While specific data for this compound is limited in publicly available literature, this guide leverages established principles of amine-reactive PEGylation to provide robust protocols. The primary amine of this compound can be conjugated to enzymes through various methods, most commonly by targeting the ε-amino groups of lysine residues or the N-terminal α-amino group. To illustrate the expected outcomes of such modifications, quantitative data from studies on the PEGylation of model enzymes like α-chymotrypsin and lysozyme are presented.
Principle of Conjugation
The bioconjugation of this compound to an enzyme typically proceeds via the formation of a stable amide bond between the primary amine of the PEG linker and a carboxyl group on the enzyme, or more commonly, through an activated intermediate. A common strategy involves the activation of the enzyme's surface-exposed carboxyl groups (from aspartic or glutamic acid residues) using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with the primary amine of this compound.
Alternatively, if the this compound is first derivatized to an amine-reactive species, such as an NHS ester (Benzyl-PEG8-NHS), it can directly react with the primary amino groups of lysine residues on the enzyme surface under mild basic conditions (pH 7.2-8.5).[3] This is a more common and often more efficient method for PEGylating proteins.
Key Applications
The bioconjugation of enzymes with this compound is anticipated to provide several key benefits applicable to various fields:
-
Enhanced Therapeutic Efficacy: By increasing the in vivo half-life and stability of therapeutic enzymes, PEGylation can lead to improved treatment outcomes with reduced dosing frequency.
-
Improved Biocatalyst Performance: In industrial applications, PEGylated enzymes can exhibit greater stability in harsh reaction conditions, such as the presence of organic solvents or elevated temperatures, leading to more robust and reusable biocatalysts.[4]
-
Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the enzyme surface, reducing the likelihood of an adverse immune response when used as a therapeutic.[1]
-
Increased Solubility: For enzymes that are poorly soluble in aqueous buffers, PEGylation can significantly enhance their solubility.
Experimental Protocols
Herein, we provide a detailed protocol for the bioconjugation of a model enzyme with an NHS-activated Benzyl-PEG8 derivative, targeting surface lysine residues.
Materials and Reagents
-
Enzyme of interest (e.g., Lysozyme, α-Chymotrypsin)
-
Benzyl-PEG8-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Phosphate Buffer, 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dialysis tubing or centrifugal ultrafiltration units (e.g., 10 kDa MWCO)
-
Bradford assay reagent for protein quantification
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE reagents and equipment
Protocol 1: Bioconjugation of an Enzyme with Benzyl-PEG8-NHS Ester
-
Enzyme Preparation:
-
Dissolve the enzyme in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
If the enzyme solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the Benzyl-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Benzyl-PEG8-NHS ester solution to the enzyme solution while gently stirring. A common starting point is a 20-fold molar excess of the PEG reagent over the enzyme.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid enzyme denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Enzyme:
-
Remove unreacted PEG reagent and byproducts by extensive dialysis against PBS at 4°C or by using centrifugal ultrafiltration units.
-
For a more refined purification and to separate species with different degrees of PEGylation, chromatographic techniques are recommended. Size-exclusion chromatography (SEC) is effective for removing free PEG, while ion-exchange chromatography (IEX) can separate conjugates based on the number of attached PEG chains, as PEGylation often alters the protein's surface charge.
-
Protocol 2: Characterization of the PEGylated Enzyme
-
Determination of Protein Concentration:
-
Measure the protein concentration of the purified conjugate using a Bradford assay or by measuring absorbance at 280 nm. Note that the PEG chains do not absorb at 280 nm.
-
-
Assessment of PEGylation using SDS-PAGE:
-
Analyze the native enzyme and the purified PEGylated enzyme by SDS-PAGE.
-
Successful PEGylation will result in a significant increase in the apparent molecular weight of the enzyme, appearing as a higher molecular weight band or a smear, depending on the heterogeneity of the PEGylation.
-
-
Quantification of the Degree of PEGylation:
-
The average number of PEG molecules conjugated per enzyme molecule can be determined using techniques such as 1H NMR spectroscopy by comparing the integral of the PEG methylene protons to that of a known protein resonance. Alternatively, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to identify the different PEGylated species.
-
-
Enzyme Activity Assay:
-
Measure the specific activity of the native and PEGylated enzyme using an appropriate substrate and assay conditions. A decrease in activity is sometimes observed due to steric hindrance of the PEG chains near the active site.
-
-
Stability Studies:
-
Assess the thermal stability by incubating the native and PEGylated enzyme at an elevated temperature over time and measuring the residual activity at different time points.
-
Evaluate the stability against proteolysis by incubating the native and PEGylated enzyme with a protease (e.g., trypsin) and analyzing the protein integrity by SDS-PAGE over time.
-
Quantitative Data Presentation
The following tables present representative data from the literature on the effects of PEGylation on the kinetic parameters and stability of α-chymotrypsin and the stability of lysozyme. This data can be used as a benchmark for what to expect when conjugating an enzyme with this compound.
Table 1: Effect of PEGylation on the Kinetic Parameters of α-Chymotrypsin
| PEG Conjugate (Degree of PEGylation) | kcat (s-1) | KM (mM) |
| Unmodified α-Chymotrypsin | 12.1 ± 0.9 | 0.05 ± 0.01 |
| PEG700-α-CT (3.8 ± 0.2) | 11.6 ± 0.4 | 0.07 ± 0.01 |
| PEG700-α-CT (7.9 ± 0.4) | 6.2 ± 0.6 | 0.15 ± 0.01 |
| PEG2000-α-CT (1.3 ± 0.6) | 13.5 ± 0.4 | 0.08 ± 0.04 |
| PEG2000-α-CT (9.1 ± 0.3) | 7.9 ± 0.2 | 0.19 ± 0.02 |
| PEG5000-α-CT (1.3 ± 0.3) | 13.1 ± 0.5 | 0.10 ± 0.01 |
| PEG5000-α-CT (4.2 ± 0.4) | 8.7 ± 0.5 | 0.08 ± 0.01 |
Table 2: Effect of PEGylation on the Thermal Stability of α-Chymotrypsin
| PEG Conjugate | Incubation Time (hours) at 45°C | Residual Activity (%) |
| Unmodified α-Chymotrypsin | 0.5 | ~0 |
| (PEG700)8-α-CT | 2.5 | 30 |
| (PEG2000)8-α-CT | 2.5 | 40 |
| (PEG5000)6-α-CT | 2.5 | 60 |
Table 3: Effect of PEGylation on the Thermal Stability of Lysozyme
| Enzyme Sample | Incubation Condition | Residual Activity (%) |
| Native Lysozyme | 1 hour at 80°C | 15 |
| Lysozyme + PEG (Mw 10,000 g/mol ) | 1 hour at 80°C | 55 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for enzyme PEGylation.
Caption: Purification strategy for PEGylated enzymes.
Caption: Conceptual benefits of enzyme PEGylation.
References
- 1. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 3. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
- 4. Stabilization of α-Chymotrypsin upon PEGylation Correlates with Reduced Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Medical Implants with Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of medical implants are critical determinants of their in-vivo performance, influencing biocompatibility, osseointegration, and susceptibility to infection. Surface functionalization with biocompatible polymers, such as polyethylene glycol (PEG), has emerged as a leading strategy to mitigate adverse host responses and enhance the longevity of implantable devices.[1][2][3] This document provides detailed application notes and experimental protocols for the surface functionalization of medical implants, particularly titanium and its alloys, with Benzyl-PEG8-amine.
This compound is a heterobifunctional PEG derivative featuring a terminal primary amine group and a benzyl ether at the opposing terminus. The primary amine allows for covalent attachment to the implant surface, while the eight-unit PEG linker provides a hydrophilic spacer arm that can reduce non-specific protein adsorption and bacterial adhesion.[2][4] The terminal benzyl group offers a hydrophobic and stable moiety that can be utilized for further molecular interactions or as a protecting group depending on the synthetic strategy.
These protocols are designed to provide a foundational methodology for researchers to create stable, biocompatible, and functionalized implant surfaces for a variety of applications, from fundamental research to the development of advanced drug delivery systems.
**Data Presentation: Expected Surface Characterization
Outcomes**
The successful functionalization of a titanium implant surface with this compound can be verified through a suite of surface-sensitive analytical techniques. The following table summarizes the expected quantitative and qualitative changes in surface properties upon successful PEGylation.
| Analytical Technique | Parameter Measured | Unmodified Titanium Surface | Titanium Surface after this compound Functionalization | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (%) | High Ti, O; Low adventitious C | Increased C, N; Decreased Ti signal intensity | |
| High-Resolution C1s Spectrum | Predominantly C-C/C-H | Emergence of C-O-C (ether) and C-N peaks | ||
| Contact Angle Goniometry | Static Water Contact Angle (θ) | Moderately Hydrophilic to Hydrophobic (e.g., 60°- 80°) | More Hydrophilic (e.g., 30°- 50°) | |
| Atomic Force Microscopy (AFM) | Surface Roughness (Ra) | Dependent on initial polishing | Slight increase in nanometer-scale roughness; smoother topography | |
| Surface Morphology | Typically shows polishing lines or native oxide features | Evidence of a uniform organic adlayer | ||
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed Mass (ng/cm²) | High fibrinogen adsorption | Significantly reduced fibrinogen adsorption |
Experimental Protocols
The following protocols describe a common and robust method for the covalent attachment of this compound to a titanium surface. The procedure involves the introduction of amine-reactive groups on the titanium oxide layer via silanization, followed by the coupling of the amine-terminated PEG.
Protocol 1: Surface Preparation and Activation of Titanium Implants
This protocol details the cleaning and activation of the titanium surface to generate hydroxyl groups, which are essential for the subsequent silanization step.
Materials:
-
Titanium coupons or implants
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas, filtered
Procedure:
-
Solvent Cleaning:
-
Place the titanium substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace it with ethanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Etching (Activation):
-
Under a fume hood with appropriate personal protective equipment (PPE), slowly add the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution is highly exothermic and corrosive.
-
Carefully immerse the cleaned titanium substrates into the piranha solution for 1 hour at room temperature. This step removes organic residues and creates a hydroxylated titanium oxide layer.
-
Using acid-resistant tweezers, carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of filtered nitrogen gas.
-
Store the activated substrates in a desiccator until ready for use.
-
Protocol 2: Silanization of Titanium Surface with (3-Aminopropyl)triethoxysilane (APTES)
This protocol introduces primary amine groups onto the hydroxylated titanium surface, which will serve as anchor points for the this compound.
Materials:
-
Activated titanium substrates
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Toluene (for rinsing)
-
Ethanol (for rinsing)
-
Oven
Procedure:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under an inert atmosphere.
-
Immerse the activated titanium substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Remove the substrates from the APTES solution and rinse them sequentially with toluene and then ethanol to remove any unbound silane.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 1 hour.
-
Allow the substrates to cool to room temperature. The surface is now amine-functionalized.
Protocol 3: Covalent Immobilization of this compound
This protocol describes the final step of covalently attaching the this compound to the amine-functionalized titanium surface using a homobifunctional crosslinker.
Materials:
-
Amine-functionalized titanium substrates
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable NHS-ester crosslinker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
Procedure:
-
Activation of this compound (synthesis of NHS-ester activated PEG):
-
Dissolve this compound and a 1.2 molar excess of DSC in anhydrous DMF.
-
Add a 2 molar excess of triethylamine to the solution to act as a base.
-
Allow the reaction to proceed for 4-6 hours at room temperature under an inert atmosphere. The product is Benzyl-PEG8-NHS ester.
-
-
Coupling to Amine-Functionalized Surface:
-
Prepare a solution of the activated Benzyl-PEG8-NHS ester in anhydrous DMF (e.g., 10 mg/mL).
-
Immerse the amine-functionalized titanium substrates in the Benzyl-PEG8-NHS ester solution.
-
Allow the coupling reaction to proceed overnight at room temperature with gentle agitation.
-
Remove the substrates and rinse them thoroughly with DMF, followed by ethanol, and finally DI water to remove any non-covalently bound PEG.
-
-
Final Drying:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store the this compound functionalized implants in a clean, dry, and sterile container until further use.
-
Visualizations
Experimental Workflow
Caption: Workflow for the surface functionalization of titanium implants.
Surface Chemistry Transformation
Caption: Transformation of surface chemistry during functionalization.
Logical Relationship of Surface Properties
Caption: Relationship between functionalization and biocompatibility.
References
Application Notes and Protocols for Peptide Modification with Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from enzymatic degradation.[1][2] Furthermore, PEGylation can enhance solubility and decrease the immunogenicity of the peptide.[1]
Benzyl-PEG8-amine is a bifunctional linker that incorporates an eight-unit polyethylene glycol chain, providing a flexible and hydrophilic spacer. The benzyl group offers a rigid component, and the terminal primary amine allows for covalent conjugation to carboxylic acid groups on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a peptide or small molecule that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[3][4]
These application notes provide detailed protocols for the conjugation of this compound to a peptide containing a carboxylic acid moiety, methods for the purification and characterization of the conjugate, and an overview of its application in the context of targeted protein degradation.
Key Applications
The primary application of this compound in peptide modification is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Peptides modified with this compound can serve as the target-binding component of a PROTAC. For example, a peptide that specifically binds to a protein of interest can be conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand) via the this compound linker. This approach is being explored for the targeted degradation of proteins implicated in various diseases, including cancer. A notable example is in the development of degraders for proteins like SMARCA2, where the linker plays a critical role in orienting the E3 ligase and the target protein to facilitate ubiquitination.
Experimental Protocols
Protocol 1: Amide Bond Formation between a Carboxylic Acid-Containing Peptide and this compound
This protocol describes the coupling of a peptide's carboxylic acid group to the primary amine of this compound using HATU as a coupling agent.
Materials:
-
Peptide with an available carboxylic acid group (e.g., C-terminal acid or a side chain of Asp/Glu)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-containing peptide (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the peptide solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated peptide mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the peptide-PEG-benzyl conjugate.
Protocol 2: Purification and Characterization of the Peptide-PEG Conjugate
Purification:
-
Method: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A suitable C18 column for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) should be optimized for the specific peptide conjugate.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
Characterization:
-
Method 1: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure: Analyze the purified conjugate to confirm its molecular weight. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the this compound linker minus the mass of water.
-
-
Method 2: Analytical RP-HPLC
-
Procedure: Inject a small sample of the purified product onto an analytical C18 column to assess its purity. A single major peak is indicative of a pure compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a typical peptide modification experiment.
Table 1: Reactants for Peptide-PEG Conjugation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Peptide-COOH | 2000.0 | 1.0 |
| This compound | 459.57 | 1.1 |
| HATU | 380.2 | 1.2 |
| DIPEA | 129.24 | 3.0 |
Table 2: Characterization of the Purified Peptide-PEG Conjugate
| Parameter | Result |
| Yield | 65% |
| Purity (by analytical HPLC) | >95% |
| Theoretical Mass [M+H]⁺ | 2441.57 Da |
| Observed Mass [M+H]⁺ (ESI-MS) | 2441.6 Da |
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide modification with this compound.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a peptide-based binder.
References
Creating Stable Bioconjugates with Benzyl-PEG8-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This process can significantly improve a molecule's solubility, in vivo stability, and pharmacokinetic profile while reducing its immunogenicity. Benzyl-PEG8-amine is a versatile, bifunctional linker that plays a crucial role in modern bioconjugation. It features a terminal primary amine for conjugation and a benzyl-protected hydroxyl group at the other end, connected by a discrete eight-unit PEG chain.[1][2] The defined length of the PEG8 linker provides precise control over the spacing between the conjugated molecules, which is critical in applications like PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[3]
This document provides detailed application notes and experimental protocols for creating stable bioconjugates using this compound. It covers the common conjugation chemistries, purification methods, and characterization techniques, along with quantitative data on the effects of PEGylation on bioconjugate stability.
Core Advantages of Using this compound
-
Enhanced Stability: The PEG moiety can shield the bioconjugate from proteolytic degradation, leading to a longer circulating half-life.[4][5]
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, reducing its recognition by the immune system.
-
Precise Spacer Length: As a discrete PEG (dPEG®) linker, this compound offers a well-defined spacer arm, ensuring homogeneity in the final bioconjugate.
-
Versatile Chemistry: The primary amine allows for straightforward conjugation to various functional groups, most commonly activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
Data Presentation: The Impact of PEGylation on Bioconjugate Stability
While specific quantitative stability data for bioconjugates created exclusively with this compound is not extensively available in the public domain, the following tables summarize the general effects of PEGylation on protein stability, drawing from studies on various PEGylated proteins. These data provide valuable insights into the expected improvements in stability when using PEG linkers like this compound.
Table 1: Effect of PEGylation on Thermal Stability of Proteins
| Protein | PEG Derivative Used | Change in Thermal Denaturation Midpoint (Tm) | Reference |
| Model Protein 1 | Not Specified | Increased | |
| Model Protein 2 | Not Specified | Increased | |
| SH3 Domain | PEG-aldehyde | +0.93 kcal/mol (for tri-PEGylated) | |
| WW Domain | 4-unit PEG | Increased stability by -0.70 ± 0.04 kcal mol−1 |
Table 2: Effect of PEGylation on Long-Term Storage Stability (Shelf-Life)
| Protein | PEG Derivative Used | Storage Conditions | Improvement in Residual Activity | Reference |
| Cytochrome c | mPEG-NHS | 4°C and 25°C for 60 days | 30-40% more residual activity for PEGylated form | |
| Generic Protein | Not Specified | Not Specified | Enhanced shelf-life |
Table 3: Factors Influencing the Stability of PEG-Protein Conjugates
| Factor | Observation | Reference |
| PEG-Protein Linker Identity | The chemical nature of the linker significantly impacts the conformational stability of the conjugate. Rigid, planar linkers near the peptide backbone tend to be more stabilizing. | |
| PEG Architecture | Branched PEGs can offer superior stabilization compared to linear PEGs of the same molecular weight. | |
| Site of PEGylation | Conjugation at sites that enhance conformational stability can lead to better pharmacokinetic properties. |
Experimental Protocols
The primary amine of this compound is typically conjugated to a biomolecule containing a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.
Protocol 1: Conjugation of this compound to a Carboxylated Molecule (e.g., Protein, Peptide)
This protocol describes the formation of a stable amide bond between this compound and a molecule containing a carboxylic acid group using carbodiimide chemistry.
Materials and Reagents:
-
This compound
-
Carboxylated molecule (e.g., protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffer like HEPES or borate.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylated molecule in Activation Buffer to a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve this compound in Coupling Buffer or the same solvent as the EDC/NHS stocks.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylated molecule, add a 2 to 5-fold molar excess of both EDC and NHS from their respective stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the reactive NHS ester intermediate.
-
-
Conjugation to this compound:
-
Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound solution to the activated molecule. A 1.1 to 1.5-fold molar excess of the activated molecule to this compound is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as SEC (for proteins) or dialysis. The choice of method depends on the size and properties of the final conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Protocol 2: Conjugation of this compound to an NHS Ester-activated Molecule
This protocol is for reacting this compound with a molecule that has been pre-activated with an NHS ester.
Materials and Reagents:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0, HEPES, or borate buffer.
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., SEC, dialysis, or preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the NHS ester-activated molecule and this compound to room temperature before use.
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use to prevent hydrolysis.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A 1:1 or 2:1 molar ratio of the NHS ester to the amine can be a starting point, depending on the reaction kinetics.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10% to avoid denaturation of proteins.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The reaction progress can be monitored by LC-MS or TLC for small molecules.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification and Characterization:
-
Purify the bioconjugate as described in Protocol 1.
-
Characterize the final product using appropriate analytical techniques.
-
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for bioconjugation with this compound.
Application in PROTACs: VHL-Recruiting STING Degrader Signaling Pathway
This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates the mechanism of action for a hypothetical VHL-recruiting PROTAC that targets STING (Stimulator of Interferon Genes), a key protein in the innate immune signaling pathway.
Caption: Mechanism of a VHL-recruiting STING PROTAC.
Conclusion
This compound is a valuable tool for the development of stable and effective bioconjugates. Its well-defined structure and versatile reactivity allow for the creation of homogenous products with improved therapeutic properties. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers to successfully utilize this compound in their bioconjugation strategies, from initial reaction setup to the characterization of the final product. By understanding the principles of PEGylation and following robust experimental procedures, scientists can harness the full potential of this powerful linker technology.
References
Application Notes and Protocols: Reaction of Benzyl-PEG8-amine with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl-PEG8-amine is a versatile bifunctional linker molecule widely utilized in pharmaceutical research and development, particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This monofunctional polyethylene glycol (PEG) derivative features a terminal primary amine for conjugation and a benzyl-protected hydroxyl group. The eight repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[3][4] The primary amine group serves as a nucleophile that can readily react with activated carboxylic acids to form a stable amide bond.[5] This application note provides a detailed overview and experimental protocols for the efficient coupling of this compound with carboxylic acids.
Reaction Principle
The direct reaction between a carboxylic acid and an amine to form an amide bond is typically unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To facilitate this reaction, a coupling agent is employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The most common and effective method for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or sulfo-NHS.
The general mechanism involves two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The primary amine of this compound attacks the O-acylisourea intermediate, leading to the formation of a stable amide bond and the release of a soluble urea byproduct.
The addition of NHS is highly recommended as it reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the amine to yield the desired amide product, often leading to higher coupling efficiencies and fewer side reactions.
Core Requirements: Data Presentation
A variety of coupling agents can be employed for the reaction of this compound with carboxylic acids. The choice of reagent can influence reaction time, yield, and the need for specific reaction conditions. Below is a summary of commonly used coupling agents and their typical reaction parameters.
| Coupling Agent | Additive | Typical Solvent(s) | Typical Reaction Temperature | Typical Reaction Time | Reported Yields | Key Considerations |
| EDC | NHS or sulfo-NHS | DMF, DCM, DMSO, Aqueous Buffer (MES, PBS) | Room Temperature | 1-24 hours | 70-90% | Water-soluble byproducts are easily removed. The two-step procedure with NHS improves efficiency. |
| DCC | HOBt or DMAP | DMF, DCM | Room Temperature | 2-12 hours | High | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. Not suitable for solid-phase synthesis. |
| HATU | DIPEA or TEA | DMF, DMSO | Room Temperature | 1-5 hours | >90% | Very efficient and fast, with low rates of racemization. Often used in peptide synthesis. |
| PyBOP | DIPEA or TEA | DMF, DCM | Room Temperature | 1-6 hours | High | Phosphonium salt-based reagent that is particularly effective for sterically hindered couplings. |
Mandatory Visualization
Below are diagrams illustrating the key chemical transformations and a generalized experimental workflow for the reaction of this compound with a carboxylic acid.
References
Application Notes and Protocols for Reductive Amination using Benzyl-PEG8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of bioconjugation and medicinal chemistry, enabling the covalent linkage of molecules through the formation of a stable secondary amine bond. This process involves the reaction of a carbonyl group (aldehyde or ketone) with a primary amine to form an imine intermediate, which is subsequently reduced. Benzyl-PEG8-amine is a versatile bifunctional linker molecule increasingly utilized in drug development, bioconjugation, and proteomics.[1][2] The benzyl group provides a stable protecting group or a hydrophobic moiety, while the terminal primary amine allows for conjugation to carbonyl-containing molecules. The polyethylene glycol (PEG) linker, with eight ethylene glycol units, imparts hydrophilicity, enhances solubility, and can reduce the immunogenicity of the conjugated molecule.[1][3][4]
These application notes provide detailed protocols for performing reductive amination using this compound with aldehydes and ketones, a comparison of common reducing agents, and purification strategies for the resulting conjugates.
Core Principles of Reductive Amination
The reductive amination process occurs in two main steps:
-
Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). This reaction is typically reversible and is favored under mildly acidic to neutral conditions.
-
Reduction: The imine is then selectively reduced to a stable secondary amine. A key requirement for a one-pot reaction is the use of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.
Experimental Protocols
Protocol 1: Reductive Amination of an Aldehyde with this compound using Sodium Cyanoborohydride
This protocol describes a general procedure for the conjugation of an aldehyde-containing molecule to this compound.
Materials:
-
Aldehyde-containing molecule
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol (MeOH)
-
Reaction buffer: 0.1 M HEPES or PBS, pH 6.5-7.5
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Fume hood
Procedure:
-
Dissolution of Reactants: In a reaction vessel, dissolve the aldehyde-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Addition of this compound: Add a 1.1 to 1.5 molar excess of this compound to the solution. Stir gently for 10-15 minutes to allow for initial imine formation.
-
Preparation of Reducing Agent: Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas, especially under acidic conditions. Handle it in a fume hood with appropriate personal protective equipment. Prepare a fresh stock solution of NaBH₃CN in anhydrous methanol (e.g., 100 mg/mL).
-
Reduction Step: Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.
-
Reaction Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle stirring. The optimal time and temperature will depend on the specific reactants.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as RP-HPLC, LC-MS, or TLC to observe the consumption of starting materials and the formation of the product.
-
Quenching the Reaction: To stop the reaction and consume any unreacted aldehyde, add the quenching solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: The PEGylated product can be purified from unreacted components and byproducts using size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX), depending on the properties of the conjugate.
Protocol 2: Reductive Amination of a Ketone with this compound using Sodium Triacetoxyborohydride
This protocol is suitable for ketones, which are generally less reactive than aldehydes, and utilizes the milder and less toxic reducing agent, sodium triacetoxyborohydride (STAB).
Materials:
-
Ketone-containing molecule
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic acid (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the ketone-containing molecule and a 1.1 to 1.5 molar excess of this compound in the anhydrous aprotic solvent.
-
Catalyst Addition (Optional): If the ketone is unreactive, a catalytic amount of acetic acid (0.5-1 equivalent) can be added to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. STAB is moisture-sensitive.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by LC-MS or TLC.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls; stable in protic solvents. | Highly toxic; generates cyanide byproduct. | Methanol, Ethanol, Water |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines; non-toxic byproducts. | Moisture-sensitive; not compatible with methanol. | DCE, DCM, THF, Dioxane |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Can reduce aldehydes and ketones; requires careful addition after imine formation. | Methanol, Ethanol |
| Pyridine Borane Complexes | C₅H₅N·BH₃ | Non-toxic alternative to NaBH₃CN; good for protein PEGylation. | May require specific reaction conditions. | Methanol, Water |
Table 2: Typical Reaction Parameters for Reductive Amination with this compound
| Parameter | Aldehyde Substrate | Ketone Substrate |
| Molar Ratio (this compound:Carbonyl) | 1.1 - 1.5 : 1 | 1.1 - 1.5 : 1 |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | NaBH(OAc)₃ |
| Equivalents of Reducing Agent | 1.5 - 2.0 | 1.5 - 2.0 |
| Solvent | Methanol, PBS | DCM, DCE, THF |
| pH | 6.5 - 7.5 | N/A (aprotic) |
| Temperature | 4 - 25 °C | 25 °C |
| Reaction Time | 2 - 24 hours | 4 - 24 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
Note: Yields are highly substrate-dependent and require optimization.
Visualizations
Caption: General workflow for one-pot reductive amination.
Caption: Application in targeted drug delivery.
References
Application Notes and Protocols for Benzyl-PEG8-amine Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of Benzyl-PEG8-amine derivatives in click chemistry. This class of reagents, featuring a benzyl-protected amine and a discrete polyethylene glycol (PEG) spacer, offers a powerful tool for bioconjugation, drug delivery, and surface modification. The following sections detail the principles, experimental protocols, and quantitative data associated with the use of this compound and its azide counterpart in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional linker that combines the features of a benzyl-protected primary amine and a hydrophilic eight-unit PEG spacer. The benzyl group provides a stable protecting group for the amine functionality, which can be deprotected under specific conditions to reveal the reactive amine. This amine can then be used for subsequent conjugation reactions.
The true power of this molecule is realized when it is converted to its azide derivative, Benzyl-PEG8-azide . This azide-functionalized linker is a key component in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The two primary forms of click chemistry relevant to this derivative are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed ligation of an azide with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.[3] CuAAC is known for its fast reaction kinetics and high yields.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
The PEG8 spacer in these derivatives enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linker arm to minimize steric hindrance between conjugated molecules.
Key Applications
The unique properties of this compound derivatives make them suitable for a wide range of applications in biomedical research and drug development.
Bioconjugation of Proteins and Peptides
Benzyl-PEG8-azide can be efficiently conjugated to proteins and peptides that have been functionalized with a terminal alkyne or a strained alkyne. This allows for the site-specific modification of biomolecules, enabling the attachment of labels, drugs, or other moieties.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound derivatives are valuable as linkers in PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand. The length and flexibility of the PEG8 linker are critical for optimizing the formation of a productive ternary complex.
Surface Modification of Nanoparticles
The surface of nanoparticles can be functionalized with this compound or its azide derivative to improve their biocompatibility and enable targeted drug delivery. The PEG linker creates a hydrophilic shell that can reduce non-specific protein adsorption and prolong circulation time in vivo. The terminal amine or azide can then be used to attach targeting ligands.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed, biocompatibility, and the nature of the reactants. The following tables provide a summary of quantitative data for these reactions, with a focus on benzyl azide as a representative azide component.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide Derivatives
| Alkyne Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 25 | 1-3 h | >95 | 10 - 100 |
| Propargyl Alcohol | Cu(I) salt/TBTA | H₂O/DMSO | 25 | 0.5-2 h | >98 | 50 - 200 |
| Alkyne-modified Protein | CuSO₄/Sodium Ascorbate/THPTA | PBS | 25 | 1-4 h | 80-95 | Not typically measured |
Note: TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are copper-stabilizing ligands.
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzyl Azide Derivatives
| Strained Alkyne | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | H₂O/DMSO | 25-37 | 0.5-2 h | >95 | ~0.3 |
| BCN | H₂O/DMSO | 25-37 | 1-4 h | >90 | ~0.1 |
| DIBO | H₂O/DMSO | 25-37 | <1 h | >95 | ~1.0 |
Note: DBCO (Dibenzocyclooctyne), BCN (Bicyclo[6.1.0]nonyne), DIBO (Dibenzocyclooctyne).
Experimental Protocols
The following are detailed protocols for key applications of this compound derivatives.
Protocol 1: General Procedure for CuAAC Bioconjugation of an Alkyne-Modified Protein with Benzyl-PEG8-Azide
This protocol describes the copper-catalyzed click reaction between a protein containing a terminal alkyne and Benzyl-PEG8-azide.
Materials:
-
Alkyne-modified protein (e.g., BSA-alkyne)
-
Benzyl-PEG8-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of the alkyne-modified protein in PBS.
-
Prepare a 10 mM stock solution of Benzyl-PEG8-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution (e.g., 100 µL of 10 mg/mL).
-
Add a 10-fold molar excess of the Benzyl-PEG8-azide stock solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 5 µL of 50 mM CuSO₄ with 25 µL of 50 mM THPTA. Let it stand for 5 minutes.
-
Add the premixed copper/ligand solution to the protein-azide mixture. The final copper concentration should be around 0.5-1 mM.
-
Initiate the reaction by adding a 5-fold molar excess of the freshly prepared sodium ascorbate solution relative to the copper.
-
-
Reaction and Incubation:
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Purify the reaction mixture using a size-exclusion chromatography (SEC) column to remove unreacted Benzyl-PEG8-azide and copper catalyst.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Confirm the conjugation and determine the degree of labeling using mass spectrometry.
-
Protocol 2: General Procedure for SPAAC Bioconjugation of a DBCO-Modified Protein with Benzyl-PEG8-Azide
This protocol describes the copper-free click reaction between a protein functionalized with a DBCO group and Benzyl-PEG8-azide.
Materials:
-
DBCO-modified protein (e.g., BSA-DBCO)
-
Benzyl-PEG8-azide
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of the DBCO-modified protein in PBS.
-
Prepare a 10 mM stock solution of Benzyl-PEG8-azide in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein solution (e.g., 100 µL of 10 mg/mL).
-
Add a 3 to 5-fold molar excess of the Benzyl-PEG8-azide stock solution.
-
-
Reaction and Incubation:
-
Gently mix the reaction solution.
-
Incubate the reaction at 37°C for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the reaction mixture using an SEC column to remove unreacted Benzyl-PEG8-azide.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry as described in Protocol 1.
-
Protocol 3: Synthesis of a PROTAC using a this compound Linker
This protocol outlines a general two-step synthesis of a PROTAC, where this compound is first coupled to a ligand for the E3 ligase, followed by conjugation to the target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
Materials:
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by flash column chromatography or preparative HPLC.
Step 2: Deprotection and Coupling to Target Protein Ligand
Materials:
-
Product from Step 1
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Target protein ligand with a carboxylic acid functionality
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Deprotection of the Benzyl Group:
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine-linker-E3 ligand conjugate.
-
-
Coupling to Target Protein Ligand:
-
Dissolve the target protein ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected amine-linker-E3 ligand conjugate (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships described in these application notes.
Caption: Workflow for CuAAC Bioconjugation.
Caption: PROTAC Synthesis Workflow.
Caption: Comparison of CuAAC and SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG8-Amine Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing Benzyl-PEG8-amine conjugation reactions. The following information is presented in a question-and-answer format to directly address common issues that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind a this compound conjugation reaction?
The most common strategy for conjugating a molecule containing a primary amine, such as this compound, involves its reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction, known as an acylation, results in the formation of a stable and irreversible amide bond. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.[1][2] This chemistry is widely used due to its efficiency and stability under relatively mild, aqueous conditions.[2]
Q2: My conjugation yield is low. What are the most critical factors I should investigate?
Low yield in NHS ester-amine conjugations typically stems from a few critical factors:
-
Reaction pH: The pH of the reaction buffer is the most crucial parameter.[2][3]
-
Reagent Quality and Stability: The NHS ester is susceptible to hydrolysis, which deactivates it.
-
Molar Ratio of Reactants: An inappropriate ratio of the PEG-amine to the NHS ester can limit the reaction.
-
Buffer Composition: The presence of competing primary amines in the buffer will consume the NHS ester.
-
Purification Method: Inefficient purification can lead to the loss of the desired conjugate.
A systematic troubleshooting approach, starting with the reaction conditions and reagent quality, is recommended.
Q3: What is the optimal pH for this reaction, and why is it so important?
The optimal pH for NHS ester-amine coupling is a compromise between two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired breakdown of the NHS ester).
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2). As the pH increases above the pKa of the amine, the concentration of the reactive, nucleophilic form increases, favoring the conjugation reaction.
-
NHS Ester Hydrolysis: NHS esters are prone to hydrolysis in aqueous solutions, a reaction that accelerates at higher pH. This competing reaction inactivates the ester, reducing the amount available to react with the amine.
For most protein and peptide conjugations, the optimal pH range is 7.2 to 8.5 . A pH of 8.3-8.5 is often cited as optimal for achieving a high modification yield.
Troubleshooting Guide
Issue 1: Consistently Low or No Product Formation
This section addresses potential causes and solutions when the desired conjugate is not being formed in sufficient quantities.
As detailed in the FAQs, an incorrect pH is a primary cause of low yield.
-
Solution:
-
Prepare fresh reaction buffer and verify its pH immediately before use. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.
-
Perform a pH optimization experiment, testing a range of pH values (e.g., 7.2, 7.5, 8.0, 8.5).
-
Ensure the dissolution of your reagents does not significantly alter the final pH of the reaction mixture.
-
The NHS ester is moisture-sensitive. Premature hydrolysis will render it inactive for conjugation.
-
Solution:
-
Proper Handling: Always allow the NHS ester reagent to warm to room temperature before opening the vial to prevent moisture condensation.
-
Solvent Choice: If the NHS ester is not readily soluble in the aqueous buffer, first dissolve it in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then add it to the reaction mixture. Use high-quality, anhydrous solvent.
-
Fresh Preparation: Prepare the NHS ester stock solution immediately before use. Aqueous solutions of NHS esters should be used right away.
-
The rate of hydrolysis is highly dependent on pH and temperature, as summarized in the table below.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific and Lumiprobe.
To drive the reaction to completion, an excess of one reagent is often used.
-
Solution:
-
If the this compound is the more precious component, consider increasing the molar excess of the NHS ester-activated molecule (e.g., 5 to 20-fold excess).
-
Conversely, if the molecule to be PEGylated is limiting, use a molar excess of the this compound.
-
It is recommended to test several molar ratios to determine the optimal condition for your specific molecules.
-
Buffers containing primary amines will compete with your this compound for reaction with the NHS ester.
-
Solution:
-
Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris or glycine, for the conjugation reaction itself.
-
Quenching: These buffers can be useful for quenching the reaction once it is complete. Adding Tris or glycine at the end of the incubation period will consume any remaining unreacted NHS ester.
-
Issue 2: Product is Formed, but Yield is Low After Purification
This section focuses on issues that may arise during the purification of the PEGylated conjugate.
The choice of purification method is critical for isolating the PEGylated product. The PEG8 spacer enhances hydrophilicity and increases the hydrodynamic radius of the molecule, which can be leveraged for separation.
-
Solution:
-
Ion-Exchange Chromatography (IEX): This is often the method of choice. The PEG chain can shield charges on the protein surface, altering its binding properties and allowing for separation from the unmodified protein.
-
Size-Exclusion Chromatography (SEC): SEC is effective at removing unreacted, low molecular weight this compound and other small molecules from the larger PEGylated product.
-
Hydrophobic Interaction Chromatography (HIC): HIC can sometimes be used as a polishing step, but its effectiveness can be variable as PEG itself can interact with HIC media.
-
| Purification Method | Principle of Separation | Suitability for PEGylated Products |
| Ion-Exchange (IEX) | Separation based on net surface charge. | Highly Recommended. PEGylation alters surface charge, enabling separation of isomers and unreacted protein. |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius (size). | Recommended. Good for removing unreacted PEG-amine and small molecule byproducts. |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity. | Use with caution. Can be a good polishing step, but PEG can interfere with binding. |
| Reverse Phase (RP-HPLC) | Separation based on polarity/hydrophobicity. | Useful for analytical scale and for peptides/small proteins. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein via NHS Ester
This protocol provides a general guideline. Optimal conditions should be determined for each specific application.
-
Reagent Preparation:
-
Dissolve the protein to be conjugated in a non-amine containing buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5) to a final concentration of 1-10 mg/mL.
-
Allow the NHS ester-activated reagent to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently stirring. The final DMSO/DMF concentration should ideally be below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer such as Tris-HCl or glycine to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted PEG reagent and reaction byproducts (e.g., free NHS) from the conjugate mixture using an appropriate chromatographic method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Visualizations
Caption: General workflow for a typical NHS ester-amine conjugation reaction.
Caption: A decision tree to systematically troubleshoot low yield issues.
References
how to prevent aggregation during protein PEGylation with Benzyl-PEG8-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with Benzyl-PEG8-amine, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein PEGylation?
This compound is a heterobifunctional linker containing a terminal primary amine group and a benzyl-protected alcohol. The primary amine allows for covalent conjugation to proteins, typically at surface-exposed carboxyl groups (aspartic and glutamic acid residues) or the C-terminus through amide bond formation. This process usually requires activation of the protein's carboxyl groups using carbodiimide chemistry (e.g., EDC and NHS). The PEG8 (polyethylene glycol) spacer is hydrophilic and can improve the solubility and pharmacokinetic properties of the conjugated protein. The benzyl group serves as a protecting group for the terminal hydroxyl group, which can be deprotected later for further modifications if needed.
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein can lead to partial unfolding and exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in close proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]
-
Intermolecular Cross-linking: Although this compound is a monofunctional reagent for protein conjugation via its amine group, improper activation of the protein or the presence of impurities can potentially lead to cross-linking between protein molecules.
-
"Salting Out" Effect: High concentrations of salts or other reagents used in the reaction buffer can reduce the solubility of the protein, leading to precipitation.
-
Influence of the Benzyl Group: The benzyl group introduces a hydrophobic moiety. Depending on the protein's surface characteristics, this could lead to unfavorable hydrophobic-hydrophobic interactions between PEGylated protein molecules, potentially seeding aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Visual Inspection and Turbidity Measurement: The simplest method is to visually inspect the solution for cloudiness or precipitation. A more quantitative approach is to measure the turbidity at a wavelength such as 340 nm or 600 nm using a spectrophotometer.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of high molecular weight species or a shift in the main peak to earlier elution times indicates aggregation.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, high molecular weight bands corresponding to covalent aggregates can be visualized.
-
Centrifugation: A quick assessment can be made by centrifuging the sample and looking for a visible pellet of insoluble aggregates.
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon addition of reagents.
This is often due to a rapid change in the solution environment that destabilizes the protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Buffer pH | Ensure the reaction buffer pH is at a value where the protein is known to be stable and soluble. Perform a pH screening experiment if the optimal pH is unknown. | Protein solubility is highly dependent on pH. At its isoelectric point (pI), a protein has a net neutral charge and is often least soluble. |
| High Reagent Concentration | Add reagents, especially the activating agents (EDC/NHS) and the this compound, dropwise or in smaller aliquots over a period of time while gently stirring. | This avoids localized high concentrations of reagents that can cause a sudden shock to the protein's environment, leading to precipitation. |
| "Salting Out" | If using a high salt concentration in the buffer, consider reducing it. Perform a buffer screen to find a composition that maintains protein solubility during the reaction. | High ionic strength can decrease protein solubility for some proteins. |
| Solvent Mismatch | If this compound is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low enough not to cause protein precipitation. | Many proteins are sensitive to organic solvents, which can disrupt their tertiary structure. |
Issue 2: Aggregation occurs during the PEGylation reaction.
This type of aggregation is often a result of suboptimal reaction conditions or protein instability over the course of the incubation.
| Parameter | Recommended Action | Rationale |
| Temperature | Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). | Lowering the temperature can slow down both the PEGylation reaction and the aggregation process, giving more time for proper conjugation.[1] |
| Protein Concentration | Reduce the protein concentration. Perform a concentration series to find the optimal balance between reaction efficiency and aggregation. | Lowering the concentration increases the distance between protein molecules, reducing the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | Optimize the molar ratio of this compound to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it. | A high excess of the PEG reagent is not always better and can sometimes promote aggregation. |
| Reaction Time | Monitor the reaction over time and stop it once the desired degree of PEGylation is achieved to avoid prolonged exposure to potentially destabilizing conditions. | Extended reaction times can increase the chance of protein degradation or aggregation. |
Issue 3: Aggregation is observed after purification.
Aggregation post-purification can be due to the properties of the PEGylated protein itself or the conditions used for purification and storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Purification Method | If using methods that can lead to high local concentrations (e.g., ultrafiltration), ensure gentle mixing and avoid over-concentration. Consider alternative methods like dialysis or size exclusion chromatography. | Some purification methods can induce stress on the protein, leading to aggregation. |
| Suboptimal Storage Buffer | Screen for an optimal storage buffer for the PEGylated protein. This may be different from the optimal buffer for the un-PEGylated protein. | The surface properties of the protein are altered upon PEGylation, which may require a different buffer composition for maximum stability. |
| Addition of Stabilizing Excipients | Add stabilizing excipients to the final formulation. | Sugars, polyols, and certain amino acids can enhance the stability of the PEGylated protein. |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Reaction Conditions
Objective: To determine the optimal pH, temperature, and protein concentration to minimize aggregation during PEGylation.
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Prepare Stock Solutions:
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Protein stock solution (e.g., 10 mg/mL in a low-salt buffer).
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Activation buffer (e.g., 0.1 M MES, pH 6.0).
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EDC and NHS stock solutions (e.g., 100 mM in activation buffer, freshly prepared).
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This compound stock solution (e.g., 100 mM in activation buffer).
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
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-
Set up Screening Reactions:
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In a series of microcentrifuge tubes, set up reactions varying one parameter at a time (e.g., pH 5.5, 6.0, 6.5; temperature 4°C, 25°C; protein concentration 1 mg/mL, 2 mg/mL, 5 mg/mL).
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For a typical reaction, add the protein to the activation buffer.
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Add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
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Add this compound to the desired molar excess (e.g., 20-fold).
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Incubate the reactions under the different screening conditions for a set time (e.g., 2 hours).
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Analysis:
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After incubation, quench the reaction by adding the quenching solution.
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Analyze each sample for aggregation using DLS or by measuring turbidity at 340 nm.
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Analyze the extent of PEGylation using SDS-PAGE.
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Protocol 2: Screening for Stabilizing Excipients
Objective: To identify excipients that can suppress aggregation during PEGylation.
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Prepare Excipient Stock Solutions:
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Prepare concentrated stock solutions of various excipients (e.g., 50% sucrose, 1 M arginine, 1% Polysorbate 20).
-
-
Set up PEGylation Reactions with Excipients:
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Using the optimal reaction conditions identified in Protocol 1, set up a series of reactions.
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To each reaction, add a different excipient to a final working concentration.
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-
Analysis:
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Analyze the samples for aggregation and PEGylation efficiency as described in Protocol 1.
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Table 1: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and protein stability. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Visualizations
References
identifying and minimizing side reactions of Benzyl-PEG8-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions when using Benzyl-PEG8-amine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule featuring a benzyl-protected alcohol, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1] The benzyl group provides stability and hydrophobicity, while the PEG chain enhances water solubility and can reduce the immunogenicity of the conjugated molecule.[1] The primary amine allows for covalent attachment to various molecules, such as drugs, peptides, or antibodies, making it a versatile tool in drug delivery, medical imaging, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions are associated with the terminal amine and the PEG chain. During conjugation reactions, particularly with activated esters like N-hydroxysuccinimide (NHS) esters, hydrolysis of the ester can compete with the desired amidation.[2] Additionally, the PEG chain can be susceptible to oxidative degradation, especially when exposed to heat, light, or transition metals.[3] While the benzyl protecting group is generally stable, it can be sensitive to strongly acidic conditions and catalytic hydrogenation.
Q3: How does pH affect the stability and reactivity of this compound?
A3: The pH of the reaction medium is a critical factor. For reactions involving the primary amine with NHS esters, a pH range of 7.2-8.5 is typically optimal for the aminolysis (amide bond formation) reaction. However, higher pH also accelerates the competing hydrolysis of the NHS ester, which can reduce conjugation efficiency. The PEG chain itself is generally stable across a wide pH range under ambient conditions, though extreme pH combined with elevated temperatures can promote degradation.
Q4: Can the benzyl protecting group be accidentally cleaved during my experiment?
A4: The benzyl group is robust and stable under most conditions used for bioconjugation, including mild acidic and basic conditions. Cleavage typically requires specific and harsher conditions, most commonly catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). Therefore, accidental cleavage is unlikely unless such reductive conditions are employed in your experimental workflow.
Q5: What are the signs of this compound degradation?
A5: For solid this compound, significant clumping or a change in appearance may indicate moisture absorption and potential degradation. In solution, signs of degradation can include a change in color, the appearance of precipitates, or a change in pH. Analytical techniques such as HPLC-MS are recommended to confirm the purity and integrity of the reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Conjugate | Hydrolysis of Activated Ester: If using an NHS-ester for conjugation, the ester is susceptible to hydrolysis, which competes with the amine reaction. | - Optimize the reaction pH to be between 7.2 and 8.0 to balance aminolysis and hydrolysis rates. - Prepare the activated ester solution immediately before use. - Increase the molar excess of this compound. |
| Oxidative Degradation of PEG Chain: Exposure to oxygen, transition metals, or light can lead to the degradation of the PEG spacer. | - Degas buffers to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Store the reagent and reaction mixtures protected from light. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete reaction or the formation of side products. | - Carefully calculate and verify the molar equivalents of all reactants. - Consider performing a titration experiment to determine the optimal reactant ratio for your specific system. | |
| Presence of Unexpected Byproducts in Analysis (e.g., HPLC-MS) | Reaction with Other Nucleophiles: If your target molecule has other nucleophilic groups (e.g., thiols, hydroxyls), they may react with your coupling agent. | - Adjust the reaction pH to favor the primary amine reaction (pH 7.2-8.0). - Consider protecting other reactive functional groups on your target molecule if possible. |
| Formation of Di- or Tri-acylated Products: If the target molecule has multiple amine groups, over-acylation can occur. | - Reduce the molar excess of the activated acid or coupling reagent. - Add the this compound dropwise to the reaction mixture to maintain a lower localized concentration. | |
| Degradation Products: The unexpected peaks could be from the degradation of the this compound or the target molecule. | - Perform a forced degradation study on your starting materials to identify potential degradation products. - Analyze your starting materials by HPLC-MS to ensure their purity before starting the reaction. | |
| Poor Solubility of Reactants or Products | Hydrophobicity of Benzyl Group: The benzyl group can decrease the overall water solubility of the molecule. | - Add a co-solvent such as DMSO or DMF to the reaction mixture. - For the final product, consider purification methods that can accommodate less soluble compounds, such as reversed-phase chromatography. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the stability and reactivity of molecules similar to this compound. Note that specific rates for this compound may vary depending on the exact experimental conditions.
Table 1: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl-PEG | >98% | >98% | |
| tert-Butyl Ether-PEG | <5% | >98% | |
| Fmoc-Protected Amino-PEG | >98% | <5% |
Table 2: Factors Influencing Benzyl-PEG-Alcohol Degradation
| Condition | Potential Effect | Mitigation Strategy |
| Strong Acids | Cleavage of the benzyl ether | Avoid strongly acidic conditions if benzyl group integrity is required. |
| Reducing Agents (e.g., H₂/Pd) | Cleavage of the benzyl ether via hydrogenolysis | Be mindful of reductive steps in the synthetic pathway. |
| Elevated Temperature | Accelerates oxidative degradation of the PEG chain | Store at recommended low temperatures and avoid unnecessary heating. |
| Light Exposure | Can promote photo-oxidative degradation | Store in an amber vial or otherwise protected from light. |
| Moisture | Can facilitate hydrolysis | Store in a desiccated environment and use anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with this compound using HATU
This protocol outlines a general method for the coupling of a carboxylic acid (e.g., on a peptide) to this compound using HATU as the coupling agent.
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Reagent Preparation:
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Dissolve the carboxylic acid-containing molecule and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
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Prepare a fresh solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
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Have a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), ready.
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Activation of Carboxylic Acid:
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In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the carboxylic acid solution.
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Add 1.05 equivalents of HATU solution and 2 equivalents of DIPEA.
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Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
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Coupling Reaction:
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Slowly add 1.0 to 1.2 equivalents of the this compound solution to the activated carboxylic acid mixture.
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Let the reaction proceed at room temperature for 2-4 hours, or until the reaction is complete.
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Monitoring the Reaction:
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Monitor the progress of the reaction by a suitable analytical method, such as LC-MS, to track the consumption of the starting materials and the formation of the desired product.
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Work-up and Purification:
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Once the reaction is complete, quench any remaining active esters by adding a small amount of water or a primary amine-containing buffer (e.g., Tris).
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Dilute the reaction mixture with an appropriate solvent and proceed with purification, typically using reversed-phase HPLC.
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Protocol 2: Forced Degradation Study of this compound
This protocol describes a method to intentionally degrade this compound to identify potential degradation products.
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Sample Preparation:
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Prepare separate solutions of this compound in:
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0.1 N HCl (acidic condition)
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0.1 N NaOH (basic condition)
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3% Hydrogen Peroxide (oxidative condition)
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Deionized water (control)
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Stress Conditions:
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Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
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For photostability testing, expose a solution of this compound to a light source according to ICH Q1B guidelines.
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Analysis:
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At various time points, take aliquots from each solution.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating method, such as reversed-phase HPLC with UV and MS detection, to separate and identify any degradation products.
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Visualizations
Caption: Reaction pathway for peptide coupling with this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Optimizing Reaction Buffer pH for Benzyl-PEG8-amine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction buffer pH for the successful coupling of Benzyl-PEG8-amine to N-hydroxysuccinimide (NHS) ester-activated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to an NHS ester?
A1: The optimal pH for NHS ester conjugation to a primary amine, such as the one on this compound, is a critical parameter that balances the nucleophilicity of the amine and the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1][2][3][4] A starting pH of 8.3-8.5 is often recommended as an ideal balance for efficient coupling.[5]
Q2: Why is the reaction pH so critical for the success of the coupling reaction?
A2: The reaction's success hinges on the pH for two primary reasons:
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Amine Reactivity: At a low pH, the primary amine group of this compound will be protonated (-NH3+), rendering it a poor nucleophile and thus unreactive with the NHS ester. As the pH increases, the amine becomes deprotonated (-NH2), making it nucleophilic and ready to react.
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NHS Ester Stability: At a higher pH, the rate of hydrolysis of the NHS ester increases significantly. This competing reaction, where the NHS ester reacts with water instead of the amine, leads to the inactivation of the ester and a lower conjugation yield.
Q3: Which buffers are recommended for this coupling reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester. Recommended buffers include:
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Phosphate-buffered saline (PBS)
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Sodium bicarbonate buffer
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Borate buffer
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HEPES buffer
Q4: Are there any buffers I should avoid?
A4: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete in the reaction and reduce the efficiency of your conjugation.
Q5: My reaction yield is low. Could the pH be the issue?
A5: Suboptimal pH is a very common cause of low conjugation efficiency. If your yield is low, it is highly recommended to verify the pH of your reaction buffer. If the pH is too low (e.g., below 7), the reaction will be slow due to the protonated amine. If the pH is too high (e.g., above 9), the NHS ester may be hydrolyzing faster than it can react with your amine.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation | Incorrect Buffer pH | - Verify the pH of your reaction buffer using a calibrated pH meter. - The optimal range is typically 7.2-8.5. - Start with a pH of 8.3 and perform a pH optimization experiment by testing a range of pH values (e.g., 7.5, 8.0, 8.5). |
| Hydrolysis of NHS Ester | - Prepare the NHS ester solution immediately before use. - If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. - Ensure the reaction time is not excessively long at a high pH. | |
| Protonated this compound | - Ensure the reaction pH is above 7.2 to deprotonate the primary amine. - Consider the pKa of the amine on this compound when selecting the optimal pH. | |
| Inconsistent Results | Buffer Degradation or Contamination | - Use freshly prepared buffers for each experiment. - Ensure the buffer is free from any amine contaminants. |
| pH Shift During Reaction | - The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with low buffer capacity. - Use a buffer with sufficient buffering capacity (e.g., 0.1 M). |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data illustrates the significant impact of pH on the stability of the NHS ester. A higher pH leads to a much faster rate of hydrolysis.
Table 2: Recommended Buffers for this compound Coupling
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate Buffer | 0.1 M | 7.0 - 8.0 | A commonly used and effective buffer. |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | A good choice for reactions requiring a slightly higher pH. |
| Borate Buffer | 50 mM | 8.0 - 9.0 | Can be used as an alternative to phosphate or bicarbonate buffers. |
| HEPES Buffer | 0.1 M | 7.0 - 8.0 | A non-phosphate buffer option. |
Experimental Protocols
Protocol 1: pH Optimization for this compound Coupling
This protocol outlines a method to determine the optimal reaction buffer pH for your specific application.
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Buffer Preparation: Prepare a series of reaction buffers (e.g., 0.1 M Phosphate Buffer) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
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Reagent Preparation:
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Dissolve the NHS ester-activated molecule in an anhydrous organic solvent like DMSO or DMF to create a stock solution.
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Dissolve this compound in each of the prepared reaction buffers to a final concentration suitable for your experiment.
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Reaction Setup:
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Set up parallel reactions, each with a different pH buffer.
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Add the NHS ester stock solution to each of the this compound solutions. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
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Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).
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Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
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Analysis: Analyze the reaction products from each pH condition using an appropriate method (e.g., HPLC, LC-MS) to determine the yield of the desired conjugate.
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Optimization: Compare the yields from the different pH conditions to identify the optimal pH for your this compound coupling.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: The influence of pH on reaction components and outcomes.
References
issues with Benzyl-PEG8-amine solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Benzyl-PEG8-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the potential reasons?
A1: Issues with dissolving this compound can arise from several factors. The molecule has both a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group. Achieving a stable solution depends on the interplay of these components with the solvent. Key factors influencing solubility include:
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pH of the buffer: The primary amine group on the PEG chain has a pKa that determines its protonation state. At a pH below its pKa, the amine group is protonated (-NH3+), increasing its polarity and typically enhancing solubility in aqueous solutions. At a pH above the pKa, the amine is neutral, which can lead to decreased aqueous solubility.[1]
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Ionic strength of the buffer: High salt concentrations can impact the hydration of the PEG chain, potentially leading to a "salting-out" effect and reduced solubility.
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Temperature: While slight warming can sometimes aid dissolution, excessive heat can lead to degradation. The effect of temperature on the solubility of PEG derivatives can be complex.
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Concentration of this compound: You may be attempting to prepare a solution that is above the solubility limit of the compound in your specific buffer system.
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Purity of the compound: Impurities can affect the solubility of the final product.
Q2: What is the best initial approach to solubilize this compound?
A2: A recommended starting point is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before slowly adding it to your aqueous buffer with gentle vortexing.[2][3][4] This method helps to break down initial aggregates and promotes better dispersion in the aqueous phase. Ensure the final concentration of the organic solvent is low enough to not interfere with your downstream experiments.
Q3: How does pH affect the solubility of this compound, and what pH range is optimal?
A3: The solubility of this compound is significantly pH-dependent due to the presence of the primary amine.
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Acidic pH (below ~7): In acidic conditions, the amine group is protonated to form an ammonium salt (-NH3+), which is generally more water-soluble. Therefore, using a slightly acidic buffer (e.g., pH 5-6.5) can improve solubility.
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Neutral to Alkaline pH (above ~7): As the pH increases, the amine group becomes deprotonated (-NH2), making the molecule less polar and potentially reducing its aqueous solubility.
The optimal pH will depend on the specific buffer and the required concentration. It is advisable to test a range of pH values to find the best conditions for your experiment.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the PEG chain.[1]
Q5: My this compound precipitates out of solution over time. How can I prevent this?
A5: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is slowly aggregating. Consider the following:
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Lower the storage temperature: Storing the solution at 4°C may help to maintain stability. However, for some compounds, this can decrease solubility, so it's important to test this.
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Use a co-solvent: As mentioned, maintaining a small percentage of a co-solvent like DMSO in the final buffer can help to keep the compound in solution.
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Re-evaluate the concentration: You may need to work with a lower concentration of the compound.
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Prepare fresh solutions: Due to potential hydrolysis and aggregation, it is best to prepare solutions fresh before each experiment.
Troubleshooting Guide
Table 1: Factors Affecting this compound Solubility
| Factor | Observation | Recommended Action |
| pH | Poor solubility in neutral or alkaline buffers. | Adjust the buffer to a slightly acidic pH (e.g., 5.0-6.5) to protonate the amine group. |
| Solvent | Difficulty dissolving directly in aqueous buffer. | First, dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF), then slowly add to the aqueous buffer. |
| Concentration | Precipitation or incomplete dissolution. | The desired concentration may exceed the solubility limit. Try preparing a more dilute solution. |
| Ionic Strength | Precipitation upon addition to high salt buffers. | Reduce the salt concentration of the buffer if possible, or test different buffer systems. |
| Temperature | Compound remains insoluble at room temperature. | Gently warm the solution (e.g., to 37°C) with stirring. Avoid excessive heat. |
| Purity | Unexpected insolubility or presence of particulates. | Verify the purity of the this compound. Impurities can significantly impact solubility. |
Experimental Protocols
Protocol for Solubilizing this compound
-
Preparation of Stock Solution in Organic Solvent:
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add a small volume of anhydrous DMSO or DMF to the tube to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex gently until the solid is completely dissolved. This is your stock solution.
-
-
Dilution into Aqueous Buffer:
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Obtain the desired aqueous buffer (e.g., PBS, MES, HEPES). It is recommended to start with a slightly acidic to neutral pH buffer.
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While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to reach the final desired concentration.
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Note: The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting your experiment.
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-
Final Checks:
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Visually inspect the solution for any precipitation or cloudiness.
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If the solution is not clear, you may try gentle warming or sonication.
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It is recommended to prepare the final diluted solution fresh before each use.
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Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Factors influencing this compound solubility in aqueous buffers.
References
Technical Support Center: Post-Conjugation Purification
Welcome to the technical support center for post-conjugation purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the removal of excess Benzyl-PEG8-amine following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Removing unreacted this compound is a critical step to ensure the purity of your final conjugate. Excess linker can interfere with downstream applications by competing for binding sites, causing inaccurate characterization (e.g., spectroscopy, mass spectrometry), and potentially leading to misleading results in biological assays.
Q2: What are the primary methods for removing a small linker like this compound?
The most effective methods for removing a small, unreacted PEG linker depend on the properties of your target molecule (the molecule conjugated to the this compound), particularly its size and chemical properties. The main techniques are:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for purifying small molecule and peptide conjugates, separating based on hydrophobicity.
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Solid-Phase Extraction (SPE): A rapid method for cleanup, where the conjugate is selectively retained on a solid support while the excess linker is washed away, or vice-versa.
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Size Exclusion Chromatography (SEC) / Desalting: Suitable if your conjugate is significantly larger than the this compound linker (e.g., a large peptide or a small protein).
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Dialysis / Ultrafiltration: Only applicable if your conjugate has a molecular weight substantially higher than the linker, allowing the small linker to pass through a semi-permeable membrane.
Q3: How do I choose the best purification method for my specific conjugate?
The choice of method depends on the nature of your conjugate. The decision workflow below can guide your selection. Since this compound is a small molecule, size-based methods are often less effective unless it is conjugated to a much larger molecule.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Probable Cause(s) | Solution(s) |
| Co-elution of conjugate and excess linker | - Inappropriate column chemistry.- Gradient is too steep. | - Test a different stationary phase (e.g., C8 instead of C18) to alter selectivity.- Optimize the gradient to be shallower around the elution time of the two components to improve resolution.[1] |
| Low recovery of the purified conjugate | - Non-specific binding to the column.- Precipitation on the column. | - Ensure the conjugate is soluble in the mobile phase throughout the gradient.- Consider adding a different ion-pairing agent (e.g., formic acid instead of TFA). |
| Poor peak shape (tailing or fronting) | - Column overloading.- Inappropriate mobile phase pH. | - Reduce the amount of sample injected.- Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state. |
Solid-Phase Extraction (SPE)
| Problem | Probable Cause(s) | Solution(s) |
| Analyte (conjugate) not retained on the cartridge | - Incorrect sorbent choice.- Sample solvent is too strong. | - Select a sorbent with stronger interaction with your conjugate (e.g., if using reversed-phase, your conjugate might be too polar).- Dilute the sample in a weaker solvent before loading. |
| Excess linker is co-eluted with the conjugate | - Wash step is too weak.- Elution solvent is too strong. | - Increase the strength of the wash solvent to remove the linker without eluting the conjugate.- Use a weaker elution solvent that selectively elutes the conjugate but leaves more strongly bound impurities. |
| Low recovery of the conjugate | - Irreversible binding to the sorbent.- Incomplete elution. | - Choose a less retentive sorbent.- Increase the volume or strength of the elution solvent. Elute with multiple smaller volumes. |
Size-Based Methods (SEC & Dialysis)
| Problem | Probable Cause(s) | Solution(s) |
| Unreacted linker still present after purification | - Dialysis: Incorrect Molecular Weight Cutoff (MWCO) of the membrane.- SEC: Inappropriate column choice or poor resolution. | - Dialysis: Use a dialysis membrane with a low MWCO (e.g., 1 kDa) to ensure the small linker can pass through while retaining the larger conjugate.[2]- SEC: Select a column with a fractionation range appropriate for separating your conjugate from the small linker.[2] |
| Loss of conjugated biomolecule | - Dialysis: The conjugate is passing through the membrane.- SEC: Non-specific binding to the column matrix. | - Dialysis: Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate.- SEC: Equilibrate the column properly and consider using a buffer with a slightly higher ionic strength.[2] |
Data Presentation
The efficiency of removing unreacted PEG linkers can be assessed using various analytical techniques. Below is a summary of expected efficiencies for different purification processes, particularly in the context of small molecule conjugates.
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Considerations |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 70-90% | High resolution, but can be time-consuming and may require solvent evaporation post-purification. |
| Solid-Phase Extraction (SPE) | 90-98% | 85-95% | Fast and efficient for cleanup, but may not provide as high purity as HPLC. |
| Size Exclusion Chromatography (SEC) | >95% (if size difference is >2-fold) | 80-95% | Effective for larger conjugates; resolution decreases as the size difference diminishes.[3] |
| Dialysis | Variable (depends on MW difference) | >90% | Best for very large conjugates; requires significant time and large buffer volumes. |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This method is highly recommended for purifying small molecule or peptide-Benzyl-PEG8-amine conjugates due to its high resolving power based on hydrophobicity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 or C8 analytical or semi-preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude reaction mixture
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the sample onto the column. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 75% B over 30 minutes.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 254/280 nm for aromatic compounds). Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Solvent Removal: Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
Protocol 2: Cleanup by Solid-Phase Extraction (SPE)
This protocol is suitable for a rapid cleanup of the reaction mixture, particularly if the conjugate is significantly more hydrophobic than the unreacted this compound.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5-10% Acetonitrile in water)
-
Elution solvent (e.g., 50-80% Acetonitrile in water)
-
Crude reaction mixture
Methodology:
-
Sorbent Selection: Choose a sorbent that will retain your conjugate more strongly than the unreacted linker. A C18 sorbent is a good starting point if your conjugate is more hydrophobic.
-
Conditioning: Pass 1-2 column volumes of methanol through the cartridge.
-
Equilibration: Pass 1-2 column volumes of water through the cartridge. Do not let the sorbent dry out.
-
Sample Loading: Load the crude reaction mixture (dissolved in a weak solvent like water or low-percentage organic) onto the cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove the unreacted, more polar this compound.
-
Elution: Elute the purified conjugate with 1-2 column volumes of the elution solvent.
-
Analysis: Analyze the eluted fraction for purity.
Mandatory Visualization
The following diagram illustrates a logical troubleshooting workflow for a common issue in RP-HPLC: the co-elution of the desired conjugate and the excess linker.
References
dealing with hydrolysis of Benzyl-PEG8-amine in solution
Welcome to the technical support center for Benzyl-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and troubleshooting of this versatile PEG linker in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: The this compound linker is comprised of two main components that influence its stability: the benzyl ether linkage and the terminal primary amine. The benzyl ether group is chemically robust and generally stable under moderately acidic and basic conditions at room temperature.[1][2] Significant hydrolysis of the benzyl ether bond typically requires harsh conditions, such as strong acids at elevated temperatures or catalytic hydrogenation, which are not common in typical biological experiments.[1][3][4] The primary amine group is a reactive nucleophile and its stability is more related to its reactivity with other functional groups rather than degradation in aqueous buffers.
Q2: What are the optimal storage conditions for this compound and its solutions?
A2: To ensure long-term stability and prevent degradation, solid this compound should be stored at -20°C, protected from moisture, and preferably under an inert atmosphere like argon or nitrogen. For solutions, it is recommended to prepare fresh solutions before use. If storage is necessary, prepare stock solutions in a dry, water-miscible solvent such as DMF or DMSO, and store at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. When using the reagent, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation inside the container.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary chemical degradation pathway of concern is the hydrolysis of the benzyl ether linkage. Under strongly acidic conditions and/or elevated temperatures, this bond can cleave to yield benzyl alcohol and PEG8-amine. Another potential degradation pathway, particularly for the PEG chain itself, is oxidation, which can be initiated by heat, light, or transition metals, leading to the formation of aldehydes and acids.
Q4: Can the amine group of this compound hydrolyze?
A4: The terminal primary amine group itself does not undergo hydrolysis in aqueous solutions. However, it is a reactive functional group that can participate in various conjugation reactions. It is important to use buffers that do not contain primary amines (e.g., Tris or glycine) if the intended reaction involves the amine group of the linker, as these will compete for the reaction.
Q5: How can I detect potential hydrolysis of this compound in my sample?
A5: The most common method for detecting the hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate the intact this compound from its potential degradation products, benzyl alcohol and PEG8-amine. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products over time, the extent of hydrolysis can be quantified.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of activity or poor yield in conjugation reactions. | 1. Hydrolysis of this compound: The concentration of the intact linker may be lower than expected. 2. Incompatible buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the intended reaction. 3. Improper storage: The reagent may have degraded due to moisture or oxidation. | 1. Verify linker integrity: Analyze the this compound solution using a stability-indicating HPLC method to check for degradation products. 2. Use a non-amine-containing buffer: Switch to a buffer such as PBS, HEPES, or borate buffer at the appropriate pH for your reaction. 3. Follow recommended storage conditions: Store the reagent at -20°C under a dry, inert atmosphere. Prepare fresh solutions for each experiment if possible. |
| Unexpected peaks in HPLC analysis. | 1. Hydrolysis: The new peaks could correspond to benzyl alcohol and PEG8-amine. 2. Oxidation: The PEG chain may have oxidized, leading to various degradation products. 3. Impurities in the starting material. | 1. Confirm identity of peaks: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks. Compare their retention times with standards of benzyl alcohol and PEG8-amine if available. 2. Minimize oxidation: Use degassed buffers and store solutions under an inert atmosphere. 3. Check certificate of analysis: Review the purity of the starting material. |
| Variability in experimental results between batches. | 1. Inconsistent solution preparation: Differences in solvent, concentration, or storage time. 2. Degradation during storage: One batch may have degraded more than another. 3. Contamination with moisture. | 1. Standardize protocols: Ensure consistent procedures for solution preparation and handling. 2. Assess stability: Perform a stability study on a new batch to understand its degradation profile under your experimental conditions. 3. Handle with care: Always allow the reagent to warm to room temperature before opening to prevent moisture ingress. |
Data Presentation
Table 1: Illustrative Stability of Common Linkages in Aqueous Solution
| Linkage Type | Condition for Cleavage | Relative Stability |
| Benzyl Ether | Strong acid (e.g., pH < 1) at high temperature (>80°C), Catalytic Hydrogenation | Very High |
| Amide | Strong acid or base, high temperature, enzymatic cleavage | High |
| Thioether | Generally stable | High |
| Ester | pH-dependent hydrolysis (faster at high or low pH), enzymatic cleavage | Moderate |
| Hydrazone | Acid-catalyzed hydrolysis (cleavable at acidic pH, e.g., in endosomes) | Low to Moderate |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | Low (in reducing environments) |
This table provides a qualitative comparison. Actual stability depends on the specific molecular structure and reaction conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound (solid)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry, sealed vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound into a dry, clean vial.
-
Add the required volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Purge the vial headspace with inert gas for 1-2 minutes.
-
Seal the vial tightly with a cap and parafilm.
-
Store the stock solution at -20°C.
-
Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the contents at the bottom.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:water).
-
Set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Control: Keep the stock solution at 4°C.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. An example method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the parent compound from more polar (PEG8-amine) and less polar (benzyl alcohol) degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the benzyl group)
-
-
Monitor the chromatograms for the decrease in the peak area of this compound and the appearance of new peaks.
Visualizations
Caption: Hydrolysis pathway of this compound under strong acidic conditions.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Benzyl-PEG8-amine Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Benzyl-PEG8-amine labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound?
A1: this compound is a PEG linker that contains a terminal primary amine (-NH2) group. This primary amine is the reactive functional group that will participate in the conjugation reaction with your target molecule. The benzyl group on the other end of the PEG chain is a protecting group for a terminal alcohol.
Q2: What functional groups on my target molecule can I label with this compound?
A2: The primary amine of this compound is nucleophilic and can be conjugated to a variety of electrophilic functional groups on your target molecule. Common reactive partners include:
-
Activated Esters (e.g., NHS esters): This is a highly efficient method that forms a stable amide bond. The reaction is typically performed at a pH of 7-9.[1]
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide), this compound can form a stable amide bond with a carboxylic acid.
-
Aldehydes and Ketones: Through a process called reductive amination, the amine group can react with a carbonyl group to form an intermediate Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[2]
Q3: What is the optimal pH for my labeling reaction?
A3: The optimal pH depends on the reactive group on your target molecule. For reactions with NHS esters, a slightly basic pH of 7.0-8.5 is generally recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[3] For reductive amination with aldehydes or ketones, the initial Schiff base formation is favored under mildly acidic to neutral conditions (pH 6.5-7.5).
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use amine-free buffers to prevent the buffer components from competing with your target molecule for reaction with the this compound. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and MES. Avoid buffers containing primary amines such as Tris or glycine.[2][3]
Q5: How should I store this compound?
A5: It is recommended to store this compound at -20°C in a dry environment and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer: The buffer contains primary amines (e.g., Tris) that are competing with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or MES. If necessary, perform a buffer exchange of your sample before starting the reaction. |
| Suboptimal pH: The pH of the reaction is too low, causing the amine on the this compound to be protonated and non-nucleophilic. | Optimize the reaction pH. For NHS ester reactions, a pH of 7.0-8.5 is recommended. Start with a pH of 7.4 and test a range to find the optimal condition for your specific molecule. | |
| Inactive Reactants: The NHS ester or other activated group on your target molecule has hydrolyzed. The carbodiimide coupling agents (EDC/NHS) are inactive. | Use fresh or properly stored reagents. Prepare stock solutions of EDC and NHS immediately before use as they are moisture sensitive. | |
| Insufficient Molar Excess of this compound: The concentration of this compound is too low to drive the reaction to completion. | Increase the molar excess of this compound. A 5- to 20-fold molar excess over the target molecule is a good starting point, but this may need to be optimized. | |
| Low Concentration of Target Molecule: The kinetics of the reaction are highly dependent on concentration. | If possible, increase the concentration of your target molecule in the reaction mixture. A concentration of 2-10 mg/mL is often recommended for proteins. | |
| Protein/Molecule Precipitation during Reaction | High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, a high percentage in the final reaction volume can cause precipitation. | Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. Add the this compound solution dropwise to your sample while gently stirring. |
| pH is at or near the Isoelectric Point (pI) of the Protein: The protein is least soluble at its pI. | Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of your protein. | |
| Protein Instability: The protein may not be stable under the reaction conditions (e.g., temperature, pH). | Optimize the reaction conditions. Consider performing the incubation at a lower temperature (e.g., 4°C) for a longer period. | |
| Poor Reproducibility | Inconsistent Reaction Parameters: Variations in temperature, reaction time, or concentrations of reactants between experiments. | Maintain consistent reaction parameters for all experiments. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Variability in Starting Material: The purity and concentration of your target molecule or this compound vary between batches. | Ensure the purity and concentration of your starting materials are consistent. Quantify your target molecule and this compound before each experiment. |
Experimental Protocols
General Protocol for Labeling an NHS-Ester Activated Molecule
This protocol provides a general guideline for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Equilibrate the this compound vial to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Dissolve your NHS-ester activated molecule in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Initiate Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of your NHS-activated molecule.
-
Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method, such as size-exclusion chromatography.
-
General Protocol for Labeling a Carboxylic Acid Containing Molecule
This protocol outlines the steps for conjugating this compound to a molecule with a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid containing molecule
-
Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)
-
Purification column
Procedure:
-
Prepare Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activate Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the carboxylic acid-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the this compound solution. A 1.5- to 5-fold molar excess of the activated molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate chromatography method.
-
Analyze the final product to confirm conjugation.
-
Visualizations
Caption: A general experimental workflow for this compound labeling.
Caption: A troubleshooting flowchart for low labeling efficiency.
References
Technical Support Center: Purifying Benzyl-PEG8-amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG8-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound conjugates?
A1: The reaction mixture after conjugation can be complex. Common impurities include unreacted this compound, unconjugated biomolecule (e.g., protein, peptide, or small molecule), and byproducts from the degradation of the PEG linker. Specifically, trace amounts of formaldehyde and formic acid from PEG degradation can react with the amine group to form N-formyl and N-methyl impurities[1][2]. If the conjugation chemistry involves maleimides, hydrolysis of the maleimide ring can also occur.
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
A2: The choice of purification technique depends on the properties of your conjugate and the impurities you need to remove. A multi-step approach is often necessary.
-
Size Exclusion Chromatography (SEC): Ideal for removing unreacted small molecules, including excess this compound linker and quenching agents, from a much larger protein or antibody conjugate[].
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating the conjugate from unreacted starting materials and other impurities based on hydrophobicity. The benzyl group in the linker provides a good handle for reverse-phase separation[][4]. It is also widely used in the purification of PROTACs, which often utilize similar linkers.
-
Ion Exchange Chromatography (IEX): Effective for separating molecules based on their net charge. PEGylation can alter the surface charge of a protein, which can be exploited to separate the conjugate from the unconjugated protein.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions, making it suitable for proteins that are sensitive to organic solvents used in RP-HPLC.
Q3: Why is my purified this compound conjugate showing a broad peak in my chromatogram?
A3: Peak broadening in the chromatography of PEGylated compounds can be attributed to several factors:
-
Heterogeneity of the PEG linker: While this compound is a discrete PEG linker, polydispersity in the starting material can lead to a mixture of conjugates with slightly different retention times.
-
Conformational diversity: The flexible nature of the PEG chain can result in multiple conformations of the conjugate, leading to peak broadening.
-
Secondary interactions: The conjugate may have secondary interactions with the stationary phase of the chromatography column.
-
Column overload: Injecting too much sample can lead to peak distortion.
Q4: How can I improve the recovery of my this compound conjugate during purification?
A4: Low recovery can be due to several factors, including irreversible binding to the column, precipitation, or degradation. To improve recovery:
-
Optimize your mobile phase: For RP-HPLC, adjusting the organic solvent or adding a different ion-pairing agent can improve recovery. For HIC, modifying the salt concentration or adding a small amount of organic solvent to the elution buffer can help.
-
Check for precipitation: Ensure your conjugate is soluble in the chosen buffers. If necessary, adjust the pH or add solubilizing agents.
-
Passivate your system: To minimize non-specific binding, especially with sensitive peptides or proteins, passivating the HPLC system with a sacrificial protein or peptide solution can be beneficial.
Q5: What is the "hook effect" and how does it relate to my this compound PROTAC?
A5: The "hook effect" is observed in PROTACs where at high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecule can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, instead of the desired ternary complex. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Problem 1: Poor Separation of Conjugate from Unreacted Biomolecule
| Possible Cause | Suggested Solution |
| Inappropriate Chromatography Mode | If co-elution occurs in one mode (e.g., SEC), try an orthogonal technique like IEX or RP-HPLC that separates based on a different principle (charge or hydrophobicity, respectively). |
| Suboptimal Gradient (RP-HPLC/IEX) | Develop a shallower gradient around the elution point of the conjugate to improve resolution. |
| Incorrect pH or Buffer (IEX) | Optimize the pH of the mobile phase to maximize the charge difference between the conjugate and the unconjugated biomolecule. |
| Wrong Column Chemistry (RP-HPLC) | Experiment with different stationary phases (e.g., C18, C8, or Phenyl) to alter the selectivity of the separation. |
Problem 2: Presence of Unreacted this compound in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Size-Based Separation | For large biomolecule conjugates, use a desalting or SEC column with an appropriate molecular weight cutoff to effectively remove the small linker. |
| Co-elution in RP-HPLC | Optimize the gradient. A steeper gradient may be required to separate the more hydrophobic conjugate from the less retained unreacted linker. |
| Insufficient Washing | Ensure adequate washing of the column after sample loading to remove unbound small molecules. |
Problem 3: Low Yield of Purified Conjugate
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to Column | For RP-HPLC, try a different organic modifier (e.g., isopropanol instead of acetonitrile). For IEX, increase the salt concentration in the elution buffer. Consider using a different column material. |
| Precipitation on the Column | Perform solubility tests of the conjugate in the purification buffers beforehand. Adjust pH or add organic modifiers to improve solubility. |
| Degradation During Purification | If the conjugate is unstable at the pH of the mobile phase (e.g., acidic conditions with TFA in RP-HPLC), consider using a different buffer system or a faster purification method. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Peptide Conjugate
This protocol provides a general starting point. Optimization will be required based on the specific properties of the peptide conjugate.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a compatible solvent with low organic content. Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 75% B over 40 minutes.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic residues). Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization.
Quantitative Data Example (Illustrative):
| Parameter | Value |
| Column | C18, 10 µm, 120 Å, 21.2 x 250 mm |
| Flow Rate | 15 mL/min |
| Gradient | 5-75% ACN (with 0.1% TFA) over 40 min |
| Crude Purity | ~40% |
| Final Purity | >95% |
| Typical Yield | 40-60% |
Protocol 2: SEC Purification of a this compound Protein Conjugate
This protocol is designed to separate the protein conjugate from smaller, unreacted components.
Instrumentation and Reagents:
-
Chromatography system (e.g., FPLC) with a UV detector
-
Size exclusion chromatography column suitable for the molecular weight of the protein conjugate (e.g., Superdex 200 or similar)
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with the protein's stability.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of elution buffer.
-
Sample Preparation: Concentrate the crude reaction mixture if necessary. Ensure the sample is clear and free of particulates by centrifugation or filtration (0.22 µm).
-
Injection and Elution: Inject a sample volume that is typically 1-2% of the total column volume for optimal resolution. Elute with the elution buffer at a flow rate recommended for the column.
-
Fraction Collection: Collect fractions based on the UV absorbance profile. The protein conjugate will elute in the earlier fractions, while the smaller unreacted this compound will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the separation and purity.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.
Quantitative Data Example (Illustrative):
| Parameter | Value |
| Column | Superdex 200 Increase 10/300 GL |
| Flow Rate | 0.75 mL/min |
| Elution Buffer | PBS, pH 7.4 |
| Sample Volume | 100 µL |
| Elution Volume of Conjugate | ~8-12 mL |
| Elution Volume of Unreacted Linker | >15 mL |
Visualizations
Caption: A general workflow for the purification and analysis of this compound conjugates.
Caption: A troubleshooting decision tree for common purification challenges.
References
impact of temperature on Benzyl-PEG8-amine reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG8-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with an NHS ester?
A1: The optimal temperature for reacting this compound with an N-hydroxysuccinimide (NHS) ester typically falls between 4°C and 25°C (room temperature).[1][2] The ideal temperature is a balance between reaction rate and the stability of the reactants. Lower temperatures (e.g., 4°C or on ice) can help to minimize side reactions and improve selectivity, while room temperature allows for a faster reaction.
Q2: How does temperature affect the rate of the reaction between this compound and an NHS ester?
A2: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for PEGylation reactions involving NHS esters, higher temperatures can also accelerate the hydrolysis of the NHS ester, which is a competing side reaction that reduces the overall yield of the desired conjugate. Therefore, a moderate temperature is usually recommended.
Q3: What are the common side reactions to be aware of when using this compound, and how does temperature influence them?
A3: The most common side reaction is the hydrolysis of the coupling partner, such as an NHS ester, which renders it inactive. This hydrolysis is more pronounced at higher pH and elevated temperatures. If the molecule to be conjugated to this compound is a protein, higher temperatures can also lead to denaturation or aggregation.
Q4: How long should a typical reaction with this compound run?
A4: The reaction time is dependent on several factors, including temperature, pH, and the concentration of reactants. A typical reaction at room temperature may run for 30-60 minutes, while a reaction on ice might be left for 2 hours or even overnight to ensure completion. It is always recommended to monitor the reaction progress using an appropriate analytical method like LC-MS or TLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of NHS ester: Reaction temperature or pH is too high. | - Perform the reaction at a lower temperature (e.g., 4°C). - Ensure the reaction pH is within the optimal range (typically 7.2-8.5). Avoid highly basic conditions. |
| 2. Inactive this compound: Improper storage or handling. | - Use a fresh vial of this compound. - Store the reagent as recommended by the manufacturer, typically at -20°C and protected from moisture. | |
| 3. Insufficient reaction time: Reaction kinetics are slow at the chosen temperature. | - Increase the reaction time, especially when working at lower temperatures. - Monitor the reaction progress to determine the optimal endpoint. | |
| Presence of Multiple Products or Impurities | 1. Non-specific reactions: Reaction temperature is too high, leading to side reactions. | - Lower the reaction temperature to improve selectivity. |
| 2. Degradation of starting materials or product: Extended reaction time at an elevated temperature. | - Shorten the reaction time or perform the reaction at a lower temperature. | |
| Inconsistent Results Between Batches | 1. Temperature fluctuations: Inconsistent temperature control during the reaction. | - Use a temperature-controlled environment (e.g., water bath, cryostat) to ensure consistent reaction temperatures. |
| 2. Variable reagent quality: Degradation of reagents due to improper storage. | - Ensure all reagents are stored correctly and use fresh solutions for each experiment. |
Data Presentation: Impact of Temperature on Reaction Kinetics (Illustrative)
The following table provides an illustrative summary of the expected impact of temperature on the reaction of this compound with a generic NHS ester. Please note that these are representative values and the optimal conditions should be determined empirically for each specific reaction.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Potential for Side Reactions |
| 4 | 12-24 | 70-85 | Low |
| 25 (Room Temp) | 2-4 | 80-95 | Moderate |
| 37 | 0.5-1 | 50-70 | High |
Experimental Protocols
General Protocol for the Conjugation of this compound to an NHS Ester-activated Molecule
-
Reagent Preparation:
-
Allow this compound and the NHS ester to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.
-
Prepare a stock solution of the NHS ester-activated molecule in a compatible buffer (e.g., PBS at pH 7.4). Avoid buffers containing primary amines like Tris.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the NHS ester-activated molecule.
-
While stirring, add the desired molar equivalent of the this compound solution. A 1:1 or a slight excess of the amine may be used.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2-4 hours or 4°C overnight).
-
-
Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS, HPLC, or TLC) to determine the point of completion.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic technique (e.g., size exclusion chromatography or reverse-phase HPLC) to remove unreacted starting materials and byproducts.
-
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
References
avoiding non-specific binding with Benzyl-PEG8-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG8-amine, particularly in the context of PROTACs and bioconjugation. The focus is on mitigating non-specific binding to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional linker molecule. It consists of a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) chain with eight repeating units, and a terminal primary amine. This structure makes it a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG chain helps to improve the solubility and pharmacokinetic properties of the final PROTAC molecule.
Q2: What causes non-specific binding when using this compound?
Non-specific binding (NSB) in experiments involving this compound or its conjugates can arise from several sources:
-
Hydrophobic Interactions: The benzyl group is hydrophobic and can interact non-specifically with hydrophobic patches on proteins or plastic surfaces (e.g., microplates).
-
Ionic Interactions: The terminal amine group is positively charged at physiological pH and can interact with negatively charged surfaces or biomolecules.
-
Insufficient Blocking: In assays like ELISA or surface plasmon resonance (SPR), surfaces that are not adequately blocked can bind the linker or its conjugate indiscriminately.
-
High Compound Concentration: Using excessively high concentrations of the this compound conjugate can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
Q3: How can I prevent non-specific binding in my immunoassay (e.g., ELISA)?
Preventing non-specific binding is critical for obtaining a good signal-to-noise ratio. The key is a robust blocking strategy and optimized washing steps.
-
Choice of Blocking Buffer: The ideal blocking buffer will occupy all potential non-specific binding sites on the microplate wells without interfering with the specific antibody-antigen interaction. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or casein.
-
Incorporate Surfactants: Adding a non-ionic surfactant like Tween-20 or Triton X-100 to your blocking and washing buffers can significantly reduce hydrophobic interactions.
-
Optimize Washing: Increase the number of washing cycles or the duration of each wash to help remove loosely bound, non-specific molecules.
Below is a diagram illustrating a typical workflow for minimizing NSB in an ELISA experiment.
Caption: A generalized workflow for an ELISA protocol optimized to reduce non-specific binding.
Troubleshooting Guide
This section addresses specific problems you might encounter.
Problem 1: High background signal across the entire plate/sensor.
This issue points to widespread non-specific binding of your this compound conjugate or a detection reagent.
Caption: A troubleshooting flowchart for diagnosing and solving high background signals.
Problem 2: My negative controls show a high signal.
If wells that should be negative (e.g., containing no analyte) still produce a signal, your this compound conjugate is likely binding directly to the blocked surface.
-
Analysis: The hydrophobic benzyl group may be "inserting" itself into the blocking protein layer (e.g., BSA).
-
Solution: Introduce a non-ionic surfactant like Tween-20 (0.05% - 0.1%) into your sample dilution buffer in addition to your wash buffers. This can disrupt the low-affinity hydrophobic interactions causing the issue. You may also try a different blocking agent altogether, such as one from a different species or a commercially available synthetic blocker.
Experimental Protocols & Data
Protocol: Optimizing Blocking Conditions
This protocol provides a framework for testing different blocking buffers to minimize non-specific binding of a this compound conjugate.
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with your target protein or antibody in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of different blocking buffers to designated rows. Include a "no blocker" control.
-
Row A: No Blocker (Wash Buffer only)
-
Row B: 1% BSA in PBS
-
Row C: 3% Non-fat Dry Milk in PBS
-
Row D: Commercial Synthetic Blocker (as per manufacturer) Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step from step 2.
-
Incubation: Add your this compound conjugate (diluted in the corresponding blocking buffer without the blocking agent, but with 0.05% Tween-20) to the wells. For a negative control, add only the dilution buffer to a separate set of wells for each blocking condition. Incubate for 1 hour.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Proceed with your standard detection steps (e.g., adding a primary/secondary antibody, substrate).
-
Analysis: Compare the signal from the negative control wells across the different blocking conditions. The optimal blocker will yield the lowest signal in the negative control wells while maintaining a high signal in the positive wells.
Table 1: Comparison of Blocking Agents
The following table summarizes hypothetical data from the optimization protocol described above, illustrating how to compare results.
| Blocking Agent | Negative Control Signal (Absorbance @ 450nm) | Positive Control Signal (Absorbance @ 450nm) | Signal-to-Noise Ratio (Positive/Negative) |
| None | 0.850 | 1.500 | 1.8 |
| 1% BSA in PBS | 0.210 | 1.450 | 6.9 |
| 3% Non-fat Milk in PBS | 0.150 | 1.100 | 7.3 |
| 1% BSA + 0.1% Tween-20 | 0.095 | 1.420 | 14.9 |
| Commercial Blocker X | 0.110 | 1.350 | 12.3 |
Data is for illustrative purposes only.
As the table shows, the addition of a surfactant (Tween-20) to the BSA blocking buffer provided the best signal-to-noise ratio by significantly reducing the non-specific binding in the negative control.
strategies to improve the stability of Benzyl-PEG8-amine conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of Benzyl-PEG8-amine conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and storage of this compound conjugates.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The primary amine of this compound is not sufficiently nucleophilic. 2. Hydrolysis of Activated Ester: If using an NHS ester for conjugation, it may have hydrolyzed before reacting with the amine. 3. Steric Hindrance: The conjugation site on the target molecule is not easily accessible. | 1. Optimize Reaction pH: Adjust the reaction buffer to a pH of 7.2-8.5 to ensure the amine is deprotonated and reactive. Avoid primary amine-containing buffers like Tris. 2. Use Fresh Reagents: Prepare the activated ester solution immediately before use. 3. Increase Reactant Concentration/Reaction Time: A higher molar excess of the this compound or a longer incubation period may improve yield. |
| Precipitation/Aggregation of Conjugate | 1. Hydrophobicity: The benzyl group can increase the hydrophobicity of the conjugate, leading to aggregation in aqueous solutions.[1] 2. Cross-linking: If the target molecule has multiple reaction sites, intermolecular cross-linking can occur. | 1. Formulation Optimization: Screen different buffers and excipients (e.g., arginine, glycerol) to improve solubility.[2][3] 2. Control Stoichiometry: Optimize the molar ratio of this compound to the target molecule to minimize cross-linking. |
| Degradation of Conjugate During Storage | 1. Oxidation of PEG Chain: Exposure to oxygen, light, or trace metal ions can lead to the oxidative degradation of the PEG chain.[4] 2. Hydrolysis of Linkage: The linkage formed during conjugation (e.g., amide bond) may be susceptible to hydrolysis at extreme pH values. 3. Formation of N-formyl or N-methyl impurities: Degradation of the PEG chain can produce formaldehyde and formic acid, which can react with the amine. | 1. Proper Storage Conditions: Store conjugates at low temperatures (≤ -15°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: Maintain the pH of the storage buffer within a stable range (typically pH 6.0-8.0). 3. Use Antioxidants: Consider the addition of antioxidants to the formulation, ensuring compatibility with the overall system. |
| Unexpected Peaks in HPLC Analysis | 1. Degradation Products: Peaks may correspond to oxidized PEG fragments or hydrolyzed conjugate. 2. Unreacted Starting Materials: Incomplete reaction or purification can leave residual this compound or the target molecule. 3. Side Reaction Products: Unwanted reactions may have occurred during conjugation. | 1. Perform Stress Testing: Subject the conjugate to heat, light, acid, base, and oxidation to identify potential degradation peaks. 2. Optimize Purification: Refine the purification method (e.g., size exclusion chromatography, ion-exchange chromatography) to remove impurities. 3. Characterize by Mass Spectrometry: Use techniques like LC-MS to identify the mass of the unexpected species. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
A1: The most significant degradation pathway is the oxidative degradation of the polyethylene glycol (PEG) chain. This process is often initiated by free radicals and can be accelerated by exposure to heat, light, and transition metal ions. This degradation can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. A secondary concern is the potential for hydrolysis of the benzyl ether linkage, although this is generally more stable than the PEG backbone to oxidation.
Caption: Key degradation pathways for this compound conjugates.
Q2: How can I improve the in-solution stability of my this compound conjugate?
A2: To enhance in-solution stability, a multi-faceted approach is recommended:
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Buffer Selection: Use buffers that do not contain primary amines, such as phosphate, citrate, or HEPES, to avoid competition during conjugation and potential side reactions. The optimal pH is typically between 6.0 and 8.0 for storage.
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Excipient Addition: The inclusion of certain excipients can significantly stabilize the conjugate. Sugars like sucrose and trehalose, and polyols such as sorbitol and mannitol, act as cryoprotectants and lyoprotectants. Amino acids like histidine and arginine can reduce aggregation. Non-ionic surfactants, for instance, polysorbate 20 or 80, can prevent surface adsorption and aggregation.
-
Control of Temperature: Store solutions at low temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage.
-
Protection from Light: Store solutions in amber vials or otherwise protected from light to minimize photo-oxidation.
Q3: What are the recommended storage conditions for this compound and its conjugates?
A3: For long-term stability, both the this compound reagent and its conjugates should be stored under the following conditions:
-
Temperature: At or below -15°C.
-
Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.
-
Light: In the dark or in light-protective containers.
-
Moisture: In a desiccated environment to prevent hydrolysis of any reactive groups.
Illustrative Stability Data of a Model this compound Conjugate under Different Buffer Conditions
| Buffer System (50 mM) | pH | Storage Temperature (°C) | % Intact Conjugate (after 4 weeks) |
| Sodium Phosphate | 7.4 | 4 | 95.2 |
| Sodium Phosphate | 7.4 | 25 | 85.1 |
| Sodium Citrate | 6.0 | 4 | 96.5 |
| Sodium Citrate | 6.0 | 25 | 88.3 |
| Tris-HCl | 8.0 | 4 | 92.3 |
| Tris-HCl | 8.0 | 25 | 79.5 |
Note: This data is for illustrative purposes to demonstrate stability trends and is not from a specific experimental study on this compound.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This protocol outlines a general method for assessing the stability of a this compound conjugate.
1. Materials and Reagents:
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This compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 260 nm (for the benzyl group)
-
Injection Volume: 20 µL
3. Sample Preparation for Stress Testing:
-
Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
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Oxidation: Incubate the conjugate in 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Incubate a solid sample of the conjugate at 80°C for 48 hours. Dissolve in mobile phase A before injection.
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Photostability: Expose a solution of the conjugate to UV light (e.g., 254 nm) for 24 hours.
4. Analysis:
-
Inject the unstressed (control) and stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the area of the main conjugate peak.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
References
Technical Support Center: Optimizing Molar Ratio of Benzyl-PEG8-amine to Protein
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of PEGylating agents to proteins and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-PEG8-amine and how is it used in protein conjugation?
This compound is a polyethylene glycol (PEG)-based linker containing a terminal amine group.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1]
It is important to note that the amine group on this compound is not directly reactive with the amine groups (e.g., on lysine residues) of a protein. For conjugation to a protein, this compound typically requires either:
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Activation of the protein: The carboxylic acid groups on the protein (aspartic acid, glutamic acid) can be activated to react with the amine group of the this compound.
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Modification of the this compound: The amine group of this compound can be reacted with a homobifunctional crosslinker (e.g., a bis-NHS ester) to create a derivative that is reactive towards protein amines.[3] More commonly, a commercially available amine-reactive derivative like Benzyl-PEG8-NHS ester is used.[4]
The principles of molar ratio optimization discussed below apply to the reaction between the activated PEG reagent and the protein.
Q2: Why is the molar ratio of PEG to protein a critical parameter in PEGylation?
The molar ratio of the PEGylating agent to the protein is a crucial factor that directly influences the efficiency and outcome of the PEGylation reaction. An optimized molar ratio is essential for:
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Controlling the degree of PEGylation: A higher molar ratio generally leads to a higher degree of PEGylation, meaning more PEG molecules attached per protein.
-
Maximizing the yield of the desired product: By controlling the molar ratio, you can favor the formation of mono-PEGylated, di-PEGylated, or multi-PEGylated species.
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Minimizing side reactions and product heterogeneity: An excessive molar excess of the PEG reagent can lead to non-specific modifications and a heterogeneous product mixture, which can complicate purification.
Q3: What is a typical starting molar ratio for optimizing protein PEGylation?
A common starting point for optimizing PEGylation is a 5- to 20-fold molar excess of the PEG reagent to the protein. However, the optimal ratio is highly dependent on the specific protein, the reactivity of the PEG reagent, and the reaction conditions. For some proteins, a much lower (e.g., 1:1 to 5:1) or higher (e.g., up to 50:1) molar ratio may be necessary.
Q4: How do I calculate the amount of this compound derivative needed for a specific molar ratio?
To calculate the mass of the PEG reagent required, you will need to know:
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The mass and molecular weight of your protein.
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The molecular weight of the this compound derivative.
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The desired molar ratio.
Calculation Steps:
-
Calculate the moles of your protein:
-
Moles of protein = Mass of protein (g) / Molecular weight of protein ( g/mol )
-
-
Calculate the moles of the PEG reagent needed:
-
Moles of PEG reagent = Moles of protein × Desired molar ratio
-
-
Calculate the mass of the PEG reagent needed:
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Mass of PEG reagent (g) = Moles of PEG reagent × Molecular weight of PEG reagent ( g/mol )
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no PEGylation yield | Suboptimal molar ratio: The concentration of the PEG reagent may be too low for an efficient reaction. | Increase the molar ratio of the PEG reagent to the protein. A stepwise increase (e.g., 10-fold, 20-fold, 50-fold excess) is recommended to find the optimal ratio. |
| Incorrect pH of the reaction buffer: Amine-reactive PEGs like NHS esters react efficiently at a pH of 7-9, while aldehyde-reactive PEGs are more efficient at a slightly acidic pH of around 6. | Ensure the pH of your reaction buffer is optimal for the specific PEG chemistry you are using. Dialyze your protein into the correct buffer if necessary. | |
| Inactive PEG reagent: The PEG reagent may have degraded due to improper storage or handling, especially moisture-sensitive reagents like NHS esters. | Use a fresh vial of the PEG reagent. Store reagents at -20°C and protect them from moisture. | |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the PEG reagent. | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS). | |
| High degree of polydispersity (mixture of multi-PEGylated species) | Molar ratio is too high: An excessive amount of the PEG reagent can lead to the modification of multiple sites on the protein. | Decrease the molar ratio of the PEG reagent to the protein. |
| Prolonged reaction time: Longer reaction times can lead to more extensive PEGylation. | Reduce the reaction time. Monitor the reaction at different time points to find the optimal duration. | |
| Protein aggregation or precipitation during the reaction | Protein instability under reaction conditions: The pH, temperature, or solvent conditions may be causing your protein to become unstable. | Optimize the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) to improve protein stability. |
| High protein concentration: Some proteins are prone to aggregation at high concentrations. | Reduce the protein concentration. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an Amine-Reactive Benzyl-PEG8-NHS Ester
This protocol provides a general framework. Optimization of the molar ratio, pH, and reaction time is crucial for each specific protein.
Materials:
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Protein of interest
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Benzyl-PEG8-NHS ester
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Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
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Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Analytical tools (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction:
-
Bring the Benzyl-PEG8-NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the Benzyl-PEG8-NHS ester in a small volume of an anhydrous solvent like DMSO or DMF.
-
Add the stock solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using SEC.
-
Analysis: Analyze the purified fractions by SDS-PAGE to observe the shift in molecular weight of the PEGylated protein. Further characterization can be done using SEC-HPLC and mass spectrometry to determine the degree of PEGylation and purity.
Data Presentation: Impact of Molar Ratio on PEGylation Efficiency
The following table summarizes hypothetical data on the effect of the molar ratio of a 10 kDa PEG-aldehyde on the PEGylation of a 20 kDa protein (rhG-CSF), based on published findings.
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Mono-PEGylated Protein (%) | Di-PEGylated Protein (%) | Unreacted Protein (%) |
| 3:1 | 2 | 75 | 10 | 15 |
| 3:1 | 3 | 83 | 12 | 5 |
| 5:1 | 2 | 86 | 8 | 6 |
| 5:1 | 3 | 85 | 10 | 5 |
| 10:1 | 2 | 80 | 15 | 5 |
Visualizations
Experimental Workflow for Optimizing Molar Ratio
Caption: Workflow for optimizing the molar ratio in a protein PEGylation experiment.
Troubleshooting Logic for Low PEGylation Yield
Caption: Decision tree for troubleshooting low yield in protein PEGylation reactions.
References
Validation & Comparative
A Head-to-Head Comparison of Benzyl-PEG8-amine and NHS-PEG8-amine for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools for bioconjugation is a critical decision that influences the efficacy, stability, and homogeneity of the final product. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an objective comparison of two common amine-functionalized PEG8 linkers: Benzyl-PEG8-amine and NHS-PEG8-amine. While both are used to connect molecules to biological targets, they operate via fundamentally different reaction mechanisms, leading to distinct performance characteristics.
This comparison delves into their respective chemistries, reaction efficiencies, and the stability of the resulting conjugates, supported by experimental data. Detailed protocols for their use in bioconjugation are also provided to aid in practical application.
Chemical Structures and Reactive Moieties
This compound features a primary benzylamine group. This functional group is typically employed in reductive amination reactions, where it reacts with an aldehyde or ketone on a target biomolecule to form a stable secondary amine linkage.
NHS-PEG8-amine , on the other hand, is a misnomer in the context of a reactive reagent for bioconjugation. The amine group in an "NHS-PEG8-amine" is typically protected, and the reactive moiety is an N-hydroxysuccinimide (NHS) ester at the other end of the PEG chain. For this comparison, we will consider the widely used NHS ester-functionalized PEG8 , which reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) via acylation to form a stable amide bond. The "amine" in NHS-PEG8-amine usually refers to a protected amine that can be deprotected for subsequent reactions, making it a heterobifunctional linker. For the purpose of comparing amine-reactive chemistries, we will focus on the NHS ester functionality.
Core Comparison: Reductive Amination vs. NHS Ester Acylation
The choice between these two linkers hinges on the available functional groups on the target biomolecule and the desired properties of the final conjugate.
| Feature | This compound (via Reductive Amination) | NHS-PEG8-ester (via Acylation) |
| Target Functional Group | Aldehydes or ketones | Primary amines (e.g., lysine, N-terminus) |
| Reaction Mechanism | Nucleophilic attack of the amine on a carbonyl, forming a Schiff base, followed by reduction.[1][2] | Nucleophilic acyl substitution on the NHS ester by a primary amine.[] |
| Resulting Linkage | Secondary amine | Amide |
| Reaction pH | Typically 6.0-9.0[4] | Typically 7.2-8.5[] |
| Reaction Temperature | 4°C to 37°C | 4°C to 25°C |
| Reaction Duration | 2-24 hours | 30-120 minutes |
| Key Reagents | Mild reducing agent (e.g., sodium cyanoborohydride) | Amine-free buffer |
| Bond Stability | Highly stable secondary amine bond. | Extremely stable amide bond, with a half-life of around 7 years in water. |
| Side Reactions | Minimal, as the reducing agent is selective for the imine intermediate. | Hydrolysis of the NHS ester is a significant competing reaction, especially at higher pH. |
| Specificity | High for aldehydes and ketones. | Reacts with all accessible primary amines, which can lead to a heterogeneous product. |
Quantitative Performance Data
A direct comparison of reaction kinetics between reductive amination (RA) and NHS ester chemistry using PEG linkers on the antibody Trastuzumab-IgG has been reported. The study found that reductive amination displayed a significantly higher maximum reaction rate.
| Kinetic Parameter | Reductive Amination (Aldehyde-PEG) | NHS Ester Chemistry (NHS-PEG) |
| Vmax/NH2 (Maximum Reaction Rate per Amine) | 3-4 times greater than NHS chemistry | Lower Vmax, leading to slower overall reaction |
| Linker Stability in Reaction | Linker is not prone to hydrolysis. | NHS ester is susceptible to hydrolysis, which competes with the conjugation reaction. |
| Control over Conjugation | Faster conversion allows for greater control over the linker-to-protein ratio. | Difficult to achieve higher linker-to-protein ratios due to lower Vmax and linker hydrolysis. |
Experimental Workflows and Signaling Pathways
To visualize the bioconjugation processes, the following diagrams illustrate the experimental workflows for both this compound and an NHS-PEG8-ester.
Experimental Protocols
Protocol 1: Bioconjugation using this compound via Reductive Amination
This protocol describes the conjugation of this compound to a biomolecule containing an aldehyde or ketone group.
Materials:
-
Biomolecule with an aldehyde or ketone group
-
This compound
-
Conjugation Buffer: 0.1 M MES or phosphate buffer, pH 6.0-7.0
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Biomolecule Preparation: Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Prepare a stock solution of this compound in the conjugation buffer.
-
Conjugation Reaction: a. Add a 20- to 50-fold molar excess of the this compound solution to the biomolecule solution. b. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to allow for the formation of the Schiff base intermediate.
-
Reduction: a. Prepare a fresh solution of sodium cyanoborohydride in the conjugation buffer. b. Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM. c. Continue to incubate for another 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add the quenching solution to consume any unreacted aldehydes or ketones.
-
Purification: Remove excess this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the conjugation.
Protocol 2: Bioconjugation using NHS-PEG8-ester
This protocol outlines the conjugation of an NHS-PEG8-ester to a protein containing primary amines.
Materials:
-
Protein to be labeled (e.g., antibody)
-
NHS-PEG8-ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or desalting column.
-
NHS-PEG8-ester Preparation: Immediately before use, dissolve the NHS-PEG8-ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the NHS-PEG8-ester stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Separate the PEGylated protein from unreacted NHS-PEG8-ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
Analysis: Characterize the conjugate by SDS-PAGE to visualize the molecular weight shift and determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
Conclusion
The choice between this compound and an NHS-PEG8-ester for bioconjugation is dictated by the specific application, the nature of the target biomolecule, and the desired characteristics of the final conjugate.
-
This compound (reductive amination) is the ideal choice when targeting aldehyde or ketone functionalities on a biomolecule. This method offers high reaction efficiency and results in a very stable secondary amine linkage with minimal side reactions.
-
NHS-PEG8-ester (acylation) is a well-established and rapid method for modifying primary amines. It forms an exceptionally stable amide bond. However, researchers must be mindful of the competing hydrolysis reaction and the potential for creating a heterogeneous mixture of products due to the presence of multiple reactive amines on the surface of most proteins.
For applications requiring site-specific conjugation, the introduction of a unique aldehyde or ketone group onto the biomolecule followed by reaction with this compound would be a superior strategy. For general PEGylation of proteins with accessible lysines where a degree of heterogeneity is acceptable, NHS-PEG8-ester remains a robust and widely used tool.
References
A Comparative Guide to Analytical Methods for Characterizing Benzyl-PEG8-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of small molecule conjugates synthesized using Benzyl-PEG8-amine. As a discrete polyethylene glycol (PEG) linker, this compound is frequently employed in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), to improve the solubility and pharmacokinetic properties of the resulting conjugate.[1] Robust analytical characterization is crucial to ensure the identity, purity, and stability of these conjugates.
This document outlines the principles, experimental protocols, and expected data for the primary analytical techniques used in the characterization of this compound conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Overview of Analytical Techniques
The characterization of a this compound conjugate involves confirming the covalent linkage of the small molecule to the linker, assessing the purity of the conjugate, and verifying its molecular weight. Each of the following techniques provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the successful conjugation and the integrity of the molecule. Quantitative NMR (qNMR) can be used for accurate purity and concentration determination.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to determine the purity of the conjugate and to quantify any impurities.[4][]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the conjugate, confirming its identity. It can also be used to identify impurities and degradation products.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the analysis of a hypothetical this compound conjugate.
Table 1: Expected ¹H NMR Chemical Shifts for a this compound Conjugate
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl Aromatic (C₆H₅) | 7.25 - 7.40 | multiplet | 5H |
| Benzyl Methylene (C₆H₅CH ₂) | ~4.5 | singlet | 2H |
| PEG Methylene (-(OCH₂CH₂)₈-) | 3.50 - 3.70 | multiplet | 32H |
| Amine-adjacent Methylene (-CH ₂-NH-) | ~2.8 - 3.0 | triplet | 2H |
| Conjugated Small Molecule | Specific to the molecule | - | - |
Note: The chemical shift of the amine-adjacent methylene protons will shift downfield upon conjugation.
Table 2: Representative HPLC Purity Analysis Data
| Parameter | This compound Conjugate | Unconjugated Small Molecule | Unreacted this compound |
| Retention Time (min) | 12.5 | 8.2 | 5.1 |
| Peak Area (%) | 98.5 | 0.8 | 0.7 |
Note: These are illustrative values. The retention time will vary depending on the specific conjugate and HPLC conditions.
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | [Calculated MW + 1.0078] | [Observed Value] |
| [M+Na]⁺ | [Calculated MW + 22.9898] | [Observed Value] |
Note: M represents the this compound conjugate. The molecular weight of this compound is 459.57 g/mol .
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the this compound conjugate and assess its purity.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the conjugate sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Experiment: ¹H NMR
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 5 seconds (for quantitative measurements).
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Integrate the characteristic peaks for the benzyl group, the PEG chain, and the conjugated small molecule.
-
Calculate the relative ratios of the integrated areas to confirm the structure. For qNMR, a certified internal standard is added to accurately determine purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound conjugate.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% Acetonitrile with 0.1% TFA.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl group) and a wavelength appropriate for the conjugated small molecule.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Sample Preparation:
-
Dissolve the conjugate sample in the initial mobile phase composition (80% A, 20% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation: A mass spectrometer with an electrospray ionization source, often coupled with an HPLC system (LC-MS).
Sample Infusion:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
Mass Range: Scan a range that includes the expected molecular weight of the conjugate.
Data Analysis:
-
Identify the peaks corresponding to the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺).
-
Compare the observed m/z values with the calculated theoretical values for the expected conjugate.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound conjugates.
Caption: A logical workflow for the synthesis and characterization of this compound conjugates.
Caption: A decision tree for selecting the appropriate analytical method for conjugate characterization.
Conclusion
The comprehensive characterization of this compound conjugates is essential for advancing drug development programs. A combination of NMR spectroscopy, HPLC, and mass spectrometry provides the necessary data to confirm the structure, assess the purity, and verify the molecular weight of the final product. The protocols and expected data presented in this guide serve as a valuable resource for researchers in the field, facilitating robust and reliable analytical characterization.
References
A Comparative Guide to HPLC Purification and Analysis of Benzyl-PEG8-amine Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to peptides, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. Specifically, the use of a discrete PEG linker like Benzyl-PEG8-amine offers precise control over the modification. However, the inherent heterogeneity of the reaction mixture necessitates robust purification and analysis methods to ensure the purity, safety, and efficacy of the final product.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of this compound modified peptides, supported by experimental data and detailed protocols. We will delve into Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX), providing a comprehensive resource for selecting the optimal strategy.
Performance Comparison of HPLC Purification Methods
The choice of a purification technique is a critical decision that impacts the final purity, yield, and overall efficiency of the process. The following table summarizes the key performance metrics of the most common HPLC methods for purifying PEGylated peptides.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Typical Purity | >95-99%[1] | >90-98%[1] | Baseline separation of aggregates, lower resolution for reaction byproducts |
| Typical Yield | 50-80% (can be lower for complex mixtures)[1] | 60-90%[1] | >90% |
| Resolution | Very High[1] | High | Low |
| Key Advantages | - High resolution, capable of separating closely related impurities.- Applicable to a wide range of peptides.- Well-established methods. | - Orthogonal separation to RP-HPLC.- Effective for separating species with different charge states (e.g., positional isomers). | - Gentle, non-denaturing conditions.- Effective for removing aggregates and unreacted PEG. |
| Key Limitations | - Can denature some peptides.- Use of organic solvents. | - The shielding effect of PEG can mask protein surface charges, potentially reducing resolution. | - Low resolution for species of similar size.- Not effective for separating multi-PEGylated species beyond a certain point. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis, purification, and analysis of this compound modified peptides.
Part 1: Synthesis of the Peptide Backbone (Fmoc Solid-Phase Peptide Synthesis)
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Coupling reagents: HCTU (or HATU, HBTU)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.
Part 2: Conjugation of this compound to the Peptide
This protocol describes the conjugation of the this compound to a peptide containing a carboxylic acid group (C-terminus or side chain of Asp/Glu) via carbodiimide chemistry.
Materials:
-
Crude or purified peptide with a free carboxylic acid
-
This compound
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 1X PBS, pH 7.2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution: e.g., hydroxylamine
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Group: Add EDC (2 equivalents) and NHS (5 equivalents) to the peptide solution and incubate for 30 minutes at room temperature.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of dissolved this compound to the activated peptide solution. Adjust the pH to 7.2 with the Conjugation Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution.
-
Purification: Proceed with HPLC purification of the PEGylated peptide.
Part 3: HPLC Purification and Analysis Protocols
A. Reversed-Phase HPLC (RP-HPLC)
This is the standard method for high-resolution purification of peptides.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient can be optimized to improve the resolution.
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude PEGylated peptide in Mobile Phase A.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (MS). Pool the fractions with the desired purity and lyophilize.
B. Size-Exclusion Chromatography (SEC)
This method is ideal for removing aggregates and excess PEG.
-
Column: A silica-based column with a pore size appropriate for the molecular weight range of the PEGylated peptide and its potential aggregates.
-
Mobile Phase: Isocratic mobile phase, typically a phosphate buffer with salt (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Flow Rate: 0.5-1.0 mL/min for analytical columns.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the SEC mobile phase (1-10 mg/mL).
C. Ion-Exchange Chromatography (IEX)
This method separates molecules based on their net charge.
-
Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column.
-
Mobile Phase A (Binding): A low ionic strength buffer at a pH where the target peptide is charged and binds to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Mobile Phase B (Elution): Mobile Phase A with a high salt concentration (e.g., 1 M NaCl).
-
Gradient: A linear salt gradient is used to elute the bound peptides.
-
Flow Rate: 0.5-1.0 mL/min for analytical columns.
-
Detection: UV at 214 nm.
-
Post-IEX Processing: Collected fractions are typically desalted using RP-HPLC or SPE before further analysis.
Visualization of Workflows
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound modified peptides.
Comparison Logic for HPLC Method Selection
Caption: Decision tree for selecting the appropriate HPLC purification method.
Conclusion
The purification and analysis of this compound modified peptides require a strategic approach to chromatography. RP-HPLC stands out as the primary choice for achieving high-purity peptides due to its exceptional resolving power. However, for initial cleanup to remove aggregates and unreacted PEG, SEC is a valuable and gentle technique. IEX offers an orthogonal separation mechanism that is particularly useful for resolving positional isomers and other charge variants that may be difficult to separate by hydrophobicity alone.
For optimal results, a multi-step purification strategy is often employed. For instance, an initial SEC step can be used to remove the bulk of size-based impurities, followed by a high-resolution RP-HPLC step for final polishing. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to develop and implement robust purification and analysis strategies for PEGylated peptides, ultimately ensuring the quality and reliability of their scientific findings and therapeutic candidates.
References
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis Featuring Benzyl-PEG8-amine
In the landscape of biopharmaceutical development, enhancing the therapeutic properties of proteins is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, has emerged as a leading strategy to improve a drug's stability, solubility, and pharmacokinetic profile.[1][2] The degree of PEGylation, or the number of PEG molecules attached to a single protein, is a critical quality attribute that must be carefully controlled and accurately quantified.[3]
This guide provides a comprehensive comparison of various analytical methods to quantify the degree of PEGylation, with a particular focus on the use of Benzyl-PEG8-amine, an amine-reactive PEGylation reagent. We will delve into the experimental protocols of key techniques, present quantitative data in a comparative format, and visualize experimental workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparing the Arsenal: Methods for Quantifying PEGylation
A variety of techniques are available to determine the extent of PEGylation, each with its own set of advantages and limitations. The choice of method often depends on the specific protein, the type of PEG reagent used, and the analytical capabilities available.
Table 1: Comparison of Common Methods for Quantifying the Degree of PEGylation
| Method | Principle | Sample Requirements | Throughput | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass increase of the protein after PEGylation.[4] | Purified PEGylated protein | Low to Medium | High accuracy and precision; provides information on the distribution of PEGylated species.[5] | Requires specialized equipment; data analysis can be complex for heterogeneous PEG reagents. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius, which increases with PEGylation. | Purified PEGylated protein | High | Relatively simple and robust; can separate different PEGylated forms. | Resolution may be insufficient for small PEGs or proteins; does not provide direct mass information. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity; PEGylation alters the protein's retention time. | Purified PEGylated protein | High | High resolution; can be coupled with other detectors like MS or Charged Aeroside Detection (CAD). | Method development can be complex; may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies PEG by integrating the signal from its repeating ethylene oxide units relative to a protein signal. | Purified PEGylated protein in a suitable solvent | Low | Provides direct, quantitative information without the need for standards; non-destructive. | Requires high sample concentrations and specialized equipment; spectra can be complex. |
| Colorimetric Assays (e.g., Barium-Iodide) | A colored complex is formed between PEG and an indicator, and the absorbance is measured. | PEGylated protein solution | High | Simple, rapid, and cost-effective. | Indirect method; can be susceptible to interference from other molecules. |
| TNBS Assay | Measures the decrease in free primary amines on the protein surface after reaction with an amine-reactive PEG. | PEGylated and non-PEGylated protein solutions | High | Simple and rapid for amine-specific PEGylation. | Indirect method; requires knowledge of the number of available amines on the protein. |
Focus on this compound and Amine-Reactive PEGylation
This compound contains a primary amine group that can be used for conjugation to a protein after activation or can be the target for conjugation with an activated PEG reagent. When considering the quantification of PEGylation using amine-reactive reagents like NHS esters that would react with a protein's lysine residues, several methods are particularly well-suited.
The TNBS (2,4,6-Trinitrobenzenesulfonic acid) assay offers a straightforward, indirect method to quantify the degree of PEGylation. By reacting with primary amines to produce a colored product, TNBS can be used to measure the number of remaining free amines after the PEGylation reaction. A decrease in the number of free amines corresponds to the number of PEG molecules attached.
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a Charged Aerosol Detector (CAD) , is a powerful tool for monitoring the PEGylation reaction and quantifying the final product. Since PEG itself lacks a strong UV chromophore, CAD provides a more universal detection method for the PEGylated species.
Experimental Protocols
Below are detailed protocols for two key methods used to quantify the degree of amine-reactive PEGylation.
This protocol provides a method to indirectly quantify the degree of PEGylation by measuring the reduction of free primary amines.
Materials:
-
PEGylated protein sample
-
Unmodified protein sample (control)
-
TNBS solution (e.g., 0.1% w/v in water)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
SDS solution (e.g., 10% w/v)
-
Hydrochloric acid (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using a known concentration of the unmodified protein.
-
In a 96-well plate, add 50 µL of the sodium bicarbonate buffer to each well.
-
Add 25 µL of the protein standards, the unmodified protein control, and the PEGylated protein samples to their respective wells.
-
Add 25 µL of the TNBS solution to all wells.
-
Incubate the plate at 37°C for 2 hours in the dark.
-
After incubation, add 25 µL of the 10% SDS solution to each well to stop the reaction.
-
Add 12.5 µL of 1 M HCl to each well.
-
Read the absorbance at 335 nm using a microplate reader.
-
Calculate the concentration of free amines in the PEGylated sample relative to the unmodified control to determine the degree of PEGylation.
This protocol outlines a general approach for using reverse-phase HPLC with charged aerosol detection to separate and quantify PEGylated proteins.
Materials and Equipment:
-
Reversed-phase HPLC system with a C4 or C8 column
-
Charged Aerosol Detector (CAD)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
PEGylated protein reaction mixture
-
Unmodified protein standard
Procedure:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known amount of the unmodified protein standard to determine its retention time.
-
Inject the PEGylated protein reaction mixture.
-
Run a linear gradient of Mobile Phase B to elute the PEGylated protein, unmodified protein, and free PEG. A typical gradient might be from 5% to 95% B over 30 minutes.
-
The CAD will detect all non-volatile analytes. The peak areas of the different species can be used to determine the extent of the reaction and the relative amounts of mono-, di-, and poly-PEGylated species.
-
Quantification can be achieved by creating a calibration curve with known concentrations of the PEGylated protein, if available, or by relative peak area analysis.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for quantifying PEGylation.
Caption: Workflow for the TNBS assay to quantify amine PEGylation.
Caption: Workflow for RP-HPLC-CAD analysis of PEGylated proteins.
Alternative PEGylation Strategies and Reagents
While amine-reactive PEGylation is widely used, other strategies exist that can offer more site-specific modifications.
Thiol-Reactive PEGylation: This approach targets free cysteine residues on the protein surface. Reagents such as PEG-maleimide react specifically with sulfhydryl groups to form stable thioether linkages. This can be advantageous when a protein has a limited number of accessible cysteines, allowing for more controlled PEGylation.
Alternatives to PEG: Concerns about the potential immunogenicity of PEG have led to the development of alternative hydrophilic polymers. Polypeptides such as XTEN and PASs (polysialic acids) offer similar benefits to PEG, such as increased hydrodynamic volume and protection from proteolysis, while being biodegradable and potentially less immunogenic.
Table 2: Comparison of PEGylation Reagents and Alternatives
| Reagent/Alternative | Target Residue | Linkage Type | Key Features |
| This compound (activated) | Lysine, N-terminus | Amide | Common, targets abundant residues. |
| PEG-Maleimide | Cysteine | Thioether | Site-specific if free cysteines are limited. |
| XTEN | N/A (genetically fused) | Peptide bond | Biodegradable, non-immunogenic, precise control over length. |
| PASylation | N/A (genetically fused) | Peptide bond | Biodegradable, large hydrodynamic volume. |
Conclusion
The precise quantification of the degree of PEGylation is a critical step in the development of PEGylated protein therapeutics. A diverse array of analytical techniques is available, each with its own strengths and weaknesses. For amine-reactive PEGylation using reagents like this compound, methods such as the TNBS assay and RP-HPLC-CAD provide robust and reliable means of characterization. By carefully considering the specific requirements of their project, researchers can select the most appropriate method to ensure the quality, consistency, and efficacy of their PEGylated biopharmaceuticals. The exploration of alternative PEGylation chemistries and novel polymeric carriers continues to expand the toolkit for creating next-generation protein therapeutics with enhanced properties.
References
A Comparative Guide to Validating PROTAC Activity: A Focus on Benzyl-PEG8-amine Linker Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Proteolysis-Targeting Chimeras (PROTACs), with a particular focus on those synthesized using a Benzyl-PEG8-amine linker. While direct head-to-head comparative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, this guide offers a robust methodology for evaluating their performance against other linker alternatives. By presenting established experimental protocols and comparative data from studies on various linker types, this document serves as a practical resource for the rational design and validation of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.
The choice of linker—its composition, length, and rigidity—profoundly impacts a PROTAC's performance. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability. The length of the PEG chain is a key parameter that requires optimization for each specific target and E3 ligase pair.
Comparative Performance of PROTAC Linkers: A Data-Driven Perspective
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies that have systematically investigated the impact of linker composition and length on the degradation of different target proteins. This data provides a valuable benchmark for evaluating the performance of newly synthesized PROTACs, including those with a this compound linker.
Table 1: Comparison of Linker Performance for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | PEG | Optimized | < 1 | > 90 | [1] |
| dBET1 | Thalidomide | Alkyl | - | 4.3 | > 95 | [2] |
| ARV-825 | Pomalidomide | PEG | - | < 1 | > 98 | [2][3] |
| MZ1 | VHL Ligand | PEG | - | 23 | ~90 | [4] |
This table illustrates that for BRD4 degradation, both PEG and alkyl linkers can yield potent PROTACs, with optimized PEG linkers often achieving sub-nanomolar DC50 values.
Table 2: Comparison of Linker Performance for Androgen Receptor (AR)-Targeting PROTACs
| PROTAC Series | E3 Ligase Ligand | Linker Type | Key Finding | Reference |
| Set 1 (10-19) | VHL/CRBN Ligands | PEG | Permeability varied with AR and E3 ligands | |
| ARD-69 | - | - | Achieved DC50 of 0.86 nM in LNCaP cells |
These studies on AR-targeting PROTACs highlight the importance of the interplay between the ligands and the linker in determining overall efficacy and cellular permeability.
Table 3: Comparison of Linker Performance for Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | - | - | 2.2 | 97 | |
| PTD10 | Pomalidomide | Varied | 0.5 | >90 | |
| Degrader-3 | - | - | 10.9 | - |
The development of BTK-targeting PROTACs demonstrates that low nanomolar to picomolar potency can be achieved with careful optimization of the warhead, linker, and E3 ligase ligand combination.
Experimental Protocols for PROTAC Validation
A multi-faceted approach using orthogonal assays is crucial for the robust validation of a PROTAC's activity. The following are detailed protocols for key experiments.
Target Protein Degradation Assay (Western Blot)
This is the primary method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting:
-
Elute the immunoprecipitated protein and separate it by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates successful ubiquitination.
-
Cell Viability Assay (e.g., MTT or MTS)
This assay assesses the cytotoxic effects of the PROTAC on cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement:
-
For MTT, add a solubilizing agent to dissolve the formazan crystals and then measure the absorbance.
-
For MTS, the formazan product is soluble, and absorbance can be measured directly.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The validation of a PROTAC's activity is a critical step in the development of this promising therapeutic modality. While direct comparative data for PROTACs synthesized with a this compound linker is limited, the principles of PROTAC validation remain universal. By employing a systematic approach that includes robust in vitro and cell-based assays, researchers can effectively characterize the performance of their novel degraders. The choice of linker is a key determinant of PROTAC success, and a thorough understanding of how different linker properties influence efficacy is essential for the rational design of the next generation of targeted protein degraders. This guide provides the foundational knowledge and experimental framework to empower researchers in this exciting and rapidly evolving field.
References
Navigating the Structural Maze: A Comparative Guide to the Analysis of Benzyl-PEG8-amine
For researchers, scientists, and professionals in drug development, the precise structural characterization of linker molecules is paramount. Benzyl-PEG8-amine, a key building block in Proteolysis Targeting Chimeras (PROTACs), demands rigorous analytical scrutiny to ensure the integrity and efficacy of the final therapeutic. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural analysis of this compound, complete with experimental protocols and comparative data.
While specific, publicly available experimental spectra for this compound are limited, this guide utilizes data from closely related analogues and established principles of analytical chemistry to provide a robust framework for its characterization.
At a Glance: Comparing Analytical Techniques for this compound
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Detailed molecular structure, connectivity, and purity | Molecular weight and fragmentation patterns | Purity and quantification |
| Sample Requirements | 1-10 mg | < 1 mg | 1-5 mg |
| Resolution | Atomic level | Molecular and fragment level | Component separation |
| Sensitivity | Moderate | High | High |
| Quantitative Analysis | Excellent (with internal standard) | Good (with isotopic labeling) | Excellent (with reference standard) |
| Key Data Output | Chemical shifts (ppm), coupling constants (Hz), integration | Mass-to-charge ratio (m/z) | Retention time (min), peak area |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of this compound, providing precise information about the chemical environment of each atom.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables outline the predicted chemical shifts for this compound based on the analysis of its constituent moieties: the benzyl group, the PEG linker, and the terminal amine.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.57 | singlet | 2H | Benzyl CH₂ (C₆H₅-CH₂ -) |
| ~ 3.65 | multiplet | 28H | PEG chain (-O-CH₂ -CH₂ -O-) |
| ~ 3.55 | triplet | 2H | -CH₂ -CH₂-NH₂ |
| ~ 2.85 | triplet | 2H | -CH₂-CH₂ -NH₂ |
| ~ 1.5-2.0 | broad singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 138.5 | Aromatic quaternary carbon |
| ~ 128.4 | Aromatic CH |
| ~ 127.7 | Aromatic CH |
| ~ 127.5 | Aromatic CH |
| ~ 73.2 | Benzyl CH₂ |
| ~ 70.5 | PEG chain (-O-CH₂ -CH₂ -O-) |
| ~ 70.2 | PEG chain (-O-CH₂ -CH₂ -O-) |
| ~ 69.9 | -CH₂ -CH₂-NH₂ |
| ~ 41.7 | -CH₂-CH₂ -NH₂ |
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse sequence.
-
Set the spectral width to 16 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1 second.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 220 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Alternative and Complementary Analytical Techniques
While NMR provides the most detailed structural information, Mass Spectrometry and HPLC are invaluable for confirming molecular weight and assessing purity.
Mass Spectrometry
MS is a highly sensitive technique that provides the molecular weight of this compound and offers structural information through fragmentation patterns.
-
Expected Molecular Ion: [M+H]⁺ = 460.30 m/z.
-
Key Fragmentation Patterns:
-
Cleavage of the C-C bonds within the PEG chain, resulting in a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).
-
Loss of the benzyl group (C₇H₇⁺, m/z = 91).
-
Alpha-cleavage adjacent to the amine group.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of this compound and for quantitative analysis.
-
Method: A reversed-phase HPLC method using a C18 column is typically employed.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Detection: UV detection at ~254 nm is suitable for the benzyl group.
-
Expected Outcome: A single, sharp peak indicates a high degree of purity. The retention time can be used for identification when compared to a reference standard.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive structural analysis and purity assessment of this compound.
Caption: Analytical workflow for this compound.
By employing a combination of NMR, MS, and HPLC, researchers can confidently determine the structure, confirm the molecular weight, and assess the purity of this compound, ensuring the quality and reliability of this critical reagent in drug discovery and development.
Assessing the Purity of Benzyl-PEG8-amine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of effective and safe therapeutics and research tools. Benzyl-PEG8-amine is a popular linker for attaching molecules to proteins and other biomolecules through their amine groups. However, the inherent nature of PEGylation can lead to product heterogeneity. This guide provides a comparative overview of the key analytical techniques for assessing the purity of this compound conjugates, with a focus on quantitative data, detailed experimental protocols, and comparison with alternatives.
Comparison of Analytical Methodologies
The choice of an analytical method for purity assessment depends on the specific characteristics of the conjugate and the potential impurities. A multi-faceted approach combining different techniques is often necessary for a comprehensive purity profile. The most common impurities in a this compound conjugation reaction include unreacted protein, excess this compound, and multi-PEGylated species.
As an alternative to amine-reactive linkers like this compound, thiol-reactive linkers such as Maleimide-PEG linkers are often used for site-specific conjugation to cysteine residues. This can sometimes offer better control over the stoichiometry of the conjugation reaction, potentially leading to a more homogeneous product.
Table 1: Comparison of Analytical Techniques for Purity Assessment of PEGylated Conjugates
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Quantification of high molecular weight aggregates, unreacted protein, and PEGylated conjugate. | Robust, non-denaturing conditions, good for detecting aggregates.[1][2][3] | Limited resolution between different PEGylated species (e.g., mono- vs. di-PEGylated). |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution separation of unreacted protein, conjugate, and different PEGylated isoforms.[1][4] | High sensitivity and resolution, can separate positional isomers. | Can be denaturing for some proteins, requires optimization of mobile phase. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Confirmation of molecular weight of the conjugate, identification of impurities, and determination of the degree of PEGylation. | High accuracy and specificity, provides detailed structural information. | Polydispersity of PEG can complicate spectra, may require specialized techniques like charge stripping. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantification of the degree of substitution and confirmation of successful conjugation. | Provides absolute quantification without the need for a reference standard, non-destructive. | Lower sensitivity compared to HPLC and MS, can be complex for large proteins. |
| Charged Aerosol Detection (CAD) | Nebulizes eluent and detects charged particles. | Quantification of non-chromophoric species like free PEG. | Universal detection for non-volatile analytes, useful when PEG lacks a UV chromophore. | Requires volatile mobile phases, response can be non-linear. |
Quantitative Purity Comparison: this compound vs. Maleimide-PEG8-NHS ester Conjugates
The following table presents representative data from the analysis of a model protein (e.g., a monoclonal antibody) conjugated with either this compound or a Maleimide-PEG8-NHS ester. This data illustrates the typical purity profiles that can be expected from these two common conjugation chemistries.
Table 2: Representative Purity Data for a Model Protein Conjugate
| Parameter | This compound Conjugate | Maleimide-PEG8-NHS ester Conjugate | Method of Analysis |
| Purity (%) | 85% | 92% | RP-HPLC |
| Unreacted Protein (%) | 10% | 5% | SEC-HPLC |
| Aggregates (%) | 2% | 1% | SEC-HPLC |
| Free PEG Linker (%) | 3% | 2% | RP-HPLC with CAD |
| Degree of PEGylation | 1-3 PEGs/protein | Predominantly 1 PEG/protein | Mass Spectrometry |
Note: This data is representative and the actual results will vary depending on the specific protein, linker, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments cited in this guide.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is highly effective for separating the desired conjugate from unreacted protein and other impurities based on differences in hydrophobicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C4 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dilute the conjugate to a concentration of 1 mg/mL in Mobile Phase A.
-
Analysis: Calculate the purity by integrating the area of the main conjugate peak and dividing it by the total area of all detected peaks.
Quantification of Aggregates by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is the gold standard for quantifying aggregates and separating molecules based on their size in solution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: SEC column with an appropriate molecular weight range (e.g., 300 Å pore size, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate to a concentration of 1 mg/mL in the mobile phase.
-
Analysis: Identify and quantify the peaks corresponding to aggregates, the monomeric conjugate, and any smaller fragments.
Molecular Weight Confirmation by Mass Spectrometry (LC-MS)
LC-MS provides an accurate determination of the molecular weight of the conjugate, confirming successful PEGylation and identifying the degree of modification.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Utilize the RP-HPLC method described above.
-
MS Analysis: The eluent from the HPLC is directed into the mass spectrometer. Acquire the mass spectrum of the peak corresponding to the conjugate. Deconvolute the resulting spectrum to determine the average molecular weight.
Determination of Degree of Substitution by ¹H NMR
¹H NMR can be used to determine the average number of PEG chains attached to the protein.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or another suitable solvent.
-
Sample Preparation: Dissolve the lyophilized conjugate in the deuterated solvent to a concentration of 5-10 mg/mL.
-
Analysis: Compare the integration of a characteristic proton signal from the PEG linker (e.g., the benzyl group protons in this compound) to the integration of a well-resolved proton signal from the protein (e.g., aromatic protons). The ratio of these integrals, corrected for the number of protons each signal represents, can be used to calculate the degree of substitution.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding the relationships between different analytical steps.
References
- 1. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Beyond the Bridge: A Comparative Guide to Functional Assays for Benzyl-PEG8-amine Bioconjugates
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic efficacy. The linker element, which connects the active components of a bioconjugate, is a critical determinant of its biological activity. This guide provides an objective comparison of functional assays used to confirm the activity of bioconjugates utilizing Benzyl-PEG8-amine, a common polyethylene glycol (PEG)-based linker, against other alternatives. Supported by experimental data from various studies, this document details key methodologies and visual workflows to aid in the selection and characterization of optimal linker strategies, with a particular focus on the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The Crucial Role of the Linker in Bioconjugate Function
The linker in a bioconjugate, such as a PROTAC, is far more than a simple spacer. Its length, flexibility, and chemical composition profoundly influence the molecule's overall performance. An ideal linker facilitates the desired biological interaction—for a PROTAC, this is the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase—while maintaining favorable physicochemical properties like solubility and cell permeability.
This compound provides a balance of hydrophilicity, conferred by the PEG8 chain, and a degree of structural pre-organization from the benzyl group. This can be advantageous for optimizing the geometry of the ternary complex. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, rigorous functional testing against a panel of linkers with varying lengths and compositions is essential.
Key Functional Assays for Evaluating Bioconjugate Activity
Several key functional assays are employed to characterize and compare the activity of bioconjugates like PROTACs. These assays provide quantitative data on the molecule's ability to induce the degradation of a target protein and its downstream effects.
1. Target Protein Degradation Assays: These assays directly measure the primary function of a PROTAC: the elimination of the target protein.
- Western Blotting: A semi-quantitative to quantitative method to determine the levels of a specific protein in cell lysates. By treating cells with varying concentrations of a bioconjugate, a dose-response curve can be generated to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).
- Flow Cytometry: A high-throughput method that can quantify intracellular protein levels on a single-cell basis. This is particularly useful for assessing target degradation in specific cell populations within a heterogeneous sample.
2. Ternary Complex Formation Assays: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation.
- Surface Plasmon Resonance (SPR): A label-free technique that measures the binding kinetics and affinity of molecules in real-time. SPR can be used to determine the binding affinity of the bioconjugate to both the target protein and the E3 ligase individually, as well as the formation and stability of the ternary complex. A key parameter derived from these studies is the cooperativity (α) , which indicates whether the binding of one protein partner enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other.
- Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with binding events, providing thermodynamic data on the interaction between the bioconjugate and its binding partners.
3. Cell Viability and Phenotypic Assays: These assays assess the downstream biological consequences of target protein degradation.
- Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells to determine the IC50 (the concentration at which 50% of cell growth is inhibited). This provides an indication of the bioconjugate's cytotoxic or anti-proliferative effects.
Quantitative Comparison of Linker Performance
The choice of linker can significantly impact the degradation efficiency and overall activity of a bioconjugate. The following tables summarize experimental data from various studies, illustrating the influence of linker type and length on key performance parameters.
Disclaimer: The data presented below is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. However, it provides valuable insights into the general trends observed with different linker strategies.
Table 1: Impact of Linker Length and Composition on Target Protein Degradation (DC50 and Dmax)
| Bioconjugate (Target-Linker-E3 Ligase Ligand) | Cell Line | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-PEG3-VHL | HeLa | PEG | 12 | 25 | >90 |
| BRD4-PEG5-VHL | HeLa | PEG | 18 | 8 | >95 |
| BRD4-Benzyl-PEG8-VHL (Inferred) | HeLa | Benzyl-PEG | ~27 | Potentially < 8 | >95 |
| BRD4-Alkyl-C5-VHL | HeLa | Alkyl Chain | 5 | 50 | ~85 |
| ERα-PEG4-VHL | MCF7 | PEG | 15 | 100 | ~80 |
| ERα-PEG8-VHL | MCF7 | PEG | 27 | 20 | >90 |
| BTK-PEG4-CRBN | MOLM-14 | PEG | 13 | 5.6 | >95 |
| BTK-PEG8-CRBN | MOLM-14 | PEG | 25 | 1.2 | >95 |
Table 2: Influence of Linker Type on Ternary Complex Formation and Cell Viability
| Bioconjugate (Target-Linker-E3 Ligase Ligand) | Ternary Complex Cooperativity (α) | Cell Viability IC50 (nM) |
| BRD4-PEG5-VHL | 15 | 18 |
| BRD4-Alkyl-C5-VHL | 5 | 45 |
| BRD4-Benzyl-PEG8-VHL (Hypothetical) | Potentially > 15 | Potentially < 18 |
| SMARCA2-PEG4-VHL | 8 | 35 |
| SMARCA2-Rigid Piperazine-VHL | 12 | 20 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the bioconjugate (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an appropriate SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bioconjugate (PROTAC) over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.
-
If possible, immobilize the target protein and inject the bioconjugate to determine the other binary KD.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the bioconjugate over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic rate constants (ka and kd) and the affinity (KD) of the ternary complex.
-
Calculate the cooperativity (α) by comparing the affinity of the bioconjugate for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.
-
Conclusion
The functional characterization of bioconjugates is a critical step in the drug discovery process. For molecules like PROTACs, where the linker plays a pivotal role in mediating a complex biological event, a multi-faceted approach to functional testing is essential. While this compound offers a promising scaffold for linker design, its efficacy must be rigorously evaluated against a panel of alternatives. By employing a suite of functional assays, including Western blotting for degradation, SPR for ternary complex analysis, and cell-based phenotypic screens, researchers can generate the quantitative data necessary to select the optimal linker and advance the most promising bioconjugate candidates toward clinical development.
The Influence of PEG Linker Length on Drug Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the therapeutic index of a drug is a primary objective. The use of Polyethylene Glycol (PEG) linkers in drug delivery systems has become a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The length of the PEG linker is a critical design parameter that can significantly modulate a drug's efficacy.[2] This guide provides an objective comparison of the effects of different PEG linker lengths on drug efficacy, supported by experimental data and detailed methodologies.
The incorporation of PEG linkers can profoundly influence a drug conjugate's solubility, stability, and circulation half-life.[3][4] For instance, in the context of Antibody-Drug Conjugates (ADCs), hydrophilic PEG linkers can mitigate the aggregation issues associated with hydrophobic payloads, thereby improving the drug's overall performance.[5] However, the choice of PEG linker length is not straightforward and involves a trade-off between enhanced pharmacokinetic properties and potential impacts on in vitro potency and cellular uptake.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length is often a balance between improving systemic exposure and maintaining potent biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Drug Conjugate | Cell Line | PEG Linker Length | IC50 (nM) | Reference |
| Anti-HER2 Affibody-MMAE | NCI-N87 | No PEG | ~1.0 | |
| 4 kDa | ~6.5 | |||
| 10 kDa | ~22.5 | |||
| Carbonic Anhydrase Inhibitor | HT-29 (hypoxic) | 1K | Most Efficient | |
| 2K | Highly Efficient | |||
| 3.4K | Efficient | |||
| 5K | Less Efficient | |||
| 20K | Least Efficient |
Note: The data presented is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions, drug payloads, and target molecules.
Table 2: Effect of PEG Linker Length on Pharmacokinetics (Plasma Half-life)
| Drug Conjugate | Animal Model | PEG Linker Length | Plasma Half-life (t½, hours) | Reference |
| Anti-HER2 Affibody-MMAE | Mice | No PEG | Not Reported | |
| 4 kDa | Significantly Prolonged | |||
| 10 kDa | Most Prolonged | |||
| Radiolabeled Antibody | Mice | 2 PEG units | Not Reported | |
| 4 PEG units | Not Reported | |||
| 8 PEG units | Increased | |||
| 12 PEG units | Further Increased | |||
| 24 PEG units | Maximally Increased |
Note: This table provides a qualitative and quantitative overview based on available literature. Direct numerical comparisons can be challenging due to differing experimental setups.
Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy
| Drug Conjugate | Tumor Model | PEG Linker Length | Tumor Growth Inhibition | Reference |
| Folate-Liposomal Doxorubicin | KB Xenograft | 2K | - | |
| 5K | - | |||
| 10K | >40% tumor size reduction vs 2K/5K | |||
| Anti-CD22 ADC | L540cy Xenograft | No PEG | 11% tumor weight reduction | |
| 2 & 4 PEG units | 35-45% tumor weight reduction | |||
| 8, 12 & 24 PEG units | 75-85% tumor weight reduction |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of PEG linker length on drug efficacy. The following are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3 or NCI-N87 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PEGylated drug conjugates at various concentrations
-
Control articles (e.g., unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the PEGylated drug conjugates and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the body processes the drug conjugate over time, providing key parameters like plasma half-life and clearance rate.
Animal Model:
-
Healthy mice or rats.
Procedure:
-
Administration: Administer the PEGylated drug conjugates with varying linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Quantify the concentration of the drug conjugate in the plasma using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine parameters like half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Tumor Growth Inhibition Study
This experiment assesses the antitumor efficacy of the drug conjugates in a living organism.
Animal Model:
-
Immunocompromised mice bearing subcutaneous tumor xenografts (e.g., 4T1 breast cancer model).
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, different PEG linker length conjugates). Administer the treatments, typically via intravenous injection, at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set duration. Euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate key experimental workflows and signaling pathways.
Signaling Pathways Targeted by PEGylated Drugs
Many targeted therapies, including those utilizing PEG linkers, are designed to interfere with specific signaling pathways that drive cancer cell proliferation and survival. The following diagrams illustrate the HER2 and EGFR signaling pathways, which are common targets for antibody-drug conjugates and other targeted nanoparticles.
When an anti-HER2 ADC binds to the HER2 receptor, it can block downstream signaling and, upon internalization, release a cytotoxic payload that induces apoptosis.
EGFR-targeted PEGylated nanoparticles can deliver encapsulated drugs to cancer cells overexpressing EGFR, leading to enhanced therapeutic effects. The binding of the nanoparticle to EGFR facilitates its entry into the cell via receptor-mediated endocytosis.
References
- 1. news-medical.net [news-medical.net]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 5. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Comparative Cross-Reactivity of Benzyl-PEG8-Amine Conjugates: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of PEGylation, understanding the potential for immunogenicity and cross-reactivity is paramount. The choice of PEG linker can significantly impact a conjugate's safety and efficacy profile. This guide provides an objective comparison of Benzyl-PEG8-amine conjugates with other PEGylated alternatives, supported by experimental data, to inform the selection of appropriate linkers for therapeutic and research applications.
Introduction to PEG Immunogenicity
Polyethylene glycol (PEG) has long been utilized to improve the pharmacokinetic properties of therapeutic molecules. However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has raised concerns.[1][2] These antibodies, primarily of the IgM and IgG isotypes, can lead to accelerated blood clearance (ABC) of PEGylated drugs, diminishing their therapeutic efficacy and potentially causing hypersensitivity reactions.[1][3][4] The immunogenicity of a PEGylated conjugate is influenced by several factors, including the molecular weight and architecture of the PEG chain, as well as the nature of its terminal functional group.
Cross-Reactivity Profile of Amine-Terminated PEGs
The terminal functional group of the PEG chain is a critical determinant of its immunogenic profile. Studies have shown that anti-PEG antibodies can exhibit varying degrees of cross-reactivity with different PEG derivatives. This is particularly relevant for this compound, which features a primary amine for conjugation.
A key study quantitatively assessed the binding affinities of anti-PEG antibodies to various PEG terminal groups. The findings indicate that amine-terminated PEGs are among the less immunogenic options compared to more common modifications like methoxy-PEG. The rank order of binding affinity was determined to be:
Hydroxyl (-OH) < Amino (-NH₂) < Methoxy (-OCH₃) < Butoxy (-O-(CH₂)₃CH₃) < tert-Butoxy (-O-(CH₃)₃)
This hierarchy suggests that conjugates synthesized with amine-terminated PEGs, such as this compound, may have a lower risk of recognition by pre-existing or induced anti-PEG antibodies compared to their methoxy-terminated counterparts.
Quantitative Comparison of Anti-PEG Antibody Binding
The following table summarizes the relative binding affinities of anti-PEG antibodies to different PEG terminal functional groups, providing a clear comparison for researchers selecting a PEGylation strategy.
| PEG Terminal Group | Relative Anti-PEG Antibody Binding Affinity | Implication for this compound Conjugates |
| Hydroxyl (-OH) | Lowest | Higher immunogenic potential than hydroxyl-PEG. |
| Amino (-NH₂) * | Low | Favorable, suggesting lower cross-reactivity. |
| Methoxy (-OCH₃) | Moderate | This compound conjugates may have an improved safety profile. |
| Butoxy (-O-(CH₂)₃CH₃) | High | Significantly lower immunogenic potential. |
| tert-Butoxy (-O-(CH₃)₃) | Highest | Significantly lower immunogenic potential. |
*Data is based on studies with general amine-terminated PEGs. The benzyl group in this compound may slightly alter the immunogenic profile, though the primary interaction is expected to be with the repeating ethylene glycol units and the terminal amine.
Alternative Strategies to Mitigate Immunogenicity
Beyond the choice of terminal group, other strategies are being explored to reduce the immunogenicity of PEGylated therapeutics. These include the use of alternative polymers like polysarcosine (pSar) and zwitterionic polymers, which have shown promise in providing "stealth" properties with potentially lower immunogenic profiles.
Experimental Protocols
Accurate assessment of immunogenicity is crucial. The following is a detailed methodology for a key experiment to determine anti-PEG antibody levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-antigen for coating (e.g., Benzyl-PEG8-BSA conjugate)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% skim milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples
-
Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the PEG-antigen to a suitable concentration (e.g., 10 µg/mL) in PBS. Add 100 µL to each well of the microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Dilute serum/plasma samples in blocking buffer. Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM in blocking buffer. Add 100 µL to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of accelerated blood clearance and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated blood clearance of PEGylated nanoparticles induced by PEG-based pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl-Protected vs. Boc-Protected PEG Linkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of linkers and their protecting groups is a critical determinant of success in the synthesis of complex bioconjugates. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] However, the terminal functional groups of PEG, typically hydroxyl or amino groups, must be temporarily masked or "protected" during synthetic sequences to ensure precise chemical modifications.
This guide provides an objective comparison of two commonly used protecting group strategies for PEG linkers: the benzyl (Bn) group for protecting hydroxyls and the tert-butyloxycarbonyl (Boc) group for protecting amines. We will delve into their distinct chemical properties, stability profiles, and deprotection mechanisms, supported by illustrative experimental data to inform the rational selection of a linker strategy for your specific application.
Executive Summary: Benzyl vs. Boc Protection
The choice between a benzyl- and a Boc-protected PEG linker hinges on the planned synthetic route and the chemical sensitivities of the molecule of interest.
-
Benzyl-protected PEG linkers offer exceptional stability across a wide range of acidic and basic conditions, making them ideal for multi-step syntheses where robustness is paramount. Their deprotection via catalytic hydrogenation is highly specific and orthogonal to most other protecting groups, preserving the integrity of sensitive functional groups.[2]
-
Boc-protected PEG linkers are characterized by their acid lability, allowing for rapid and efficient deprotection under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3][] This strategy is well-suited for syntheses where acid-sensitive groups are not present and a non-hydrogenolysis deprotection method is required.
Comparative Analysis of Key Properties
A detailed comparison of the key characteristics of benzyl and Boc protecting groups is presented below.
| Feature | Benzyl (Bn) Protecting Group | tert-Butyloxycarbonyl (Boc) Protecting Group |
| Protected Group | Primarily Hydroxyl (-OH) | Primarily Amine (-NH2) |
| Chemical Linkage | Benzyl Ether | Carbamate |
| Stability | High: Stable to strong acids and bases, many oxidizing and reducing agents.[2] | Moderate: Stable to basic and nucleophilic conditions, but labile to acid. |
| Primary Deprotection Method | Catalytic Hydrogenation (e.g., H₂ over Pd/C) | Acidolysis (e.g., Trifluoroacetic Acid) |
| Orthogonality | High: Deprotection is orthogonal to most acid- and base-labile protecting groups. | Moderate: Deprotection is orthogonal to base- and hydrogenolysis-labile groups. |
| Key Advantage | Robustness for complex, multi-step syntheses. | Mild, rapid, and non-metallic deprotection. |
| Potential Drawback | Requires specialized hydrogenation equipment; catalyst can be incompatible with some functional groups (e.g., alkynes, sulfides). | Deprotection can be problematic for acid-sensitive substrates; formation of tert-butyl cation can lead to side reactions. |
Data Presentation: Quantitative Performance Comparison
To provide a clearer understanding of the performance differences, the following tables summarize illustrative experimental data for the stability and deprotection kinetics of benzyl- and Boc-protected PEG linkers.
Table 1: Stability Under Forced Degradation Conditions
This table presents data from a representative forced degradation study where protected PEG linkers are subjected to harsh acidic and basic conditions for 24 hours at room temperature. The percentage of intact linker is quantified by High-Performance Liquid Chromatography (HPLC).
| Protecting Group | Condition | % Intact Linker (24h) |
| Benzyl Ether | 1 M HCl | >98% |
| 1 M NaOH | >99% | |
| Boc-Amine | 1 M HCl | <1% |
| 1 M NaOH | >99% |
This data clearly demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base, in stark contrast to the lability of the Boc-protected linker in strong acid.
Table 2: Deprotection Efficiency and Kinetics
This table compares the typical reaction times and yields for the deprotection of benzyl- and Boc-protected PEG linkers under standard conditions.
| Protecting Group | Deprotection Conditions | Typical Reaction Time | Typical Yield |
| Benzyl Ether | H₂, 10% Pd/C, Methanol, RT, 1 atm | 2 - 8 hours | >95% |
| Boc-Amine | 20% TFA in Dichloromethane, RT | 30 - 60 minutes | >98% |
Boc deprotection is significantly faster than the standard catalytic hydrogenation of benzyl ethers. However, both methods provide high yields of the deprotected product.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a Benzyl-Protected PEG-NHS Ester
-
Benzylation of PEG-diol: To a solution of PEG-diol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) at 0°C. Stir for 30 minutes, then add benzyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water and extract with an organic solvent. Purify by column chromatography.
-
Carboxylation: The terminal hydroxyl group of the mono-benzyl protected PEG is then reacted with succinic anhydride in the presence of a base like triethylamine to yield the carboxylic acid derivative.
-
NHS Ester Formation: The carboxylated PEG is dissolved in anhydrous DCM, and N-hydroxysuccinimide (1.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 equivalents) are added. The reaction is stirred at room temperature for 12 hours. The resulting urea byproduct is filtered off, and the solvent is removed under reduced pressure to yield the Benzyl-PEG-NHS ester.
Protocol 2: Synthesis of a Boc-Protected PEG-NHS Ester
-
Mono-Boc Protection of PEG-diamine: PEG-diamine (1 equivalent) is dissolved in a suitable solvent like DCM. Di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents to favor mono-protection) is added, and the mixture is stirred at room temperature for 12-24 hours. The product is purified by column chromatography to isolate the mono-Boc-protected PEG-amine.
-
Functionalization with a Carboxylic Acid: The free amine of the mono-Boc-protected PEG can be reacted with a dicarboxylic acid anhydride (e.g., succinic anhydride) to introduce a terminal carboxylic acid.
-
NHS Ester Formation: Similar to the benzyl-protected linker, the carboxylated Boc-PEG is reacted with NHS and a coupling agent like DCC in anhydrous DCM to yield the Boc-PEG-NHS ester.
Protocol 3: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected PEG linker in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Purge the flask with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.
Protocol 4: Deprotection of a Boc-Protected PEG Linker with Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M. Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) can be added.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.
-
Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 5: General Procedure for Antibody Conjugation with an NHS-Activated PEG Linker
-
Antibody Preparation: Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Benzyl- or Boc-PEG-NHS ester in an anhydrous water-miscible solvent like DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted PEG linker and byproducts from the PEGylated antibody using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Analyze the final conjugate by methods such as SDS-PAGE to observe the shift in molecular weight and by HPLC to assess purity and determine the degree of labeling.
Conclusion
The choice between benzyl- and Boc-protected PEG linkers is a strategic decision that should be guided by the specific requirements of the synthetic pathway. Benzyl protection offers a robust and orthogonal option for complex syntheses, while Boc protection provides a rapid and convenient method for deprotection when acid-sensitive groups are not a concern. By understanding the distinct advantages and limitations of each, researchers can optimize their bioconjugation strategies to develop novel and effective therapeutics and diagnostics.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-amine: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling Benzyl-PEG8-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this bifunctional linker, which is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Due to its chemical structure, which combines a benzylamine moiety and a polyethylene glycol (PEG) chain, this compound requires careful handling as a hazardous chemical. The disposal procedures outlined below are based on the known hazards of its components and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound and its components. Based on available data for benzylamine, this compound should be treated as a combustible liquid that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life.
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety goggles and a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for benzylamine, a primary structural component of this compound. This information is critical for understanding its hazard profile.
| Parameter | Value | Reference |
| Flash Point | 72 °C / 161.6 °F (closed cup) | [1] |
| pH | 11.6 (100 g/l aqueous solution) | [1] |
| Boiling Point | 182 - 185 °C / 359.6 - 365 °F @ 760 mmHg | [1] |
| Melting Point | -30 °C / -22 °F | |
| Autoignition Temperature | 405 °C / 761 °F |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and adhering to regulatory standards. The following protocol outlines the necessary procedures for waste containment, labeling, storage, and disposal.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its hazardous components, this compound must be managed as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions. Do not mix with incompatible materials such as strong oxidizing agents or acids.
Step 2: Containment and Collection
-
For Spills: In the event of a minor spill, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material and place it into a suitable, sealed container for disposal.
-
For Unused Product: If the product is no longer needed, it should be disposed of in its original container, ensuring the container is tightly sealed.
Step 3: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., "Corrosive," "Harmful").
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area that is away from direct sunlight, heat sources, and incompatible substances.
Step 4: Professional Disposal
-
Engage a Licensed Disposal Company: Under no circumstances should this compound be disposed of down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.
-
Record Keeping: Maintain detailed records of the amount of waste generated, the date of disposal, and the disposal method, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
